4-(2-Tert-butoxyethoxy)tetrahydropyran
Description
Properties
Molecular Formula |
C11H22O3 |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxy]ethoxy]oxane |
InChI |
InChI=1S/C11H22O3/c1-11(2,3)14-9-8-13-10-4-6-12-7-5-10/h10H,4-9H2,1-3H3 |
InChI Key |
JBENKOJFVXYCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCOC1CCOCC1 |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of 4-(2-Tert-butoxyethoxy)tetrahydropyran?
The following technical guide details the chemical properties, synthesis, and applications of 4-(2-Tert-butoxyethoxy)tetrahydropyran, a specialized ether intermediate used in pharmaceutical development.
CAS Number: 398487-55-3
Molecular Formula: C
Executive Summary
4-(2-Tert-butoxyethoxy)tetrahydropyran is a bifunctional ether intermediate characterized by a tetrahydropyran (THP) ring substituted at the 4-position with a tert-butyl-protected ethylene glycol chain.[1] It serves as a critical building block in medicinal chemistry, particularly in the synthesis of Quinoline-based VEGF (Vascular Endothelial Growth Factor) inhibitors.[1]
Its chemical value lies in its orthogonal stability : the tetrahydropyran ether linkage is robust under basic and nucleophilic conditions, while the distal tert-butyl ether functions as an acid-labile protecting group.[1] This duality allows researchers to modify the THP core or attached pharmacophores before selectively unmasking the primary alcohol for further conjugation.[1]
Chemical Structure & Physical Properties[1][2]
Structural Analysis
The molecule consists of three distinct domains:
-
Tetrahydropyran Core (THP): A saturated six-membered oxygen heterocycle.[1] Unlike the acetal-like 2-THP protecting group, the substituent here is at the 4-position , making it a stable secondary ether.[1]
-
Ethoxy Linker: A two-carbon spacer (-OCH
CH O-) providing flexibility.[1] -
Tert-butyl Terminus: A bulky, acid-sensitive protecting group masking the terminal oxygen.[1]
Physicochemical Data Profile
Note: As a specialized intermediate, some values are predicted based on structure-property relationships (SPR) and similar glycol ethers.[1]
| Property | Value / Description | Confidence |
| Physical State | Colorless to pale yellow liquid | High |
| Boiling Point | 245–255 °C (at 760 mmHg) | Predicted |
| Density | 0.94 ± 0.05 g/cm³ | Predicted |
| LogP | 1.3 | Calculated |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene.[1] Insoluble in water.[1] | High |
| Flash Point | >100 °C | Predicted |
| Refractive Index | 1.44–1.46 | Predicted |
Chemical Reactivity & Stability[1][2][3]
Acid Sensitivity (The Core Mechanism)
The defining chemical feature of this compound is the differential stability of its ether bonds.[1]
-
THP-4-Ether Linkage: Stable to dilute acids and strong bases.[1]
-
Tert-butyl Ether Linkage: Highly sensitive to strong Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., TiCl
).[1]
Upon treatment with Trifluoroacetic Acid (TFA), the tert-butyl group undergoes E1 elimination to form isobutylene, revealing the primary alcohol.[1] In the presence of TFA, this alcohol is often isolated as the trifluoroacetate ester.[1]
Stability Profile
-
Oxidation: The ether backbone is susceptible to peroxide formation upon prolonged exposure to air/light.[1] Storage under nitrogen is required.[1]
-
Nucleophiles: Inert to Grignard reagents, hydrides (LiAlH
), and organolithiums, making it an excellent scaffold for modification of other functional groups in a complex molecule.[1]
Experimental Protocols
Synthesis of 4-(2-Tert-butoxyethoxy)tetrahydropyran
Rationale: A Williamson ether synthesis is the most reliable route, utilizing the nucleophilicity of the THP-4-alkoxide.[1]
Reagents:
-
4-Hydroxytetrahydropyran (1.0 eq)[1]
-
2-Tert-butoxyethyl bromide (1.2 eq)[1]
-
Sodium Hydride (NaH, 60% dispersion, 1.5 eq)[1]
-
Solvent: Anhydrous DMF or THF[1]
Protocol:
-
Activation: In a flame-dried flask under N
, dissolve 4-hydroxytetrahydropyran in anhydrous DMF. Cool to 0°C.[1][2] -
Deprotonation: Add NaH portion-wise.[1] Stir at 0°C for 30 mins, then warm to room temperature (RT) for 1 hour to ensure complete alkoxide formation.
-
Alkylation: Cool back to 0°C. Add 2-tert-butoxyethyl bromide dropwise.
-
Reaction: Heat to 60°C and stir for 12–18 hours. Monitor by TLC (stain with PMA or KMnO
).[1] -
Workup: Quench carefully with saturated NH
Cl. Extract with Ethyl Acetate (3x).[1] Wash organics with water and brine to remove DMF.[1] -
Purification: Dry over Na
SO , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Selective Deprotection (Acidolysis)
Rationale: Removal of the t-butyl group to generate the free alcohol or ester derivative.[1]
Protocol:
-
Dissolve 4-(2-tert-butoxyethoxy)tetrahydropyran in Dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) (Ratio 1:1 v/v DCM/TFA).[1]
-
Stir at RT for 2–4 hours.
-
Observation: Evolution of isobutylene gas (bubbling) indicates reaction progress.[1]
-
Result: Yields 4-(2-hydroxyethoxy)tetrahydropyran (or the TFA ester if not hydrolyzed during workup).
Mechanistic Visualization
Synthesis and Acid Cleavage Pathway
The following diagram illustrates the construction of the ether linkage and the specific acid-catalyzed deprotection mechanism used in drug synthesis.
Figure 1: Synthetic route from commercial precursors to the target ether, followed by the acid-mediated unmasking of the alcohol functionality.[1]
Applications in Drug Discovery
The primary application of 4-(2-Tert-butoxyethoxy)tetrahydropyran is as a linker scaffold in the synthesis of VEGF inhibitors (e.g., Quinoline derivatives).[1]
-
Linker Chemistry: The 4-position of the THP ring provides a non-aromatic, metabolically stable anchor.[1] The ethoxy chain extends the pharmacophore away from the core, allowing binding into specific protein pockets.[1]
-
Solubility Enhancement: The ether oxygens increase the polarity and hydrogen-bond accepting capability of the final drug molecule compared to an all-carbon chain, potentially improving oral bioavailability.[1]
-
Process Efficiency: The tert-butyl group survives initial coupling steps (e.g., attaching the THP ring to a quinoline core) and is removed only in the final stages, minimizing side reactions.[1]
Safety & Handling
-
Peroxide Hazard: As a glycol ether derivative, this compound can form explosive peroxides.[1] Test with starch-iodide paper before distillation or heating.[1]
-
Flammability: Treat as a flammable liquid (Class 3).[1]
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon).
References
-
Molaid Chemicals. (n.d.).[1] 4-(2-tert-butoxyethoxy)tetrahydropyran - CAS 398487-55-3.[1] Retrieved from [Link]
-
United States Patent Office. (2003).[1] Quinoline derivatives having VEGF inhibiting activity. Patent Application US20030199491A1.[1] Retrieved from
-
Organic Chemistry Portal. (n.d.).[1] Tetrahydropyranyl Ethers in Organic Synthesis. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(2-Tert-butoxyethoxy)tetrahydropyran
Abstract
The tetrahydropyran (THP) moiety is a privileged scaffold in modern medicinal chemistry, valued for its favorable physicochemical properties and its ability to serve as a versatile structural component in drug design.[1][2] This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of a specific derivative, 4-(2-Tert-butoxyethoxy)tetrahydropyran. We will delve into the stereoelectronic factors governing the conformation of the six-membered heterocyclic ring and the influence of the bulky 4-substituent. Furthermore, this guide will outline key experimental and computational methodologies for the elucidation of its three-dimensional structure, providing researchers and drug development professionals with a robust framework for understanding and utilizing this class of molecules.
Introduction: The Significance of the Tetrahydropyran Scaffold
The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[3] Its prevalence stems from its ability to impart desirable properties to a molecule, including improved metabolic stability, aqueous solubility, and reduced lipophilicity compared to its carbocyclic analogue, cyclohexane.[1] The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially leading to enhanced binding interactions with biological targets.[1] This guide focuses on 4-(2-Tert-butoxyethoxy)tetrahydropyran, a derivative that combines the foundational THP core with a flexible and sterically demanding side chain, making its conformational analysis a subject of significant interest.
Molecular Structure and Stereoisomerism
The molecular structure of 4-(2-Tert-butoxyethoxy)tetrahydropyran comprises two key components: the central tetrahydropyran ring and the 4-substituted (2-Tert-butoxyethoxy) side chain.
-
The Tetrahydropyran Ring: A six-membered saturated heterocycle with the chemical formula C₅H₁₀O. In its lowest energy state, the THP ring adopts a chair conformation, analogous to cyclohexane, to minimize angular and torsional strain.[4]
-
The 4-(2-Tert-butoxyethoxy) Substituent: This side chain consists of an ethoxy linker terminated by a bulky tert-butyl group. The presence of multiple single bonds within this substituent allows for considerable rotational freedom.
The substitution at the C4 position of the tetrahydropyran ring does not introduce a chiral center at that position. However, depending on the synthetic route, other stereocenters could potentially be introduced elsewhere in the molecule, which would lead to the existence of enantiomers and diastereomers. For the purpose of this guide, we will consider the conformational analysis of a single, achiral stereoisomer.
Conformational Analysis of the Tetrahydropyran Ring
The conformational landscape of the tetrahydropyran ring is dominated by the chair conformation. In this arrangement, the substituents on the ring can occupy two distinct types of positions: axial and equatorial.
-
Axial Positions: These bonds are parallel to the principal axis of the ring.
-
Equatorial Positions: These bonds are oriented towards the equator of the ring.
For a monosubstituted tetrahydropyran, there are two possible chair conformations that can interconvert via a process known as ring flipping. The energy barrier for this interconversion is relatively low, allowing for a dynamic equilibrium between the two conformers at room temperature. The position of this equilibrium is dictated by the steric and electronic properties of the substituent.
Steric Considerations and the A-Value
In general, substituents on a six-membered ring prefer to occupy the more sterically favorable equatorial position to avoid unfavorable 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the axial hydrogen atoms on the same side of the ring. The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value signifies a stronger preference for the equatorial position.
For the 4-(2-Tert-butoxyethoxy) substituent, its considerable bulk, primarily due to the tert-butyl group, will result in a very strong preference for the equatorial position. The axial conformer would experience severe steric clashes, making it significantly higher in energy.
The Anomeric Effect
A key stereoelectronic phenomenon in heterocyclic chemistry is the anomeric effect.[5] This effect describes the tendency of an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to favor the axial orientation, contrary to what would be predicted based on sterics alone.[5] The origin of the anomeric effect is a topic of ongoing discussion, with explanations involving dipole-dipole interactions and hyperconjugation.[6][7] While the substituent in 4-(2-Tert-butoxyethoxy)tetrahydropyran is at the C4 position and thus not directly subject to the classical anomeric effect, understanding this principle is crucial for the broader context of tetrahydropyran chemistry.
Caption: Factors influencing the conformational equilibrium of substituted tetrahydropyrans.
Conformational Preference of 4-(2-Tert-butoxyethoxy)tetrahydropyran
Given the large steric bulk of the 4-(2-Tert-butoxyethoxy) substituent, it will overwhelmingly adopt the equatorial position in the chair conformation of the tetrahydropyran ring. The energy difference between the equatorial and axial conformers is expected to be substantial, effectively locking the molecule in the equatorial conformation.
The side chain itself also possesses conformational flexibility around the C-O and C-C single bonds. The preferred orientation of the side chain will be one that minimizes steric interactions with the tetrahydropyran ring.
Methodologies for Conformational Analysis
The determination of the precise three-dimensional structure and conformational preferences of 4-(2-Tert-butoxyethoxy)tetrahydropyran relies on a combination of experimental and computational techniques.
Experimental Approach: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformation of molecules in solution.[8]
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve a few milligrams of 4-(2-Tert-butoxyethoxy)tetrahydropyran in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts and, more importantly, the proton-proton coupling constants (³J-values) provide valuable conformational information. The magnitude of the ³J-value between vicinal protons is related to the dihedral angle between them via the Karplus equation. Large coupling constants (typically 8-10 Hz) between adjacent axial protons are indicative of a chair conformation.
-
1D ¹³C NMR Acquisition: Obtain a ¹³C NMR spectrum to identify the number of unique carbon environments and their chemical shifts.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly crucial for conformational analysis. NOESY detects through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. For instance, correlations between the axial protons of the THP ring can confirm the chair conformation.
-
Caption: Experimental workflow for NMR-based conformational analysis.
Computational Approach: Molecular Modeling
Computational chemistry offers a powerful means to predict and rationalize the conformational preferences of molecules.
Computational Protocol: Conformational Search and Energy Calculation
-
Structure Building: Construct the 3D structure of 4-(2-Tert-butoxyethoxy)tetrahydropyran using a molecular modeling software package.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This is particularly important for the flexible side chain. Molecular mechanics (MM) force fields, such as MMFF or AMBER, are suitable for this initial screening due to their computational efficiency.
-
Geometry Optimization and Energy Calculation: The low-energy conformers identified in the previous step should be subjected to geometry optimization and energy calculation at a higher level of theory. Density functional theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*) provide a good balance of accuracy and computational cost.
-
Analysis: Compare the relative energies of the optimized conformers to determine the global minimum and the population of each conformer at a given temperature. The calculated geometric parameters (bond lengths, angles, dihedral angles) and NMR parameters can be compared with experimental data for validation.
| Method | Application | Strengths | Limitations |
| ¹H NMR | Determination of proton connectivity and dihedral angles | Provides direct experimental evidence of conformation in solution | Can be complex to interpret for molecules with overlapping signals |
| NOESY | Identification of through-space proton proximities | Unambiguously identifies spatially close protons | Intensity of NOE signals is distance-dependent and can be weak |
| Molecular Mechanics (MM) | Rapid conformational searching | Computationally inexpensive, good for large molecules | Accuracy is dependent on the quality of the force field |
| Quantum Mechanics (QM) | Accurate energy and geometry calculations | Provides high accuracy for small to medium-sized molecules | Computationally expensive, especially for large molecules |
Physicochemical Properties and Drug Development Implications
The tetrahydropyran ring is often incorporated into drug candidates to modulate their physicochemical properties.[1] Compared to a cyclohexane ring, the THP moiety generally leads to:
-
Lower Lipophilicity (LogP): The oxygen atom increases the polarity of the molecule, which can improve aqueous solubility and reduce off-target effects associated with high lipophilicity.
-
Improved ADME Properties: The introduction of the ether linkage can alter the metabolic profile of a drug, potentially blocking sites of metabolism and improving its pharmacokinetic profile.[1]
-
Hydrogen Bonding Capacity: The ring oxygen can act as a hydrogen bond acceptor, which can be crucial for binding to a biological target.
The (2-Tert-butoxyethoxy) side chain will also significantly contribute to the overall properties of the molecule, increasing its lipophilicity and steric bulk. The design of such a substituent is often aimed at probing specific binding pockets in a target protein.
Conclusion
4-(2-Tert-butoxyethoxy)tetrahydropyran is a molecule whose three-dimensional structure is dominated by the strong preference of the bulky substituent for the equatorial position on a chair-like tetrahydropyran ring. This conformational rigidity, coupled with the tunable physicochemical properties imparted by the THP scaffold and the specific side chain, makes such molecules valuable probes in chemical biology and drug discovery. A thorough understanding of their conformational behavior, achieved through a synergistic application of advanced NMR spectroscopy and computational modeling, is paramount for the rational design of novel therapeutics.
References
-
Alves, M. J., & Rzepa, H. S. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Journal of Molecular Structure, 1157, 476-484. [Link]
-
Ferreira, F., & Rittner, R. (2014). The anomeric effect: the dominance of exchange effects in closed-shell systems. Organic & Biomolecular Chemistry, 12(30), 5644-5649. [Link][6]
-
Kankaanperä, A., & Miikki, K. (1969). Anomeric Effect in Compounds with Five-membered Rings. Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. Acta Chemica Scandinavica, 23, 1471-1476. [Link]
-
Tsipis, C. A., et al. (2021). Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. Organic & Biomolecular Chemistry, 19(3), 586-598. [Link][7]
-
Samitov, Y. Y., & Ganyushin, L. A. (1981). Application of NMR spectroscopy to the study of the three-dimensional structures of hydrogenated heterocycles (review). II. Configurations and conformations of the heterorings. Chemistry of Heterocyclic Compounds, 17(11), 1167-1201. [Link][8]
-
Gung, B. W., et al. (1993). Conformational analysis of 4-tetrahydropyranones: a combined molecular mechanics (MM2) and ab initio MO study. The Journal of Organic Chemistry, 58(6), 1419-1424. [Link]
-
Eliel, E. L., & Vierhapper, F. W. (1975). Conformational analysis. 33. Carbon-13 nuclear magnetic resonance spectra of saturated heterocycles. 5. cis-Decahydroquinolines. The Journal of Organic Chemistry, 41(1), 199-203. [Link]
-
Paudel, Y. N., & Scheidt, K. A. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 13(7), 4146–4187. [Link][3]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 5. Anomeric effect - Wikipedia [en.wikipedia.org]
- 6. The anomeric effect: the dominance of exchange effects in closed-shell systems - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02453H [pubs.rsc.org]
- 8. Making sure you're not a bot! [ask.orkg.org]
Spectroscopic Characterization of 4-(2-Tert-butoxyethoxy)tetrahydropyran: A Comprehensive Analytical Guide
Executive Summary
4-(2-Tert-butoxyethoxy)tetrahydropyran (CAS: 398487-55-3) is a critical synthetic intermediate frequently utilized in the development of complex active pharmaceutical ingredients (APIs), including VEGF inhibitors and quinoline-based antineoplastic agents. Due to its entirely aliphatic nature and the presence of multiple ether linkages, spectroscopic differentiation of its structural motifs requires a high-resolution, multi-modal approach.
This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiling of this molecule. Designed for senior analytical chemists and drug development professionals, this guide emphasizes the causality behind experimental parameters and establishes self-validating protocols to ensure absolute structural confirmation.
Part 1: Molecular Architecture & Analytical Strategy
The molecule (
-
The Tetrahydropyran (THP) Core: A six-membered saturated cyclic ether.
-
The Ethoxy Linker: A flexible two-carbon chain bridging two oxygen atoms.
-
The tert-Butyl Capping Group: A bulky, electron-donating aliphatic ether terminus.
Because the molecule lacks UV-active chromophores (no conjugated pi-systems or aromatic rings), standard UV-Vis spectroscopy and UV-directed liquid chromatography are ineffective. Therefore, structural validation relies entirely on orthogonal techniques: NMR for atomic connectivity, ATR-FTIR for functional group verification, and ESI-HRMS for exact mass and fragmentation mapping.
Multi-modal spectroscopic validation workflow for aliphatic ether intermediates.
Part 2: Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy is the primary tool for elucidating the connectivity of the three domains. The electron-withdrawing nature of the ether oxygens causes significant deshielding of the adjacent
Causality in NMR Chemical Shifts
-
tert-Butyl Singlet: The nine equivalent protons of the tert-butyl group experience free rotation and no adjacent scalar coupling, resulting in a massive, sharp singlet integrating to 9H at ~1.18 ppm.
-
THP Ring Dynamics: The THP ring adopts a chair conformation. The protons at the 2, 6, 3, and 5 positions split into distinct axial and equatorial signals due to the magnetic anisotropy of the ring and the adjacent oxygen atom. Equatorial protons typically resonate downfield relative to their axial counterparts.
-
Ethoxy Linker: The
protons appear as complex multiplets or pseudo-triplets between 3.50 and 3.65 ppm due to the strong deshielding effect of the two flanking oxygen atoms.
Quantitative Data: Expected NMR Assignments
Table 1:
| Chemical Shift ( | Multiplicity | Integration | Assignment / Structural Motif |
| 1.18 | Singlet (s) | 9H | |
| 1.45 - 1.60 | Multiplet (m) | 2H | THP ring |
| 1.85 - 1.95 | Multiplet (m) | 2H | THP ring |
| 3.35 - 3.45 | Multiplet (m) | 2H | THP ring |
| 3.48 - 3.58 | Multiplet (m) | 5H | Ethoxy linker |
| 3.85 - 3.95 | Multiplet (m) | 2H | THP ring |
Table 2:
| Chemical Shift ( | Carbon Type | Assignment |
| 27.5 | tert-Butyl methyl carbons (3x) | |
| 32.4 | THP ring carbons (C3, C5) | |
| 61.2 | Ethoxy linker carbon (adjacent to t-butoxy) | |
| 65.8 | THP ring carbons adjacent to oxygen (C2, C6) | |
| 67.4 | Ethoxy linker carbon (adjacent to THP) | |
| 72.8 | Quaternary C | tert-Butyl central carbon |
| 75.2 | THP ring methine carbon (C4) |
Self-Validating Protocol: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Shimming & Tuning: Perform automated gradient shimming (Z-axis). Manually tune and match the probe to the exact frequency of the sample to ensure maximum signal-to-noise ratio (SNR) for the broad multiplets.
-
Acquisition Parameters:
-
Pulse Angle: 30° (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds. Causality: The quaternary carbon of the tert-butyl group has a long
relaxation time. A sufficient D1 ensures quantitative integration of the spectrum.
-
-
Validation Check: Integrate the tert-butyl singlet first and set it to exactly 9.00. If the total integration of the remaining peaks does not equal 13.00 ± 0.2, the sample contains impurities or residual solvents (e.g., ethyl acetate at 2.05 ppm).
Part 3: Vibrational Spectroscopy (ATR-FTIR)
Infrared spectroscopy is utilized specifically to confirm the presence of the dialkyl ether linkages and to definitively prove the absence of reactive functional groups (like hydroxyls or carbonyls) that would indicate incomplete synthesis or degradation. Dialkyl ethers exhibit a characteristic, highly intense C-O-C asymmetric stretching band between 1100 and 1150
Key Vibrational Modes
-
C-O-C Asymmetric Stretch: Strong, broad absorption at ~1110
(Ethoxy/THP ethers) and ~1080 (tert-butyl ether). -
Aliphatic C-H Stretches: Multiple sharp bands between 2850 and 2960
. -
C-H Bending (gem-dimethyl effect): A distinct doublet at ~1365
and ~1385 , which is the classic fingerprint for a tert-butyl group.
Self-Validating Protocol: ATR-FTIR Analysis
-
Background Collection: Clean the diamond ATR crystal with MS-grade isopropanol. Collect a background spectrum (32 scans, 4
resolution) against ambient air. -
Sample Application: Apply 1-2 drops of the neat liquid sample directly onto the ATR crystal. Ensure complete coverage of the sensor area.
-
Acquisition: Collect 32 scans from 4000 to 600
. -
Validation Check (Critical): Inspect the region between 3200 and 3600
. The absolute absence of a broad band in this region is required. If an O-H stretch is detected, the sample is contaminated with unreacted starting material (e.g., 2-(tert-butoxy)ethanol or tetrahydropyran-4-ol) or atmospheric moisture, invalidating the batch purity.
Part 4: High-Resolution Mass Spectrometry (ESI-HRMS)
Mass spectrometry provides the exact molecular weight and structural clues via fragmentation. Because aliphatic ethers do not ionize efficiently via Electron Ionization (EI) without extensive fragmentation that often obliterates the molecular ion [3], Electrospray Ionization in positive mode (ESI+) combined with a Time-of-Flight (TOF) or Orbitrap analyzer is the preferred technique.
Fragmentation Causality
The protonated molecular ion
-
Loss of Isobutylene (-56 Da): A classic rearrangement where the tert-butyl group leaves as a neutral alkene, leaving behind an alcohol fragment at m/z 147.10.
-
Loss of tert-Butanol (-74 Da): Cleavage of the ether bond resulting in the loss of the entire capping group, yielding an ion at m/z 129.09.
-
Formation of the THP Oxonium Ion: Cleavage at the ethoxy linker generates a highly stable, resonance-stabilized tetrahydropyranyl oxonium cation at m/z 85.06.
Proposed ESI-HRMS fragmentation pathway for 4-(2-Tert-butoxyethoxy)THP.
Self-Validating Protocol: LC-HRMS Acquisition
-
Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons (
) to facilitate efficient positive ion generation ( ) in the ESI source. -
Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.
-
Source Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.
-
Validation Check: Extract the exact mass chromatogram for m/z 203.1642 with a mass tolerance of ± 5 ppm. The presence of the sodium adduct
at m/z 225.1461 should also be confirmed as a secondary validation of the molecular formula.
References
-
Title: Spectroscopy of Ethers | Organic Chemistry Class Notes Source: Fiveable URL: [Link]
-
Title: Synthesis and Characterization of a Gasoline Oxygenate, Ethyl tert-Butyl Ether Source: Journal of Chemical Education, ACS Publications URL: [Link]
-
Title: Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion Source: International Journal of Mass Spectrometry (via NSF Public Access Repository) URL: [Link]
An In-depth Technical Guide to the Solubility Profile of 4-(2-Tert-butoxyethoxy)tetrahydropyran in Organic Solvents
This guide provides a comprehensive technical overview of the solubility profile of 4-(2-Tert-butoxyethoxy)tetrahydropyran, a molecule of interest in contemporary drug development and chemical synthesis. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of this compound's behavior in various organic solvent systems. This document will delve into the theoretical underpinnings of solubility, present a robust experimental framework for its determination, and offer insights into the practical application of this knowledge.
Introduction: The Significance of a Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle. From initial synthesis and purification to formulation and in vivo bioavailability, understanding how a compound interacts with different solvents is paramount. 4-(2-Tert-butoxyethoxy)tetrahydropyran, with its ether and tetrahydropyran moieties, presents a unique solubility challenge. A well-defined solubility profile is not merely a data point; it is a predictive tool that informs solvent selection for reactions, crystallizations, and analytical method development, ultimately impacting the efficiency and success of the entire development process.[1]
This guide will provide a robust framework for determining and interpreting the solubility of 4-(2-Tert-butoxyethoxy)tetrahydropyran, empowering researchers to make informed decisions and accelerate their research and development endeavors.
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" serves as a fundamental, albeit simplified, guide to solubility.[2] This concept is rooted in the intermolecular forces between the solute and solvent molecules. For 4-(2-Tert-butoxyethoxy)tetrahydropyran, its structure, featuring both polar (ether linkages) and non-polar (tert-butyl and tetrahydropyran ring) regions, suggests a nuanced solubility behavior.
2.1. Hansen Solubility Parameters (HSP): A Quantitative Approach
To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) offer a more quantitative framework.[2][3] HSP dissects the total cohesive energy of a substance into three components:
-
δd (Dispersion forces): Arising from temporary fluctuating dipoles.
-
δp (Polar forces): Stemming from permanent dipoles.
-
δh (Hydrogen bonding): Representing the energy of hydrogen bonds.
Each solvent and solute can be characterized by its unique set of HSP values. The principle dictates that substances with similar HSP values are more likely to be miscible.[2][3] By determining the HSP of 4-(2-Tert-butoxyethoxy)tetrahydropyran, one can predict its solubility in a wide array of solvents, thereby streamlining the solvent screening process.[4]
2.2. Thermodynamic Considerations
The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG).[5] For dissolution to be spontaneous, ΔG must be negative. The temperature dependence of solubility is described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution (ΔH).[6][7] Most dissolution processes for solid organic compounds are endothermic (ΔH > 0), meaning solubility typically increases with temperature.[8][9]
Experimental Determination of Solubility: A Self-Validating Protocol
The following section outlines a detailed, step-by-step methodology for the experimental determination of the solubility of 4-(2-Tert-butoxyethoxy)tetrahydropyran. This protocol is designed to be a self-validating system, incorporating principles of Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.[10][11]
3.1. Materials and Equipment
-
4-(2-Tert-butoxyethoxy)tetrahydropyran (purity >99%)
-
A diverse panel of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, methanol, acetonitrile, dimethyl sulfoxide)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[1][12]
-
Calibrated glassware
3.2. Experimental Workflow: The Saturation Shake-Flask Method
The equilibrium or thermodynamic solubility will be determined using the well-established saturation shake-flask method.[13][14] This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of solubility.[8]
Caption: Experimental workflow for the saturation shake-flask solubility determination.
3.3. Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4-(2-Tert-butoxyethoxy)tetrahydropyran into a series of glass vials. The excess solid is crucial to ensure saturation is reached.
-
To each vial, add a precise volume of the selected organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.[8]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered aliquot with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.[15][16]
-
Prepare a calibration curve using standard solutions of 4-(2-Tert-butoxyethoxy)tetrahydropyran of known concentrations.
-
Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.
-
Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Results and Discussion: The Solubility Profile
The experimentally determined solubility of 4-(2-Tert-butoxyethoxy)tetrahydropyran in a range of organic solvents at 25 °C is presented in the table below. Please note: The following data is illustrative to demonstrate the format and interpretation of results.
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Classification |
| Hexane | 1.88 | < 1 | Sparingly Soluble |
| Toluene | 2.38 | 50 | Soluble |
| Dichloromethane | 9.08 | > 200 | Very Soluble |
| Ethyl Acetate | 6.02 | > 200 | Very Soluble |
| Acetone | 20.7 | > 200 | Very Soluble |
| Isopropanol | 19.9 | 150 | Freely Soluble |
| Methanol | 32.7 | 100 | Freely Soluble |
| Acetonitrile | 37.5 | 80 | Soluble |
| Dimethyl Sulfoxide | 46.7 | > 200 | Very Soluble |
Analysis of Results:
The illustrative data indicates that 4-(2-Tert-butoxyethoxy)tetrahydropyran exhibits a broad solubility profile, with a preference for solvents of intermediate to high polarity. Its poor solubility in a non-polar solvent like hexane is expected, given the presence of polar ether functionalities. The high solubility in dichloromethane, ethyl acetate, and acetone can be attributed to a favorable balance of polar and non-polar interactions. The moderate to high solubility in alcohols and other polar aprotic solvents further underscores the compound's versatile nature.
This comprehensive solubility data is invaluable for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification (e.g., crystallization).
-
Formulation Development: Identifying suitable solvent systems for creating stable and effective drug formulations.
-
Analytical Chemistry: Choosing appropriate diluents for sample preparation in various analytical techniques.
Conclusion
This technical guide has provided a detailed framework for understanding and determining the solubility profile of 4-(2-Tert-butoxyethoxy)tetrahydropyran. By integrating theoretical principles with a robust experimental protocol, researchers can generate high-quality, reliable solubility data. This information is not merely a set of numbers but a critical tool that informs strategic decisions throughout the chemical and pharmaceutical development process, ultimately contributing to the successful and efficient advancement of new chemical entities.
References
-
Hansen Solubility Parameters (HSP) - Adscientis. [Link]
-
Ethers | Chemistry | Research Starters - EBSCO. [Link]
-
Physical Properties of Ether - Chemistry LibreTexts. [Link]
-
Procedure for Determining Solubility of Organic Compounds - Scribd. [Link]
-
Hansen solubility parameter - Wikipedia. [Link]
-
Introduction to Good Laboratory Practices (GLP) - Solubility of Things. [Link]
-
Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC. [Link]
-
Physical and Chemical Properties of Ethers - GeeksforGeeks. [Link]
-
Hansen Solubility Parameters (HSP) | AgfaLabs - Agfa Corporate. [Link]
-
Video: Solubility - Concept - JoVE. [Link]
-
Hansen Solubility Parameters - Kinam Park. [Link]
-
Solubility - Wikipedia. [Link]
-
[Good laboratory practice of equilibrium solubility measurement] - PubMed. [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. [Link]
-
Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. [Link]
-
Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Solubility. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
MultiScreen Solubility Filter Plate. [Link]
-
Physical and Chemical Properties of Ethers | CK-12 Foundation. [Link]
-
How to measure solubility for drugs in oils/emulsions? - ResearchGate. [Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]
-
4-Tetrahydropyranyloxy-butan-2-one | C9H16O3 | CID 5314366 - PubChem. [Link]
-
Chemical Properties of 1-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS 51326-51-3). [Link]
-
Solubility Test, HPLC-UV/VIS Method - Pharmacology Discovery Services. [Link]
-
Policy: Good Laboratory Practices Advisories - Compliance Monitoring - US EPA. [Link]
-
Tetrahydropyran - Wikipedia. [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Good Laboratory Practice (GLP) | EFSA - European Union. [Link]
-
tert-butyl tetrahydro-2H-pyran-2-yl ether - Chemical Synthesis Database. [Link]
-
Tetrahydropyran – Knowledge and References - Taylor & Francis. [Link]
-
Tetrahydropyran synthesis - Organic Chemistry Portal. [Link]
-
Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in - OSTI. [Link]
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. Solubility parameters (HSP) [adscientis.com]
- 4. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]
- 5. Video: Solubility - Concept [jove.com]
- 6. Solubility - Wikipedia [en.wikipedia.org]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Solubility [chem.fsu.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Good Laboratory Practice (GLP) | EFSA [efsa.europa.eu]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Technical Guide: Synthesis Pathways for 4-(2-Tert-butoxyethoxy)tetrahydropyran
[1]
Executive Summary
Target Molecule: 4-(2-Tert-butoxyethoxy)tetrahydropyran CAS Registry Number: 398487-55-3 (Related derivatives often cited in PROTAC/linker patents) Molecular Formula: C₁₁H₂₂O₃ Molecular Weight: 202.29 g/mol [1][2]
This guide details the synthesis of 4-(2-tert-butoxyethoxy)tetrahydropyran, a specialized ether intermediate often utilized in medicinal chemistry as a non-cleavable linker or solubility-enhancing moiety.[1] Its structure comprises a tetrahydropyran (THP) ring substituted at the 4-position with a short polyethylene glycol (PEG)-like spacer capped with a tert-butyl group.[1]
The synthesis challenges lie in establishing the ether linkage at the sterically secondary 4-position of the THP ring without inducing elimination to dihydropyran, while simultaneously preserving the acid-labile tert-butyl group.[1] This guide presents two validated pathways: Nucleophilic Substitution (Williamson Ether Synthesis) and Reductive Etherification .
Part 1: Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary logical fragments. The stability of the tert-butyl group dictates that acidic conditions must be carefully modulated, while the basic conditions of alkylation require attention to elimination side reactions.
Figure 1: Retrosynthetic disconnection showing the two primary routes: Nucleophilic substitution (Path A) and Reductive Etherification (Path B).[1]
Part 2: Synthesis Pathways
Pathway A: Williamson Ether Synthesis (Scale-Up Preferred)
This pathway is the most robust for multi-gram scale synthesis.[1] It utilizes 4-hydroxytetrahydropyran as the nucleophile.[1] The reverse approach (using 4-bromotetrahydropyran) is not recommended due to the high propensity of secondary THP halides to undergo E2 elimination to form 3,6-dihydro-2H-pyran.[1]
Phase 1: Activation of the Linker
First, convert commercially available 2-(tert-butoxy)ethanol into a reactive electrophile.[1] The tosylate is preferred over the bromide for better crystallinity and reactivity profiles.
-
Reagents: 2-(tert-butoxy)ethanol, p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), DMAP.[1]
-
Solvent: Dichloromethane (DCM).
Phase 2: Etherification[1]
-
Reagents: 4-Hydroxytetrahydropyran, Sodium Hydride (NaH) (60% dispersion), 2-(tert-butoxy)ethyl tosylate.[1]
-
Solvent: Anhydrous DMF or THF/DMF (9:1).
Step-by-Step Protocol:
-
Deprotonation: To a flame-dried 3-neck flask under N₂, add NaH (1.2 equiv) washed with hexanes. Suspend in anhydrous DMF.
-
Addition: Cool to 0°C. Add 4-hydroxytetrahydropyran (1.0 equiv) dropwise. Stir for 30 mins to ensure complete alkoxide formation (cessation of H₂ evolution).
-
Alkylation: Add 2-(tert-butoxy)ethyl tosylate (1.1 equiv) dissolved in minimal DMF dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12–18 hours. Heating to 50°C may be required if conversion is slow, but monitor for elimination byproducts.
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.
-
Workup: Extract with Et₂O (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄.[2]
Pathway B: Reductive Etherification (Mild Conditions)
This route is ideal for late-stage functionalization or if strong bases must be avoided.[1] It couples the ketone directly with the alcohol using a silane reducing agent.
-
Mechanism: Formation of an oxocarbenium ion intermediate followed by hydride delivery.
-
Reagents: Tetrahydropyran-4-one, 2-(tert-butoxy)ethanol, Triethylsilane (Et₃SiH), TMSOTf (catalytic) or TFA.[1]
Step-by-Step Protocol:
-
Mixing: Dissolve Tetrahydropyran-4-one (1.0 equiv) and 2-(tert-butoxy)ethanol (1.2 equiv) in anhydrous DCM.
-
Activation: Cool to 0°C. Add Triethylsilane (1.5 equiv).
-
Catalysis: Add TMSOTf (0.1 equiv) dropwise. Note: TFA can be used but may cleave the t-butyl group if exposure is prolonged.[1]
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[3]
Part 3: Process Comparison & Optimization
The following table summarizes the critical parameters for selecting the appropriate pathway based on laboratory constraints.
| Parameter | Pathway A: Williamson Ether | Pathway B: Reductive Etherification |
| Key Reagents | NaH, DMF, Alkyl Tosylate | Et₃SiH, TMSOTf, DCM |
| Reaction Type | SN2 Substitution | Reductive Coupling |
| Atom Economy | Lower (Stoichiometric TsOH byproduct) | Higher (Silanol byproduct) |
| Scalability | High (Kg scale feasible) | Medium (Silane cost) |
| Risk Factor | E2 Elimination of electrophile | Acid-catalyzed t-Butyl cleavage |
| Yield (Typical) | 75–85% | 60–75% |
Experimental Workflow Diagram
Figure 2: Workflow for the preferred Williamson Ether Synthesis (Pathway A).
Part 4: Analytical Characterization
Validation of the synthesized compound requires confirming the integrity of both the ether linkages and the t-butyl group.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.18 ppm (s, 9H): Strong singlet characteristic of the tert-butyl group.
-
δ 1.50–1.90 ppm (m, 4H): Multiplets for THP C3-H and C5-H protons.[1]
-
δ 3.40–3.60 ppm (m, 5H): Overlapping signals for the O-CH₂-CH₂-O linker and the methine proton at THP C4.[1]
-
δ 3.90 ppm (m, 2H): Equatorial protons of THP C2 and C6 (distinctive downfield shift due to adjacent oxygen).
-
-
¹³C NMR:
-
Look for the quaternary carbon of the t-butyl group (~73 ppm) and the methine carbon of the THP ring (~74 ppm).
-
-
Mass Spectrometry (ESI):
Part 5: Safety & Handling
-
Sodium Hydride: Pyrophoric. Handle under inert atmosphere. Quench excess base carefully with isopropanol before adding water.
-
TMSOTf: Highly corrosive and moisture sensitive. Fumes in air. Use in a fume hood.
-
Peroxide Formation: As a bis-ether, the product can form peroxides upon prolonged storage. Test with starch-iodide paper before distillation; store under nitrogen with BHT stabilizer if necessary.[1]
References
-
Williamson Ether Synthesis Mechanism & Scope
-
Reductive Etherification of Tetrahydropyranones
-
Related Patent for 4-alkoxytetrahydropyran Derivatives
-
Google Patents. "Quinoline derivatives having VEGF inhibiting activity (US20030199491A1)."[1] (Cites 4-(2-tert-butoxyethoxy)tetrahydropyran as Reactant). Accessed March 2, 2026.
-
-
General Protocol for Alkylation of 4-Hydroxytetrahydropyran
Sources
- 1. 4-(2-tert-butoxyethoxy)tetrahydropyran - CAS号 398487-55-3 - 摩熵化学 [molaid.com]
- 2. scispace.com [scispace.com]
- 3. Efficient, highly diastereoselective MS 4 Å-promoted one-pot, three-component synthesis of 2,6-disubstituted-4-tosyloxytetrahydropyrans via Prins cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Tetrahydropyran synthesis [organic-chemistry.org]
- 11. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4-(2-Tert-butoxyethoxy)tetrahydropyran
Prepared by: Gemini, Senior Application Scientist
Introduction: This document provides a comprehensive technical guide on the safety, handling, and storage of 4-(2-Tert-butoxyethoxy)tetrahydropyran. As specific safety data for this compound is not extensively published, this guide synthesizes field-proven insights and protocols based on the known hazards of its core structural components: the tetrahydropyran (oxane) ring and the tert-butoxyethoxy (glycol ether) side chain. This approach ensures a robust and scientifically grounded framework for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a culture of safety and experimental integrity.
Section 1: Chemical Identity and Physical Properties
4-(2-Tert-butoxyethoxy)tetrahydropyran is a diether, incorporating both a cyclic ether (tetrahydropyran) and a linear glycol ether structure. The physical and chemical properties are estimated based on its structural analogs, primarily tetrahydropyran (THP) and various butoxyethanol derivatives.
| Property | Estimated Value / Description | Rationale & Source |
| Molecular Formula | C₁₁H₂₂O₃ | Derived from chemical structure. |
| Molecular Weight | 202.29 g/mol | Derived from chemical structure. |
| Appearance | Colorless liquid. | Based on the appearance of tetrahydropyran.[1] |
| Odor | Mild, ether-like. | Inferred from parent ether compounds. |
| Boiling Point | > 88 °C (190 °F) | Expected to be higher than tetrahydropyran due to increased molecular weight.[1][2] |
| Melting Point | < -45 °C (-49 °F) | Expected to be a liquid at room temperature, similar to tetrahydropyran.[1][2] |
| Flash Point | Likely Combustible | Ethers are typically flammable; the exact flash point is unknown but should be handled as a combustible liquid.[3] |
| Solubility | Soluble in organic solvents; limited solubility in water. | Typical property of ethers with significant hydrocarbon character.[4] |
| Vapor Density | > 1 (vs. air) | Vapors are expected to be heavier than air, accumulating in low-lying areas.[2] |
Section 2: Hazard Identification and GHS Classification (Inferred)
A formal GHS classification for this specific molecule is not available. The following classification is inferred from the hazards associated with its functional groups. The primary concerns are the potential for peroxide formation, common to ethers, and irritation associated with glycol ethers.
| Hazard Class | Category | Hazard Statement | Rationale |
| Flammable Liquids | Category 4 (Combustible) | H227: Combustible liquid.[3] | Ethers are flammable; while the flash point is likely above 60°C, it will burn.[3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][5] | Many glycol ethers and cyclic ethers exhibit oral toxicity.[3][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][6] | Glycol ethers are known skin irritants upon prolonged contact.[4][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4][5][6][8] | Direct contact with ether solvents can cause significant eye irritation.[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][5][6] | Inhalation of vapors may irritate the respiratory tract.[4][5] |
| Special Hazard | - | EUH019: May form explosive peroxides.[5][9] | A critical hazard for all ethers, including tetrahydropyrans, upon storage and exposure to air.[4][5][9] |
GHS Pictograms:
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
Engineering controls are the primary line of defense. All work with 4-(2-Tert-butoxyethoxy)tetrahydropyran must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[6][7][8] Eyewash stations and safety showers must be readily accessible.[6][10][11]
Personal Protective Equipment (PPE) Protocol:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.[12][13][14]
-
Skin Protection:
-
Gloves: Use chemical-resistant gloves such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[11][15] Double-gloving is recommended for extended operations.[16]
-
Lab Coat: A flame-resistant lab coat must be worn and fully buttoned. Ensure cuffs are snug to prevent splashes from entering.
-
-
Respiratory Protection: Not typically required when used within a fume hood. If work must be done in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][7][13]
Caption: PPE Donning and Doffing Workflow.
Section 4: Safe Handling and Storage Procedures
The dual risks of peroxide formation and combustibility dictate the core handling and storage protocols.
Handling Protocol:
-
Preparation: Before handling, ensure the container is at ambient temperature. Never heat a container of an ether without knowing its peroxide status.
-
Inert Atmosphere: When possible, handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[15]
-
Dispensing: Ground and bond containers when transferring large volumes to prevent static discharge, which can be an ignition source.[4][17] Use non-sparking tools.[4][18]
-
Avoid Contamination: Do not return unused material to the original container. Impurities can promote decomposition or peroxide formation.
-
Peroxide Testing: If the material has been opened and stored for more than 6 months, or if its history is unknown, it MUST be tested for peroxides before use. This can be done with commercial peroxide test strips. If peroxides are present at >100 ppm, the material requires professional disposal and should not be distilled or concentrated.
Storage Requirements:
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable/combustible liquids.[3][7][8][19]
-
Conditions: Keep the container tightly closed and protected from light.[9][19] Exposure to light and air can accelerate the formation of explosive peroxides.[4]
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[4][7][19][20]
-
Incompatibilities: Keep separated from strong oxidizing agents, strong acids, and strong bases.[7][8][19]
-
Labeling: The date the container was received and the date it was first opened must be clearly marked on the label.
Section 5: Emergency Procedures
Rapid and correct response is critical in any chemical emergency.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][7][21]
-
Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6][7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][6][18]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give a small quantity of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7][18][21][22]
Accidental Release (Spill) Response:
Caption: Emergency Spill Response Workflow.
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[23] Prevent the spill from entering drains or waterways.[9][18][23]
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][7][12][18][20]
-
Unsuitable Media: A direct water jet may be ineffective and could spread the fire.[4][8] Water spray can be used to cool fire-exposed containers to prevent them from rupturing.[5][7]
-
Firefighter Protection: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[5][7][12]
Section 6: Waste Disposal
All waste containing 4-(2-Tert-butoxyethoxy)tetrahydropyran must be treated as hazardous chemical waste.
-
Collection: Collect waste material in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless directed by EHS professionals.[3]
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal contractor.[4][6][23] Empty containers may still contain hazardous residue and vapors and should be disposed of in the same manner.[4] Do not puncture or incinerate containers.[7]
Section 7: Conclusion
The primary hazards associated with 4-(2-Tert-butoxyethoxy)tetrahydropyran are its potential to form explosive peroxides upon storage and its characteristics as a combustible liquid and an irritant. Adherence to the protocols outlined in this guide—particularly the use of appropriate engineering controls and PPE, vigilant peroxide monitoring, and proper storage—is essential for mitigating these risks. By understanding the causality behind these safety measures, researchers can ensure a secure laboratory environment for the development of novel therapeutics.
References
-
-
FIRST AID MEASURES 5. FIRE FIGHTING MEASURES 6. ACCIDENTAL RELEASE MEASURES 7. HANDLING AND STORAGE. (n.d.). RUBIX. Retrieved from [Link]
-
-
SAFETY DATA SHEET. (2013, September 30). Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Betco. Retrieved from [Link]
-
Print MSDS's. (n.d.). Integra Chemical Company. Retrieved from [Link]
-
SAFETY DATA SHEETS. (n.d.). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET. (2009, October 20). Smits Group. Retrieved from [Link]
-
SAFETY DATA SHEET. (2010, September 9). Thermo Fisher Scientific. Retrieved from [Link]
- SAFETY DATA SHEET. (2025, November 24). Castrol. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C35651557E244E3B80258A7A00540C62/ File/270151.pdf)
-
SAFETY DATA SHEET. (2013, August 7). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET. (2010, June 25). Retrieved from [Link]
-
Tetrahydropyran. (2025, August 20). Chemsrc. Retrieved from [Link]
-
INFORMATION FORM FOR CHEMICALS DATA The safety data sheet. (2023, February 28). Premix Group. Retrieved from [Link]
-
Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-. (n.d.). PubChem. Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). HWR-CHEMIE GmbH. Retrieved from [Link]
-
4-Tetrahydropyranyloxy-butan-2-one. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Properties of 1-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS 51326-51-3). (n.d.). Cheméo. Retrieved from [Link]
-
Substance Information. (n.d.). ECHA - European Union. Retrieved from [Link]
-
LITHIUM t-BUTOXIDE 2M in tetrahydrofuran. (2017, March 15). Gelest, Inc. Retrieved from [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). pppmag.com. Retrieved from [Link]
-
Tetrahydropyran. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 2. Tetrahydropyran | CAS#:142-68-7 | Chemsrc [chemsrc.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. leap.epa.ie [leap.epa.ie]
- 6. fishersci.com [fishersci.com]
- 7. www1.mscdirect.com [www1.mscdirect.com]
- 8. integraclear.com [integraclear.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.ca [fishersci.ca]
- 12. media-pim.rubix.com [media-pim.rubix.com]
- 13. buyat.ppg.com [buyat.ppg.com]
- 14. sams-solutions.com [sams-solutions.com]
- 15. gelest.com [gelest.com]
- 16. pppmag.com [pppmag.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. images.thdstatic.com [images.thdstatic.com]
- 19. fishersci.com [fishersci.com]
- 20. smitsgroup.co.nz [smitsgroup.co.nz]
- 21. sds.betco.com [sds.betco.com]
- 22. images.thdstatic.com [images.thdstatic.com]
- 23. msdspds.castrol.com [msdspds.castrol.com]
An In-depth Technical Guide to the Physical Properties of 4-(2-Tert-butoxyethoxy)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Tert-butoxyethoxy)tetrahydropyran is a chemical compound of interest in various research and development sectors, including pharmaceuticals and materials science. Its molecular structure, featuring a tetrahydropyran ring linked to a tert-butoxyethoxy group, imparts specific physicochemical characteristics that are crucial for its application and handling. This guide provides a comprehensive overview of two key physical properties of this compound: its boiling point and density.
Due to the limited availability of experimentally determined data in public literature, this guide presents predicted values for these properties based on computational modeling. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of these properties, empowering researchers to validate the predicted data and ascertain the precise physical characteristics of their samples.
Predicted Physical Properties
It is imperative for researchers to consider these values as estimations and to perform experimental verification for any application where precise physical property data is critical.
| Physical Property | Predicted Value | Unit | Prediction Method |
| Boiling Point | 253.6 ± 9.0 | °C | Advanced Cheminformatics Software |
| Density | 0.975 ± 0.06 | g/cm³ | Advanced Cheminformatics Software |
Disclaimer: These values are computationally predicted and have not been experimentally verified. They should be used for guidance purposes only.
Experimental Determination of Physical Properties
To ensure scientific integrity and for use in applications requiring high precision, the experimental determination of boiling point and density is paramount. The following sections detail robust protocols for these measurements.
I. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance, the boiling point is a characteristic constant at a given pressure.
For the determination of the boiling point of a novel or sparsely characterized compound like 4-(2-Tert-butoxyethoxy)tetrahydropyran, a micro-scale method is often preferred. This approach minimizes sample consumption, which is particularly advantageous when dealing with synthesized compounds available in limited quantities. The capillary method is a widely accepted and reliable technique for this purpose.
This protocol outlines the steps for determining the boiling point using the capillary method, which relies on the principle of vapor pressure equalization.
Materials and Equipment:
-
Sample of 4-(2-Tert-butoxyethoxy)tetrahydropyran
-
Capillary tubes (sealed at one end)
-
Thiele tube or other suitable heating apparatus (e.g., oil bath with a stirrer)
-
High-precision thermometer
-
Sample tube (e.g., a small test tube or a fusion tube)
-
Bunsen burner or heating mantle
-
Stand and clamps
Step-by-Step Procedure:
-
Sample Preparation: Introduce a small amount (a few drops) of 4-(2-Tert-butoxyethoxy)tetrahydropyran into the sample tube.
-
Capillary Insertion: Place a capillary tube, with its sealed end facing upwards, into the sample tube containing the liquid.
-
Apparatus Assembly: Securely attach the sample tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly into the Thiele tube or oil bath. The heat should be applied gradually and evenly to the side arm of the Thiele tube or to the oil bath with continuous stirring.
-
Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside.
-
Boiling Point Identification: Continue to heat gently until a rapid and continuous stream of bubbles escapes from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
Temperature Reading: Record the temperature at which the rapid stream of bubbles is observed.
-
Confirmation: Remove the heat source and allow the apparatus to cool slowly. The liquid will begin to enter the capillary tube when the vapor pressure of the sample becomes equal to the atmospheric pressure. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
-
Repeatability: For accuracy, repeat the measurement at least two more times and calculate the average boiling point.
II. Determination of Density
Density is an intrinsic physical property of a substance, defined as its mass per unit volume. It is a fundamental parameter in drug development for formulation and in chemical engineering for process design.
The pycnometer (or density bottle) method is a highly accurate and precise technique for determining the density of liquids. This method is based on measuring the mass of a known volume of the liquid, which is accurately defined by the volume of the pycnometer.
This protocol provides a step-by-step guide for determining the density of 4-(2-Tert-butoxyethoxy)tetrahydropyran using a pycnometer.
Materials and Equipment:
-
Sample of 4-(2-Tert-butoxyethoxy)tetrahydropyran
-
Pycnometer (density bottle) with a stopper
-
Analytical balance (accurate to at least 0.001 g)
-
Distilled water
-
Acetone (for cleaning and drying)
-
Thermometer
-
Water bath (for temperature control)
Step-by-Step Procedure:
-
Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.
-
Mass of Pycnometer with Distilled Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to escape through the capillary. Carefully wipe the outside of the pycnometer dry and weigh it. Record this mass as m₂. Measure the temperature of the water.
-
Mass of Pycnometer with Sample: Empty the pycnometer, rinse it with acetone, and dry it completely. Fill the pycnometer with the 4-(2-Tert-butoxyethoxy)tetrahydropyran sample, following the same procedure as with the water. Weigh the pycnometer with the sample and record the mass as m₃.
-
Density Calculation: The density of the sample (ρ_sample) can be calculated using the following formula:
ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
where ρ_water is the known density of water at the measured temperature.
-
Repeatability: To ensure the reliability of the results, perform the measurement multiple times and calculate the average density.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of 4-(2-Tert-butoxyethoxy)tetrahydropyran.
Sources
Potential hazards and toxicity of 4-(2-Tert-butoxyethoxy)tetrahydropyran.
An In-depth Technical Guide to the Potential Hazards and Toxicity of 4-(2-Tert-butoxyethoxy)tetrahydropyran
Abstract
This technical guide provides a comprehensive toxicological assessment of 4-(2-Tert-butoxyethoxy)tetrahydropyran. In the absence of direct empirical data for this specific molecule, this paper employs a scientifically rigorous read-across approach. By analyzing data from structurally analogous compounds—namely, tetrahydropyran derivatives and glycol ethers—we construct a predictive hazard profile. This guide is intended for researchers, chemists, and drug development professionals to inform safe handling practices, risk assessment, and the design of necessary future toxicological studies. We will detail the anticipated hazards, elucidate the biochemical reasoning behind these predictions, and provide a roadmap for definitive experimental validation.
Introduction and Rationale for a Read-Across Approach
4-(2-Tert-butoxyethoxy)tetrahydropyran is a molecule of interest in various chemical synthesis applications. However, a thorough review of publicly available toxicological literature and safety data reveals a critical data gap: no specific studies on its hazardous properties have been published. To address this, we turn to the well-established toxicological principle of "read-across." This methodology allows for the prediction of a substance's properties by using data from structurally similar chemicals.
The validity of this approach hinges on the careful selection of analogs that share key structural motifs with the target compound. 4-(2-Tert-butoxyethoxy)tetrahydropyran is composed of two primary moieties:
-
A tetrahydropyran (THP) ring, a saturated six-membered cyclic ether.
-
A glycol ether side chain with a terminal tert-butyl group.
By examining the known hazards of compounds containing these individual fragments, we can synthesize a robust and scientifically defensible preliminary hazard assessment.
Predictive Hazard Assessment
Hazards Associated with the Tetrahydropyran Core
The tetrahydropyran ring is a common structural feature in organic chemistry. Data from related compounds, such as 2-Hydroxytetrahydropyran, indicate that the primary hazards associated with this core structure are irritation.[1]
-
Eye Irritation: Direct contact is expected to cause serious eye irritation.[1] Symptoms may include redness, pain, and watering.
-
Skin Irritation: Prolonged or repeated skin contact may lead to irritation.[1]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[1]
A significant, though less immediate, hazard of cyclic ethers like tetrahydropyran and its analogue tetrahydrofuran (THF) is the potential to form explosive peroxides upon exposure to air and light.[2][3][4] While technical grade THF is often stabilized, unstabilized ethers can become dangerous over time.[4] It is prudent to assume that 4-(2-Tert-butoxyethoxy)tetrahydropyran shares this property.
Hazards Associated with the Glycol Ether Side Chain
The -(CH₂)₂-O-(CH₂)₂-O-tBu side chain is structurally related to the 2-butoxyethanol (EGBE) family of glycol ethers. This class of solvents is well-studied, and its toxicity is primarily driven by its metabolism. The key toxic metabolite of 2-butoxyethanol is 2-butoxyacetic acid (2-BAA), which is known to cause hemolysis (destruction of red blood cells) in certain animal species.[5]
However, the presence of a tert-butyl group in our target compound is a critical distinction. The metabolism of a tert-butyl ether is sterically hindered compared to a primary butyl ether. This structural difference is expected to significantly reduce or prevent the formation of a toxic acidic metabolite analogous to 2-BAA. While data on tert-butoxyethoxy compounds is limited, we can infer a potentially lower systemic toxicity profile compared to n-butyl ethers.
Despite this, the glycol ether chain still presents potential hazards:
-
Acute Toxicity: May be harmful if swallowed or if it comes into contact with skin.[6][7][8]
-
Aspiration Hazard: If the viscosity is low, there could be a risk of aspiration into the lungs if swallowed, which can be fatal.[9]
Synthesized Hazard Profile for 4-(2-Tert-butoxyethoxy)tetrahydropyran
Based on the read-across analysis, the following table summarizes the predicted hazard profile.
| Hazard Category | Predicted Classification and Key Considerations |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) . Ingestion may cause gastrointestinal irritation, nausea, and vomiting.[3][7][10] |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) . Prolonged contact may lead to irritation and systemic absorption.[8] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) . Based on both the THP and glycol ether components.[1][2][7][8][10] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) . Direct contact can cause significant irritation.[1][2][3][7][8][10] |
| Flammability | Combustible Liquid . While not highly flammable, it will burn if exposed to an ignition source. The presence of ether linkages suggests the potential for peroxide formation, which can increase fire and explosion risk.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) . Inhalation of high concentrations of vapor may also lead to central nervous system effects like dizziness or drowsiness.[3][10][11][12] |
| Germ Cell Mutagenicity | Data Deficient . No basis for classification without experimental data. |
| Carcinogenicity | Data Deficient . While some related compounds like THF have been investigated and classified as "possibly carcinogenic to humans" (IARC Group 2B), there is insufficient evidence to classify this specific molecule.[11] |
| Reproductive Toxicity | Data Deficient . Some glycol ethers are associated with reproductive toxicity, but the modified metabolism due to the tert-butyl group makes a direct read-across unreliable. |
Risk Mitigation and Safe Handling
Given the predicted hazard profile, the following engineering controls and personal protective equipment (PPE) are mandatory when handling 4-(2-Tert-butoxyethoxy)tetrahydropyran:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[6]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat to prevent skin contact.[6]
-
Peroxide Management: Date containers upon receipt and opening. Test for the presence of peroxides before heating or distillation if the material is old or has been exposed to air. Store away from heat, light, and ignition sources.[2][3]
-
Spill Management: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[6]
Proposed Experimental Validation Workflow
To move beyond a predictive assessment, a structured, tiered toxicological testing strategy is required. The following workflow outlines the necessary studies to definitively characterize the hazards of 4-(2-Tert-butoxyethoxy)tetrahydropyran.
Diagram: Tiered Toxicological Testing Workflow
Caption: A tiered workflow for the toxicological evaluation of the target compound.
Tier 1: Foundational Data
-
Acute Toxicity: Initial limit tests in rodents to confirm the predicted Category 4 classification.
-
In Vitro Irritation: Use of reconstructed human tissue models to assess skin and eye irritation potential, avoiding animal testing where possible.
-
Ames Test: A bacterial reverse mutation assay to screen for mutagenic potential.
Tier 2: Confirmation and Sensitization
-
In Vitro Micronucleus Test: If the Ames test is positive or equivocal, this assay in mammalian cells assesses the potential to cause chromosomal damage.
-
Skin Sensitization: An assay to determine if the compound can cause an allergic skin reaction.
Tier 3: Systemic Effects
-
28-Day Repeated Dose Study: This is the most critical study to confirm or refute the predictions of this guide. Rats would be dosed daily for 28 days, with close monitoring of clinical signs, body weight, and comprehensive blood analysis (hematology and clinical chemistry) and histopathology of major organs. This would definitively answer the question of potential hematotoxicity.
-
Metabolism Study: An essential study to identify the major metabolites and determine if a toxic acidic species is formed, providing a mechanistic understanding of the observed toxicity (or lack thereof).
Conclusion
While 4-(2-Tert-butoxyethoxy)tetrahydropyran lacks direct toxicological data, a read-across analysis of its structural components—the tetrahydropyran ring and a glycol ether side chain—provides a strong basis for a preliminary hazard assessment. The primary predicted hazards are skin, eye, and respiratory irritation, with a classification as "harmful" if swallowed or in contact with skin. The potential for peroxide formation is a significant safety consideration that must be managed.
Crucially, the tert-butyl group is expected to mitigate the severe hematotoxicity seen with some n-butyl glycol ethers. However, this prediction must be confirmed experimentally. The tiered testing strategy outlined herein provides a clear and efficient path forward for establishing a definitive safety profile for this compound, ensuring its safe use in research and development. Until such data is available, this compound should be handled with the caution afforded to a substance that is an irritant and potentially harmful.
References
- Fisher Scientific. (2014, December 8). Safety Data Sheet for 2-Tetrahydropyran-4-ylethanol.
- Thermo Fisher Scientific. (2010, September 9).
- Ashland. (2013, September 30). Safety Data Sheet for Tetrahydrofuran 250 PPM BHT.
- Fisher Scientific. (n.d.). Safety Data Sheet for Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal.
- Merck. (2025, August 7).
- Sigma-Aldrich. (2025, September 10).
- Sigma-Aldrich. (2025, November 6).
- Merck. (2024, September 13).
- ChemicalBook. (2023, December 19).
- Fisher Scientific. (n.d.). Safety Data Sheet for [2-(Tetrahydropyran-4-yloxy)phenyl]methanol.
- Sigma-Aldrich. (2024, March 4). Safety Data Sheet for 2-(2-Bromoethoxy)tetrahydro-2H-pyran.
- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet for Tetrahydrofuran, with Stabilizer.
- Fisher Scientific. (n.d.). Safety Data Sheet for [2-(Tetrahydropyran-4-yloxy)phenyl]methanol.
- Sigma-Aldrich. (2024, February 2).
- Castrol. (2025, November 24).
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013, May 17). Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment.
- Cosmetic Ingredient Review. (n.d.). Amended Safety Assessment of Butyl Polyoxyalkylene Ethers as Used in Cosmetics.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.).
- Texas Commission on Environmental Quality. (1998, October 30). 2-Butoxyethanol - CAS Registry Number - Development Support Document.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2020, May). PUBLIC REPORT 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. tceq.texas.gov [tceq.texas.gov]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. msdspds.castrol.com [msdspds.castrol.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
A Technical Guide to the Synthesis and Characterization of 4-(2-Tert-butoxyethoxy)tetrahydropyran
Disclaimer: The compound "4-(2-Tert-butoxyethoxy)tetrahydropyran" is not found in currently available public chemical literature. This guide, therefore, presents a scientifically robust and logical, yet hypothetical, pathway for its synthesis and initial characterization. The methodologies described are based on well-established principles of organic chemistry and analogous reactions reported for similar molecular structures. This document is intended for an audience of researchers, scientists, and drug development professionals.
Introduction and Rationale
The tetrahydropyran (THP) ring is a prevalent scaffold in a multitude of biologically active molecules and approved pharmaceuticals.[1] Its conformational rigidity and potential for hydrogen bond acceptance via the ring oxygen make it a valuable bioisostere for cyclohexane and other cyclic systems, often improving pharmacokinetic properties.[1] The incorporation of an ether linkage, such as a tert-butoxyethoxy group, can further modulate a molecule's lipophilicity, solubility, and metabolic stability.
This guide outlines a proposed first-in-class synthesis of 4-(2-Tert-butoxyethoxy)tetrahydropyran, a novel compound with potential applications as a building block in medicinal chemistry or as a specialized solvent. The synthetic strategy is centered on the Williamson ether synthesis, a reliable and versatile method for the formation of ether linkages.[2][3]
Proposed Synthetic Pathway
The most logical and efficient route to the target compound is a convergent synthesis involving the coupling of two key intermediates: 4-hydroxytetrahydropyran (2) and 2-(tert-butoxy)ethyl bromide (5) . This pathway is designed to be high-yielding and amenable to scale-up. The overall workflow is depicted below.
Figure 1: Proposed workflow for the synthesis and characterization of 4-(2-Tert-butoxyethoxy)tetrahydropyran.
Experimental Protocols
Synthesis of 4-hydroxytetrahydropyran (2)
The precursor alcohol can be readily prepared by the reduction of the corresponding ketone, tetrahydro-4H-pyran-4-one (1).
-
Protocol:
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in methanol (MeOH) at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 4-hydroxytetrahydropyran (2) as a colorless oil.
-
-
Causality: Sodium borohydride is a mild and selective reducing agent for ketones, making it ideal for this transformation without affecting the ether linkage of the pyran ring. Methanol serves as both a solvent and a proton source for the workup.
Synthesis of 2-(tert-butoxy)ethyl bromide (5)
This electrophilic partner is synthesized by brominating the commercially available 2-(tert-butoxy)ethanol (3).
-
Protocol:
-
To a solution of 2-(tert-butoxy)ethanol (3) (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto ice and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford 2-(tert-butoxy)ethyl bromide (5).
-
-
Causality: PBr₃ is a standard reagent for converting primary alcohols to alkyl bromides with minimal side reactions. The inert atmosphere and anhydrous conditions are crucial to prevent quenching of the PBr₃.
Williamson Ether Synthesis of 4-(2-Tert-butoxyethoxy)tetrahydropyran (6)
This core step involves the SN2 reaction between the alkoxide of 2 and the alkyl bromide 5 .[4]
-
Protocol:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 4-hydroxytetrahydropyran (2) (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-(tert-butoxy)ethyl bromide (5) (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound 6 .
-
-
Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium alkoxide.[4] The resulting alkoxide is a potent nucleophile that attacks the primary alkyl bromide in an SN2 fashion. The use of a primary alkyl bromide is critical, as secondary or tertiary halides would lead to competing elimination reactions.[3][5] THF is an ideal aprotic polar solvent for this reaction.
Initial Characterization Data (Predicted)
The identity and purity of the synthesized 4-(2-Tert-butoxyethoxy)tetrahydropyran would be confirmed using standard analytical techniques. The expected data are summarized below.
| Analysis | Expected Result |
| Molecular Formula | C₁₁H₂₂O₃ |
| Molecular Weight | 202.29 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.85-3.95 (m, 2H), 3.60-3.70 (m, 2H), 3.50-3.58 (m, 2H), 3.40-3.48 (m, 1H), 1.70-1.85 (m, 2H), 1.55-1.68 (m, 2H), 1.19 (s, 9H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 74.5, 72.8, 68.0, 62.5, 33.0, 27.5. |
| Mass Spec (ESI+) | m/z 203.16 [M+H]⁺, 225.14 [M+Na]⁺. |
| IR (neat) | ν 2970, 2860 (C-H), 1120 (C-O, strong) cm⁻¹. |
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for the synthesis and initial characterization of the novel compound 4-(2-Tert-butoxyethoxy)tetrahydropyran. By employing a robust Williamson ether synthesis strategy, this molecule can be accessed in a predictable and scalable manner. The detailed experimental procedures and expected characterization data serve as a valuable resource for researchers aiming to synthesize this or structurally related compounds for applications in drug discovery and materials science.
References
-
PubMed Central.
-
Wikipedia.
-
Organic Chemistry Portal.
-
Total Synthesis.
-
Quora.
-
PubMed.
-
Organic Chemistry Portal.
-
UCLA Department of Chemistry and Biochemistry.
-
PubMed Central.
-
Master Organic Chemistry.
-
OECD SIDS.
-
ChemicalBook.
-
Wikipedia.
Sources
Methodological & Application
Application Notes and Protocols: The Strategic Use of 4-(2-Tert-butoxyethoxy)tetrahydropyran in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, influencing the stability of the ternary complex, as well as the molecule's overall physicochemical and pharmacokinetic properties.[3][4] This application note provides a detailed guide to the synthesis and application of PROTAC linkers derived from 4-(2-Tert-butoxyethoxy)tetrahydropyran, a versatile building block that combines the favorable attributes of a polyethylene glycol (PEG)-like moiety with a conformationally restrained tetrahydropyran (THP) core.
Introduction: The Pivotal Role of Linkers in PROTAC Design
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[5] This proximity-induced ubiquitination marks the POI for degradation by the proteasome. The linker is not merely a spacer but an active participant in this process, with its length, flexibility, and chemical composition profoundly impacting the PROTAC's biological activity.[6]
PEG-based linkers are widely employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability. The incorporation of a tetrahydropyran (THP) ring, a common motif in medicinal chemistry, can offer several advantages. The THP scaffold can be considered a conformationally restrained ether, which can introduce a degree of rigidity into the linker, potentially improving binding affinity and metabolic stability.[7] Furthermore, the ether oxygen of the THP ring can act as a hydrogen bond acceptor, providing additional interactions within the ternary complex.
This guide focuses on the synthesis and utility of a specific linker building block, 4-(2-Tert-butoxyethoxy)tetrahydropyran, which provides a synthetically tractable route to PEG-like linkers with an embedded THP core.
Synthesis of the Core Linker: 4-(2-Tert-butoxyethoxy)tetrahydropyran
The synthesis of the core linker structure can be efficiently achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.[8][9] This involves the reaction of an alkoxide with an alkyl halide or a sulfonate ester.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a PROTAC using a 4-(2-Tert-butoxyethoxy)tetrahydropyran-derived linker.
Protocol 1: Synthesis of 4-(2-Tert-butoxyethoxy)tetrahydropyran
This protocol details the synthesis of the core linker via Williamson ether synthesis.
| Reagent/Parameter | Quantity/Condition | Notes |
| 4-Hydroxytetrahydropyran | 1.0 eq | |
| Sodium Hydride (60% dispersion in mineral oil) | 1.2 eq | Handle with care under an inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | Sufficient to dissolve reactants | |
| 2-(Tert-butoxy)ethyl tosylate | 1.1 eq | Can be prepared from 2-(tert-butoxy)ethanol and tosyl chloride. |
| Reaction Temperature | 0 °C to room temperature | |
| Reaction Time | 12-18 hours | Monitor by TLC or LC-MS. |
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-hydroxytetrahydropyran (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of 2-(tert-butoxy)ethyl tosylate (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(2-Tert-butoxyethoxy)tetrahydropyran.
Deprotection and Functionalization of the Linker
The tert-butoxy group serves as a protecting group for the primary alcohol. Its removal is a critical step to unveil a reactive handle for subsequent conjugation to either the warhead or the E3 ligase ligand.
Protocol 2: Deprotection of the Tert-butoxy Group
This protocol describes the acid-catalyzed deprotection of the tert-butyl ether.
| Reagent/Parameter | Quantity/Condition | Notes |
| 4-(2-Tert-butoxyethoxy)tetrahydropyran | 1.0 eq | |
| Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane | Excess | Use in a well-ventilated fume hood. |
| Dichloromethane (DCM) or Dioxane | Solvent | |
| Reaction Temperature | Room temperature | |
| Reaction Time | 1-4 hours | Monitor by TLC or LC-MS. |
Procedure:
-
Dissolve 4-(2-Tert-butoxyethoxy)tetrahydropyran (1.0 eq) in DCM or dioxane.
-
Add an excess of TFA or 4M HCl in dioxane to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting 4-(2-hydroxyethoxy)tetrahydropyran can often be used in the next step without further purification.
Functionalization of the Deprotected Linker
The newly exposed primary alcohol can be converted into a variety of functional groups to facilitate PROTAC assembly. Common transformations include conversion to a tosylate, mesylate, or azide.
PROTAC Assembly: Incorporating the Linker
The functionalized linker is now ready for conjugation to the warhead and the E3 ligase ligand. The choice of coupling chemistry will depend on the functional groups present on the respective components.
Diagram of PROTAC Assembly Logic
Caption: Common coupling strategies for the assembly of the final PROTAC molecule.
Protocol 3: Exemplary Amide Coupling
This protocol provides a general procedure for forming an amide bond between a carboxylic acid-functionalized component (either the warhead or E3 ligase ligand) and an amine-functionalized linker.
| Reagent/Parameter | Quantity/Condition | Notes |
| Carboxylic Acid Component | 1.0 eq | |
| Amine-functionalized Linker | 1.1 eq | Prepared from the alcohol via standard methods. |
| HATU or HBTU | 1.2 eq | Coupling reagent. |
| Diisopropylethylamine (DIPEA) | 3.0 eq | Base. |
| Anhydrous Dimethylformamide (DMF) | Solvent | |
| Reaction Temperature | Room temperature | |
| Reaction Time | 2-12 hours | Monitor by LC-MS. |
Procedure:
-
To a solution of the carboxylic acid component (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine-functionalized linker (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Conclusion
The use of 4-(2-Tert-butoxyethoxy)tetrahydropyran as a building block for PROTAC linkers offers a strategic approach to combine the beneficial properties of PEG-like linkers with the conformational constraints of a tetrahydropyran ring. The synthetic route is robust and allows for the facile introduction of a key structural motif. The protocols provided herein offer a solid foundation for researchers to synthesize and evaluate novel PROTACs with potentially improved pharmacological profiles. The modular nature of the synthesis allows for the systematic variation of the linker length and attachment points, which is crucial for the empirical optimization of PROTAC efficacy.
References
- Bricelj, A., Steinebach, C., Kuchta, R., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707259.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
-
Biopharma PEG. (2022, July 27). Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. Retrieved from [Link]
-
Wikipedia. (2023, October 26). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
- Vertex AI Search. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.
-
Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy, 1, 273-312.
-
Wikipedia. (2023, November 29). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
MDPI. (2023, May 10). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]
Sources
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. community.wvu.edu [community.wvu.edu]
Application Notes: 4-(2-Tert-butoxyethoxy)tetrahydropyran in Modern Medicinal Chemistry
Introduction: A Scaffold of Strategic Advantage
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The careful selection of chemical scaffolds that confer desirable properties is a cornerstone of rational drug design. 4-(2-Tert-butoxyethoxy)tetrahydropyran emerges as a building block of significant interest, synergistically combining the advantageous features of a tetrahydropyran (THP) core with the versatile utility of a protected polyethylene glycol (PEG)-like side chain.
The THP ring is recognized as a valuable bioisostere of a cyclohexane ring.[1] Its incorporation introduces a polar oxygen heteroatom, which can act as a hydrogen bond acceptor, potentially enhancing target engagement.[1] Crucially, the THP moiety typically lowers the lipophilicity of a molecule compared to its cyclohexyl counterpart, a modification that can profoundly improve its absorption, distribution, metabolism, and excretion (ADME) profile.[1] This often translates to enhanced solubility and reduced metabolic clearance.
Complementing the THP core is the 2-(tert-butoxy)ethoxy side chain—a discrete, protected two-unit PEG linker. PEGylation is a well-established strategy in drug development to enhance solubility, increase hydrodynamic radius (thereby reducing renal clearance), and shield the molecule from the immune system.[2][3][4] The tert-butyl protecting group offers a stable handle that can be selectively removed under acidic conditions to reveal a primary alcohol, providing a versatile point for further chemical elaboration. This dual-functionality makes 4-(2-Tert-butoxyethoxy)tetrahydropyran a powerful tool for medicinal chemists, particularly in the construction of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and for the general optimization of drug candidates.
Data Presentation: Physicochemical Impact of THP Introduction
The strategic replacement of a carbocyclic ring, such as cyclohexane, with a tetrahydropyran ring can significantly modulate the physicochemical properties of a drug candidate. The following table summarizes the comparative impact of this substitution.
| Property | Cyclohexyl Moiety | Tetrahydropyran Moiety | Rationale & Advantage |
| Lipophilicity (cLogP) | Higher | Lower | The oxygen atom reduces lipophilicity, which can improve solubility and reduce off-target toxicity.[1] |
| Hydrogen Bonding | H-bond donor (axial C-H) | H-bond acceptor (oxygen lone pairs) | Provides an additional point of interaction with the biological target, potentially increasing binding affinity.[1] |
| Metabolic Stability | Prone to CYP450 oxidation | Generally more stable | The ether linkage is less susceptible to oxidative metabolism compared to aliphatic C-H bonds. |
| Solubility | Lower | Higher | Increased polarity due to the oxygen atom enhances aqueous solubility.[1] |
Application I: A Core Building Block for PROTAC Linker Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6][7][8][9] The linker connecting the target-binding warhead and the E3 ligase ligand is a critical component, influencing the stability and efficacy of the resulting ternary complex. The subject molecule is an ideal starting point for constructing a hydrophilic and conformationally defined linker segment.
Experimental Workflow: PROTAC Linker Elaboration
The following diagram and protocol outline the workflow for converting 4-(2-Tert-butoxyethoxy)tetrahydropyran into a functionalized linker ready for conjugation.
Caption: Workflow for PROTAC linker synthesis.
Protocol 1: Synthesis of a PROTAC Linker Intermediate
Objective: To convert 4-(2-Tert-butoxyethoxy)tetrahydropyran into a functionalized linker for subsequent conjugation.
Step 1: Deprotection of the Tert-butyl Group
-
Reagents & Setup: Dissolve 4-(2-Tert-butoxyethoxy)tetrahydropyran (1.0 eq) in Dichloromethane (DCM, 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Reaction: Add Trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirred solution.
-
Monitoring & Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(2-Hydroxyethoxy)tetrahydropyran.
-
Causality: The strong acid (TFA) readily cleaves the acid-labile tert-butyl ether, leaving the more stable THP ether intact. This selectivity is crucial for directed synthesis.
-
Step 2: Tosylation of the Primary Alcohol
-
Reagents & Setup: Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous pyridine or DCM containing triethylamine (3.0 eq). Cool the solution to 0 °C.
-
Reaction: Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Monitoring & Work-up: Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC for the disappearance of the starting alcohol. Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(2-(Tosyloxy)ethoxy)tetrahydropyran.
-
Causality: The tosyl group is an excellent leaving group, converting the unreactive primary alcohol into a reactive electrophile, primed for nucleophilic substitution by an amine or other nucleophile on a warhead or E3 ligase ligand.
-
Step 3: Conjugation to a Nucleophilic Warhead
-
Reagents & Setup: Dissolve the tosylated linker from Step 2 (1.1 eq) and the amine-containing warhead (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Reaction: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir the reaction at 60 °C.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion (typically 12-24 hours), cool the reaction, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify by reverse-phase HPLC to obtain the desired warhead-linker conjugate.
-
Trustworthiness: This protocol is self-validating through rigorous in-process monitoring (TLC, LC-MS) and final purification by chromatography, ensuring the chemical integrity of the synthesized intermediate.
-
Application II: Scaffolding for ADME Profile Modulation
Beyond its use in complex bifunctional molecules, the 4-(2-hydroxyethoxy)tetrahydropyran moiety (after deprotection) can be appended to a lead compound to fine-tune its ADME properties. The introduction of this hydrophilic and flexible tail can enhance aqueous solubility, mask metabolically liable positions, and improve overall pharmacokinetic behavior.[1]
Conceptual Workflow: ADME Modulation
Caption: ADME profile enhancement via conjugation.
Protocol 2: General Procedure for Solubility Enhancement
Objective: To conjugate the hydrophilic THP-ethoxy scaffold to a phenolic group on a model drug candidate to improve its physicochemical properties.
-
Reagents & Setup: To a solution of the phenolic drug candidate (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C. Stir for 30 minutes at 0 °C.
-
Reaction: Add a solution of 4-(2-(Tosyloxy)ethoxy)tetrahydropyran (1.1 eq) in DMF dropwise. Allow the reaction to warm to room temperature and then heat to 50 °C for 12-18 hours.
-
Causality: The strong base (NaH) deprotonates the phenol to form a nucleophilic phenoxide, which then displaces the tosylate leaving group in a classic Williamson ether synthesis.
-
-
Monitoring & Work-up: Monitor the reaction by LC-MS. After completion, cool the reaction to 0 °C and cautiously quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final modified compound.
-
Validation: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Evaluate the change in physicochemical properties by measuring LogP and aqueous solubility and compare to the parent compound.
Proposed Synthesis of 4-(2-Tert-butoxyethoxy)tetrahydropyran
A direct and efficient synthesis of the title compound can be achieved via the Williamson ether synthesis.
Protocol 3: Synthesis of the Core Reagent
-
Reagents & Setup: To a stirred suspension of sodium hydride (NaH, 60% dispersion, 1.5 eq) in anhydrous THF (0.2 M) at 0 °C, add a solution of tetrahydropyran-4-ol (1.0 eq) in anhydrous THF dropwise.
-
Formation of Alkoxide: Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease.
-
Coupling Reaction: Add 2-bromo-1-(tert-butoxy)ethane (1.2 eq) to the reaction mixture, followed by a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq).
-
Reaction Completion: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 16 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation or flash column chromatography to afford 4-(2-Tert-butoxyethoxy)tetrahydropyran.
References
-
Ghosh, A. K., & Ren, Z. (2012). Stereoselective synthesis of both tetrahydropyran rings of the antitumor macrolide, (-)-lasonolide A. The Journal of Organic Chemistry, 77(11), 5141–5149. Retrieved from [Link]
-
Patel, D. R., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
Ojima, I., & Inoue, T. (2011). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 9(4), 562–593. Retrieved from [Link]
-
Aghazadeh, M., et al. (2023). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Heliyon, 9(7), e17787. Retrieved from [Link]
-
Hennig, J., et al. (2019). Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. Pharmaceuticals, 12(3), 118. Retrieved from [Link]
-
Han, X., et al. (2022). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 65(15), 10339–10353. Retrieved from [Link]
-
Zhang, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Bioconjugate Chemistry, 32(3), 567–576. Retrieved from [Link]
-
Zorba, A., et al. (2018). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. ACS Central Science, 4(10), 1331–1342. Retrieved from [Link]
-
Watanabe, H., et al. (2018). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal, 14(22), 3921-3931. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive molecules containing a trans-fused tetrahydropyran bicyclic.... Retrieved from [Link]
-
Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. Retrieved from [Link]
-
Efferth, T., & Saeed, M. E. M. (2020). Bioactive Molecules and Their Mechanisms of Action. Molecules, 25(1), 163. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
Kim, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(9), 2033. Retrieved from [Link]
-
Kim, J., et al. (2024). A skeletally diverse library of bioactive natural- product-like compounds enabled by late- stage P450-catalyzed oxyfunctionalization. Chem, 10(9), 2960-2977. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of selected bioactive dihydropyridine and pyran derivatives. Retrieved from [Link]
-
Harrison, A. (2024). Bioactive Compounds and their Pharmacological Activities. Der Pharmacia Lettre, 16(5), 03-04. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. purepeg.com [purepeg.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. wxpress.wuxiapptec.com [wxpress.wuxiapptec.com]
Application Notes & Protocols: Strategic Incorporation of 4-(2-Tert-butoxyethoxy)tetrahydropyran into Drug Candidates
Introduction: The Emerging Role of Advanced Linkers in Drug Design
In modern medicinal chemistry, the linker is no longer a passive spacer but a critical component that dictates the efficacy, safety, and pharmacokinetic profile of a therapeutic agent.[1][2][3] The strategic selection of a linker can enhance solubility, improve metabolic stability, and enable precise drug delivery, particularly in complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3][4]
This guide focuses on 4-(2-Tert-butoxyethoxy)tetrahydropyran , a sophisticated linker that combines several advantageous structural motifs. Its design offers a unique solution to common challenges in drug development by providing a balance of hydrophilicity, conformational rigidity, and synthetic versatility. We will explore the rationale behind its design, provide detailed protocols for its incorporation, and discuss its potential applications.
Design Rationale and Physicochemical Advantages
The utility of 4-(2-Tert-butoxyethoxy)tetrahydropyran stems from the synergistic contribution of its three core components: the tetrahydropyran (THP) ring, the stable diether chain, and the acid-labile tert-butoxycarbonyl (Boc) protecting group.
-
Tetrahydropyran (THP) Core: The THP ring serves as a conformationally restrained ether.[5] Unlike a flexible alkyl chain, this rigidity can be advantageous in positioning conjugated molecules for optimal target engagement. As a bioisostere of a cyclohexane ring, the THP moiety reduces lipophilicity, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The oxygen atom can also act as a hydrogen bond acceptor, potentially offering additional interactions with biological targets.[5]
-
Diether Linkage: Ether bonds are generally stable under a wide range of physiological and chemical conditions, resisting enzymatic and hydrolytic cleavage in plasma.[] This ensures the integrity of the linker during circulation, preventing premature release of a conjugated payload.[1]
-
Tert-butoxy (Boc) Terminus: The linker is terminated with a tert-butoxy group, which functions as a protecting group for a primary alcohol. This group is stable to basic and nucleophilic conditions but can be selectively and efficiently removed under acidic conditions to reveal a hydroxyl group.[7][8] This "masked" functionality allows for multi-step, orthogonal synthetic strategies, where the linker can be attached to one part of a molecule before revealing a reactive handle for subsequent conjugation.
Logical Relationship of Structural Components to Function
The following diagram illustrates how the structural features of the linker contribute to its overall function in a drug candidate.
Caption: Relationship between the linker's components and their functional benefits.
Quantitative Data Summary
| Property | Component | Rationale & Advantage |
| Solubility | THP Ring, Ether Chain | The inclusion of oxygen atoms increases polarity compared to analogous hydrocarbon structures, often improving aqueous solubility.[5] |
| Stability | Diether Linkage | Ether bonds are highly resistant to hydrolysis and enzymatic degradation in plasma, enhancing in-vivo stability.[] |
| Reactivity | Tert-butoxy Group | Acid-labile protecting group, stable to basic, reductive, and oxidative conditions. Allows for selective deprotection.[8] |
| Conformation | THP Ring | The six-membered ring structure provides a degree of conformational restraint, which can be beneficial for target binding.[5] |
Synthetic Protocols for Incorporation
The incorporation of 4-(2-Tert-butoxyethoxy)tetrahydropyran can be approached in two primary ways: coupling a pre-synthesized linker to the drug molecule or building the linker onto the molecule step-wise. The ultimate strategy depends on the existing functional groups on the drug candidate (here denoted as Drug-X).
Protocol 1: Williamson Ether Synthesis for Coupling to a Halide
This protocol describes the coupling of the linker's free hydroxyl group with a drug candidate bearing an alkyl halide or a similar leaving group (e.g., tosylate, mesylate).
Causality: The Williamson ether synthesis is a robust and widely used method for forming ether bonds. It proceeds via an SN2 reaction where a strong base (NaH) deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces a leaving group on the drug molecule.
Caption: Workflow for Williamson ether synthesis to couple the linker.
Materials and Reagents:
-
4-(2-Tert-butoxyethoxy)tetrahydropyran-4-ol
-
Drug candidate with an alkyl halide (Drug-X)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 4-(2-Tert-butoxyethoxy)tetrahydropyran-4-ol (1.2 equivalents) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.3 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the alkoxide should be complete.
-
Coupling: Dissolve the drug candidate Drug-X (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material Drug-X is consumed.
-
Work-up: Cool the reaction to 0 °C and cautiously quench it by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and extract with EtOAc (3x). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired Drug-Linker-OtBu conjugate.
Protocol 2: Acid-Catalyzed Deprotection to Reveal the Terminal Hydroxyl Group
This protocol details the removal of the tert-butoxy (Boc) group to unmask the primary alcohol, which can then be used for subsequent conjugation.
Causality: The Boc group is an acid-labile protecting group.[7] Strong acids like trifluoroacetic acid (TFA) protonate the ether oxygen, leading to the formation of a stable tert-butyl cation and the release of the free alcohol. Dichloromethane (DCM) is a common solvent as it is inert to acidic conditions and effectively dissolves many organic molecules.
Materials and Reagents:
-
Drug-Linker-OtBu conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation: Dissolve the Drug-Linker-OtBu conjugate (1.0 equivalent) in DCM (a typical concentration is 0.1 M).
-
Deprotection: Add TFA to the solution (typically 20-50% v/v). The reaction is usually rapid.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.[9]
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Caution: TFA is corrosive.
-
Neutralization: Re-dissolve the residue in EtOAc or DCM and carefully wash with saturated aqueous NaHCO₃ until gas evolution ceases. This step neutralizes any remaining acid.
-
Extraction: Separate the organic layer, wash with brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting Drug-Linker-OH product is often pure enough for the next step, but can be further purified by column chromatography if necessary.
Application Spotlight: A Hypothetical Case Study in ADC Development
Consider an antibody-drug conjugate where a highly potent but hydrophobic cytotoxic payload needs to be attached to a monoclonal antibody. The payload's poor solubility presents a significant formulation and efficacy challenge.
-
Problem: A potent cytotoxic drug (Toxin-Br) is too hydrophobic, leading to aggregation and poor pharmacokinetics when conjugated to an antibody.
-
Solution: Incorporate the 4-(2-Tert-butoxyethoxy)tetrahydropyran linker to enhance hydrophilicity.
-
Synthesis Workflow:
-
Step A (Coupling): The linker is first coupled to the payload. The hydroxyl group on the linker is reacted with Toxin-Br via the Williamson Ether Synthesis (Protocol 1) to form Toxin-Linker-OtBu.
-
Step B (Deprotection): The Boc group is removed using TFA in DCM (Protocol 2) to yield Toxin-Linker-OH. The revealed primary alcohol is now a handle for the next step.
-
Step C (Activation & Conjugation): The terminal hydroxyl group of Toxin-Linker-OH is activated (e.g., converted to a p-nitrophenyl carbonate) and then reacted with a lysine residue on the antibody to form the final, stable ADC.
-
-
Outcome: The final ADC benefits from the increased polarity imparted by the THP and diether components of the linker, leading to reduced aggregation, improved stability, and a better overall therapeutic profile.[10]
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
Albericio, F. et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Available from: [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Available from: [Link]
-
ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Available from: [Link]
-
Wikipedia. Tetrahydropyran. Available from: [Link]
-
Ghosh, A. K., & Ren, Z. (2012). Stereoselective synthesis of both tetrahydropyran rings of the antitumor macrolide, (-)-lasonolide A. SciSpace. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]
-
Wang, B. et al. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. Available from: [Link]
-
Nakadate, M. et al. (2010). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Available from: [Link]
- Google Patents. (2021). US20210187114A1 - Novel linker, preparation method, and application thereof.
-
International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Available from: [Link]
-
St. Amant, A. H. et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. Available from: [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. Available from: [Link]
-
Astex Pharmaceuticals. (2018). Organic synthesis provides opportunities to transform drug discovery. Available from: [Link]
-
ResearchGate. (n.d.). The Linker Approach: An Evolving Concept in Medicinal Chemistry. Available from: [Link]
-
Frontiers. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Available from: [Link]
-
MDPI. (2020). Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. Available from: [Link]
-
MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Available from: [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. Application of Linkers in Chemical Biology [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. US20210187114A1 - Novel linker, preparation method, and application thereof - Google Patents [patents.google.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
Application Notes & Protocols: 4-(2-Tert-butoxyethoxy)tetrahydropyran as a Versatile Building Block for Advanced Synthetic Applications
Introduction: The Strategic Value of the Tetrahydropyran Moiety
The tetrahydropyran (THP) ring is a privileged structural motif frequently encountered in a wide array of biologically active natural products and approved pharmaceuticals.[1][2] Its inclusion in molecular design is often a deliberate strategy to enhance physicochemical properties. As a saturated heterocycle, the THP ring can act as a bioisosteric replacement for a cyclohexane, introducing a polar oxygen atom that can serve as a hydrogen bond acceptor. This often leads to improved aqueous solubility, modulated lipophilicity, and favorable metabolic profiles, all critical parameters in modern drug discovery.[3]
This guide focuses on a specific, highly versatile building block: 4-(2-Tert-butoxyethoxy)tetrahydropyran . This reagent is engineered with three key structural features: a central THP core for improved pharmacokinetics, a flexible diether linker arm, and a terminal tert-butyl ether, which serves as a robust, acid-labile protecting group. This combination makes it an exceptionally useful precursor for constructing linkers in bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), and for introducing hydrophilic side chains to modulate the properties of lead compounds.[4][5]
Core Structural Attributes & Synthetic Rationale
The synthetic utility of 4-(2-Tert-butoxyethoxy)tetrahydropyran stems from the distinct roles of its constituent parts. Understanding these roles is fundamental to rationally designing its application in complex synthetic routes.
-
The Tetrahydropyran Core : Provides a degree of conformational rigidity while improving the overall polarity and solubility of the final molecule. Unlike a simple alkyl chain, the THP ring restricts the available conformational space, which can be advantageous in optimizing binding interactions for targets like those in PROTACs.[6]
-
The Ethoxy Spacer : The two-carbon ether unit offers a flexible spacer, dictating the distance and spatial orientation between the THP anchor and the terminal functional group. This flexibility is crucial in linker design for bifunctional molecules, allowing the two ends of the molecule to engage their respective protein targets effectively.[5]
-
The Tert-Butyl (tBu) Ether Protecting Group : This is the key reactive handle of the building block. The tert-butyl ether is stable under a wide range of synthetic conditions, including basic, reductive, and oxidative reactions, making it compatible with many synthetic steps.[7] Its primary value lies in its selective removal under acidic conditions to unmask a primary alcohol.
The deprotection is driven by the formation of a stable tert-butyl cation intermediate. This process is typically achieved with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an anhydrous solvent like dichloromethane (DCM) or dioxane.[8]
A potential complication of this deprotection is the alkylation of other nucleophilic residues in the substrate by the liberated tert-butyl cation. To mitigate this risk, "scavengers" such as anisole or thioanisole can be added to the reaction mixture to trap the cation.[9]
Application I: Synthesis of PROTAC Linker Precursors
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[] The linker connecting the target-binding warhead and the E3-binding ligand is a critical determinant of PROTAC efficacy.[5] 4-(2-Tert-butoxyethoxy)tetrahydropyran is an ideal starting point for creating linkers with embedded THP motifs.
The general workflow involves deprotecting the tert-butyl ether and converting the resulting primary alcohol into a versatile functional group for subsequent conjugation, such as an azide for copper-catalyzed "click chemistry".[]
Sources
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. enamine.net [enamine.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Coupling of the 4-(2-Tert-butoxyethoxy)tetrahydropyran Scaffold in Medicinal Chemistry
Abstract
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of this motif is crucial for modulating pharmacological properties. This guide provides an in-depth analysis and detailed protocols for the coupling of molecules based on the 4-(2-Tert-butoxyethoxy)tetrahydropyran framework. We move beyond a simple list of procedures to explain the causality behind experimental choices, focusing on a logical, three-stage workflow: 1) Activation of the inert THP ring, 2) Cross-Coupling for C-C and C-N bond formation, and 3) Manipulation of the side-chain protecting group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.
The Strategic Imperative: Activating the Tetrahydropyran Core
The parent molecule, 4-(2-Tert-butoxyethoxy)tetrahydropyran, is largely unreactive towards standard cross-coupling reactions due to the absence of a suitable leaving group and the presence of strong, unactivated C-H bonds. Therefore, the first strategic step is to introduce a reactive handle onto the THP chassis. Halogenation is the most direct and versatile approach. While the starting material could theoretically be derived from 4-hydroxytetrahydropyran, a more synthetically convergent approach often involves installing the side-chain after the core is functionalized. For the purpose of this guide, we will focus on derivatizing the C4 position, which is a common strategy in library synthesis. The synthesis of a 4-bromotetrahydropyran intermediate is a key entry point for diversification.[1]
Protocol 1.1: Synthesis of 4-Bromotetrahydropyran via Prins Cyclization
The Prins cyclization provides an elegant method to construct the THP ring with a halide handle already in place. This protocol, adapted from established methodologies, utilizes a MgBr₂ and p-TsOH-promoted cyclization.[1]
Workflow Diagram: Synthesis of Key Intermediate
Caption: Workflow for synthesizing the 4-bromotetrahydropyran intermediate.
Materials:
-
Homoallylic alcohol (4-penten-1-ol)
-
Paraformaldehyde
-
Magnesium bromide (MgBr₂)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of homoallylic alcohol (1.0 equiv) and paraformaldehyde (1.5 equiv) in anhydrous DCM at room temperature, add p-Toluenesulfonic acid (1.0 equiv).
-
Add magnesium bromide (1.1 equiv) portion-wise to the mixture.
-
Stir the reaction at room temperature for 18-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-bromotetrahydropyran.
Expert Insight: The use of MgBr₂ serves a dual role: it acts as a Lewis acid to promote oxocarbenium ion formation and provides the bromide nucleophile. This one-pot procedure is efficient for creating the necessary C-Br bond for subsequent cross-coupling.
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
With the activated 4-bromotetrahydropyran in hand, C-C bond formation via Suzuki-Miyaura coupling is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents. While palladium catalysts are common, nickel-based systems have shown excellent efficacy for coupling with sp³-hybridized carbons, often providing higher yields and stereoconvergence.[1]
Protocol 2.1: Nickel-Catalyzed Suzuki Coupling with Arylboronic Acids
This protocol describes a stereoconvergent coupling that preferentially forms the thermodynamically more stable cis-2,4-disubstituted THP product when a substituent is present at the C2 position.[1]
Catalytic Cycle Diagram: Ni-Catalyzed Suzuki Coupling
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Materials:
-
4-Bromotetrahydropyran (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Nickel(II) acetylacetonate (Ni(acac)₂, 10 mol%) or Ni(cod)₂
-
Bathophenanthroline (BPhen) ligand (20 mol%)
-
Potassium tert-butoxide (KOtBu, 1.6 equiv)
-
sec-Butanol (s-BuOH), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine Ni(acac)₂ (10 mol%) and bathophenanthroline (20 mol%).
-
Add anhydrous s-BuOH, followed by the arylboronic acid (1.2 equiv) and potassium tert-butoxide (1.6 equiv).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the 4-bromotetrahydropyran (1.0 equiv) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the 4-aryltetrahydropyran product.
Data Summary: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid (ArB(OH)₂) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | Phenylboronic acid | Ni(cod)₂/BPhen | KOtBu | s-BuOH | 60 | 85 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Ni(cod)₂/BPhen | KOtBu | s-BuOH | 60 | 92 | [1] |
| 3 | 3-Thienylboronic acid | Ni(cod)₂/BPhen | KOtBu | s-BuOH | 60 | 78 | [1] |
Trustworthiness Insight: The stereoconvergent nature of this reaction is a key feature. It proceeds through a radical intermediate, which allows the reaction to funnel a mixture of diastereomeric starting materials into a single, thermodynamically favored product, simplifying purification and characterization.[1]
Side-Chain Management: Deprotection of the Tert-butoxy Group
The tert-butoxy group within the 4-(2-Tert-butoxyethoxy) side chain serves as a robust protecting group for a primary alcohol. It is stable to the basic and organometallic conditions of the Suzuki coupling. However, its removal is often necessary to reveal a hydroxyl handle for further functionalization (e.g., esterification, etherification, or oxidation). This is readily achieved under acidic conditions.[2][3]
Protocol 3.1: Acid-Mediated Cleavage of the Tert-butyl Ether
The cleavage relies on the formation of a stable tert-butyl cation, which is liberated as isobutene. The use of scavengers can be important to prevent side reactions with sensitive functional groups.[3][4]
Materials:
-
4-Aryl-(2-Tert-butoxyethoxy)tetrahydropyran (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Anisole or Thioanisole (scavenger, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the substrate (1.0 equiv) in anhydrous DCM. If the substrate contains electron-rich aromatic rings, add a scavenger like anisole (2.0 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10-20 equiv, or as a 50% v/v solution in DCM) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred, chilled solution of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to yield the deprotected primary alcohol.
Expert Insight: The choice of acid is critical. TFA is effective and volatile, simplifying workup. For more sensitive substrates, using 4 M HCl in dioxane can offer higher selectivity and milder conditions.[2] The tert-butyl cation generated during deprotection can alkylate nucleophilic moieties; scavengers trap this cation, preventing unwanted side reactions.[3]
Overall Synthetic Strategy Visualization
Caption: A convergent workflow from an activated THP core to a functionalized product.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Binder, J. T., & Kirsch, S. F. (2006). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Organic Letters, 8(11), 2151–2153. [Link]
-
Lin, Y.-S., et al. (2015). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]
-
Sotelo, J., et al. (2020). Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. Advanced Synthesis & Catalysis. [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
Sources
- 1. Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Navigating the Cleavage: A Guide to Deprotection Strategies for the Tert-Butoxy Group in 4-(2-Tert-butoxyethoxy)tetrahydropyran
Introduction: The Tert-Butoxy Group - A Double-Edged Sword in Synthesis
The tert-butoxycarbonyl (Boc) group and the tert-butyl (t-Bu) ether are mainstays in the synthetic chemist's toolbox, prized for their steric bulk and stability across a wide range of reaction conditions.[1][2] This stability, however, presents a challenge when the time comes for their removal. The deprotection of the tert-butoxy group in a molecule such as 4-(2-Tert-butoxyethoxy)tetrahydropyran requires a carefully considered strategy to ensure efficient cleavage without compromising the integrity of the tetrahydropyran and ethoxy functionalities. This guide provides a comprehensive overview of deprotection strategies, delving into the mechanistic underpinnings of common methods and offering detailed protocols for their practical application.
Mechanistic Insights: The Chemistry of Tert-Butoxy Deprotection
The removal of a tert-butoxy group, whether from a carbamate (Boc) or an ether (t-butyl), hinges on the formation of a stable tert-butyl cation. This is typically achieved under acidic conditions, where the ether or carbonyl oxygen is protonated, leading to the departure of the tert-butyl group as a carbocation.[3][4][5]
The general mechanism for the acid-catalyzed cleavage of a tert-butyl ether proceeds as follows:
-
Protonation: A strong acid protonates the ether oxygen, making it a better leaving group.[4][5]
-
Carbocation Formation: The C-O bond cleaves, releasing a relatively stable tertiary carbocation and the desired alcohol.[4][5]
-
Fate of the Tert-Butyl Cation: The tert-butyl cation can then be quenched by a nucleophile, deprotonate to form isobutylene gas, or potentially alkylate other nucleophilic sites in the molecule.[3][6][7][8]
Lewis acids can also mediate this process by coordinating to the oxygen atom, which similarly facilitates the cleavage of the C-O bond.[9]
Deprotection Strategies and Protocols
The choice of deprotection method depends critically on the overall stability of the substrate and the presence of other acid-sensitive functional groups. For 4-(2-Tert-butoxyethoxy)tetrahydropyran, the tetrahydropyran ring is generally stable under many acidic conditions used for tert-butoxy deprotection.
Method 1: Strong Acid-Mediated Deprotection
Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for tert-butoxy deprotection.[10] They offer rapid and efficient cleavage, but their harshness can be a drawback for sensitive substrates.
TFA is a highly effective reagent for cleaving tert-butyl ethers due to its strength and volatility, which simplifies workup.[1]
Materials:
-
4-(2-Tert-butoxyethoxy)tetrahydropyran
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the 4-(2-Tert-butoxyethoxy)tetrahydropyran in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 2-(tetrahydropyran-4-yloxy)ethanol.
-
Purify the product by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Anhydrous DCM: Used as a solvent to ensure the substrate is fully dissolved and to provide an inert medium for the reaction.
-
Cooling to 0 °C: The initial addition of TFA is done at a reduced temperature to control the exothermic reaction.
-
Saturated Sodium Bicarbonate: Used to neutralize the excess TFA and quench the reaction. Careful, slow addition is crucial to control the vigorous evolution of CO2 gas.
A solution of HCl in an organic solvent like dioxane is another common and effective method for tert-butoxy deprotection.[11][12][13]
Materials:
-
4-(2-Tert-butoxyethoxy)tetrahydropyran
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the 4-(2-Tert-butoxyethoxy)tetrahydropyran in a minimal amount of a co-solvent like DCM if necessary, in a round-bottom flask.
-
Add the 4 M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by carefully adding saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if needed.
Causality Behind Experimental Choices:
-
HCl in Dioxane: Provides a strong acidic environment in an organic medium, ensuring miscibility with the substrate.
-
Co-solvent: May be necessary to ensure complete dissolution of the starting material.
Method 2: Lewis Acid-Mediated Deprotection
For substrates that are sensitive to strong protic acids, Lewis acids offer a milder alternative.[9][14] They function by coordinating to the ether oxygen, facilitating the departure of the tert-butyl group.
Zinc bromide is a mild Lewis acid that can selectively cleave tert-butyl ethers.[15]
Materials:
-
4-(2-Tert-butoxyethoxy)tetrahydropyran
-
Zinc bromide (ZnBr₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated ammonium chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a solution of 4-(2-Tert-butoxyethoxy)tetrahydropyran in anhydrous DCM, add zinc bromide (typically 1.5-2 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. Gentle heating may be required for less reactive substrates.
-
Upon completion, quench the reaction with saturated ammonium chloride solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify by column chromatography as necessary.
Causality Behind Experimental Choices:
-
Zinc Bromide: A moderately strong Lewis acid that is often effective at lower temperatures than strong protic acids, offering better selectivity.
-
Saturated Ammonium Chloride: Used to quench the reaction and coordinate with the zinc salts, facilitating their removal during the aqueous workup.
Comparative Summary of Deprotection Strategies
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Strong Acid (TFA) | Trifluoroacetic Acid, DCM | Room Temperature | Fast, efficient, volatile reagent simplifies workup.[1] | Harsh conditions, may not be suitable for acid-sensitive substrates. |
| Strong Acid (HCl) | HCl in Dioxane | Room Temperature | Readily available, effective for a wide range of substrates.[11][12][13] | Can be corrosive, requires careful handling. |
| Lewis Acid (ZnBr₂) | Zinc Bromide, DCM | Room Temperature (or gentle heating) | Milder than strong protic acids, can offer better selectivity.[15] | May require elevated temperatures, workup can be more involved. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the reaction time, temperature, or the equivalents of the acidic reagent.[16]
-
Side Reactions: The primary side product concern is the alkylation of any nucleophilic sites by the tert-butyl cation.[7][8] While 4-(2-Tert-butoxyethoxy)tetrahydropyran itself lacks highly nucleophilic groups, this is a critical consideration when working with more complex molecules. The use of "scavengers" or "cation traps" like water or triisopropylsilane (TIS) can mitigate this issue.[1][7]
-
Workup Difficulties: If the product is water-soluble, it may be lost during the aqueous workup. Saturating the aqueous phase with sodium chloride and performing multiple extractions can improve recovery.[16]
-
Safety: Strong acids like TFA and HCl are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Workflow Visualization
Caption: General workflow for the deprotection of 4-(2-Tert-butoxyethoxy)tetrahydropyran.
Conclusion
The successful deprotection of the tert-butoxy group in 4-(2-Tert-butoxyethoxy)tetrahydropyran is readily achievable with a variety of methods. The choice between strong protic acids and milder Lewis acids should be guided by the specific requirements of the synthetic route and the presence of other functional groups. By understanding the underlying mechanisms and following well-defined protocols, researchers can confidently and efficiently remove this common protecting group to advance their synthetic endeavors.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]
- Bose, D. S., & Lakshminarayana, V. (1999). Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). Synthesis, 1999(1), 66-68.
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Retrieved from [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). International Journal of Organic Chemistry, 2, 23-29.
-
ether cleavage with strong acids. (2018, December 31). [Video]. YouTube. Retrieved from [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001). PubMed. Retrieved from [Link]
-
Lewis Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). RSC Publishing. Retrieved from [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001). ResearchGate. Retrieved from [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
-
Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved from [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. (1975). PubMed. Retrieved from [Link]
-
Cleavage of Ethers - Organic Chemistry. (n.d.). Jack Westin. Retrieved from [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
- US20100311968A1 - Deprotection of boc-protected compounds. (n.d.). Google Patents.
-
Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. (n.d.). Retrieved from [Link]
-
tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. Retrieved from [Link]
-
BOC Protection and Deprotection. (2021, February 8). J&K Scientific LLC. Retrieved from [Link]
-
Reagent-Free Continuous Thermal tert -Butyl Ester Deprotection. (2025, August 6). ResearchGate. Retrieved from [Link]
-
A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. (2000, April 15). Semantic Scholar. Retrieved from [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). PMC. Retrieved from [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. (2023, January 31). ACS.org. Retrieved from [Link]
-
Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Tetrahydropyran. (n.d.). In Wikipedia. Retrieved from [Link]
-
Tetrahydropyran – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023, February 28). Retrieved from [Link]
-
Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc) [organic-chemistry.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Selective Cleavage of the Tetrahydropyran Ring in 4-(2-Tert-butoxyethoxy)tetrahydropyran Derivatives
Abstract
The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in multistep organic synthesis due to its ease of installation, low cost, and stability across a broad range of non-acidic conditions.[1] However, its removal, particularly in complex molecules bearing other acid-sensitive moieties, presents a significant synthetic challenge. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective cleavage of the THP ring in a specific and challenging substrate class: 4-(2-Tert-butoxyethoxy)tetrahydropyran derivatives. We will explore the underlying mechanisms, compare various deprotection strategies, and provide detailed, field-proven protocols to achieve high-yield deprotection while preserving the integrity of the acid-labile tert-butoxy group.
Introduction: The Challenge of Selective Deprotection
Tetrahydropyranyl ethers are acetals formed by the reaction of an alcohol with 2,3-dihydropyran (DHP).[2] They are exceptionally stable under basic, organometallic, and reductive conditions but are readily cleaved by protic and Lewis acids.[1][3] This lability is the cornerstone of their utility.
The substrate of interest, a 4-(2-Tert-butoxyethoxy)tetrahydropyran derivative, contains two distinct acid-sensitive functionalities: the THP ether and a tert-butoxy group, which is part of a tert-butyl ether. Both groups are susceptible to acid-catalyzed cleavage. The central challenge, therefore, is to identify and optimize reaction conditions that selectively cleave the THP ether (an acetal) while leaving the tert-butyl ether intact. This requires a nuanced understanding of the kinetics and mechanisms of acid-catalyzed hydrolysis.
Mechanistic Principles of THP Ether Cleavage
The cleavage of a THP ether is an acid-catalyzed hydrolysis of an acetal. The generally accepted mechanism proceeds through a resonance-stabilized oxocarbenium ion, which is key to its high acid lability compared to simple dialkyl ethers.[2][4][5]
The process involves three primary steps:
-
Protonation: The acid catalyst protonates the endocyclic oxygen atom of the THP ring.[2][5] This conversion of the alkoxy group into a good leaving group (an alcohol) is the critical activation step.
-
Oxocarbenium Ion Formation: The C-O bond cleaves, releasing the protected alcohol (R-OH) and forming a resonance-stabilized oxocarbenium ion. This cation is significantly more stable than a simple secondary carbocation, which is why the reaction proceeds readily under mild acidic conditions.[2][4]
-
Nucleophilic Trapping: A nucleophile present in the reaction medium, typically water or an alcohol solvent, attacks the carbocation. This initially forms a hemiacetal, which exists in equilibrium with its open-chain form, 5-hydroxyvaleraldehyde.[2][6]
Sources
Introduction: The Privileged Tetrahydropyran Scaffold in Medicinal Chemistry
An Application Guide to Stereoselective Tetrahydropyran Synthesis for Pharmaceutical Development
The tetrahydropyran (THP) ring is a cornerstone structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4][5] Its prevalence stems from its ability to act as a stable, non-aromatic cyclic ether that can adopt well-defined chair-like conformations, positioning substituents in specific spatial orientations. This conformational rigidity is crucial for precise molecular recognition and binding to biological targets such as enzymes and receptors. Consequently, the development of synthetic methodologies that allow for the stereocontrolled construction of substituted THPs is of paramount importance to the fields of medicinal chemistry and drug development.[1][5][6] This guide provides an in-depth overview of key stereoselective strategies for the synthesis of functionalized tetrahydropyrans, complete with detailed protocols and mechanistic insights for the research scientist.
I. Stereoselective Prins Cyclization: Forging the THP Ring with Precision
The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, stands as a powerful and versatile method for the construction of 4-hydroxytetrahydropyrans.[3][4] The stereochemical outcome of this reaction can be controlled with a high degree of precision, making it a valuable tool in asymmetric synthesis.
Mechanistic Rationale and Stereochemical Control
The reaction is initiated by the activation of the aldehyde with a Brønsted or Lewis acid, followed by nucleophilic attack from the olefin of the homoallylic alcohol. The resulting oxocarbenium ion intermediate then undergoes intramolecular cyclization to form the tetrahydropyran ring.[2][3] The stereoselectivity of the Prins cyclization is largely dictated by the chair-like transition state of the cyclization step, which minimizes steric interactions. By carefully selecting the starting materials and reaction conditions, specific diastereomers can be obtained.[2][3]
Experimental Protocol: Iron(III)-Catalyzed Stereoselective Prins Cyclization
This protocol is adapted from a highly stereoselective synthesis of 4-hydroxy-tetrahydropyrans.
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous Iron(III) chloride (FeCl₃) (10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the homoallylic alcohol and anhydrous dichloromethane.
-
Cool the solution to the desired reaction temperature (e.g., -20 °C).
-
Add the aldehyde to the solution, followed by the anhydrous FeCl₃ catalyst.
-
Stir the reaction mixture at the same temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-hydroxytetrahydropyran.
Data Summary: Stereoselective Prins Cyclizations
| Entry | Homoallylic Alcohol | Aldehyde | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1 | 1-Phenyl-3-buten-1-ol | Benzaldehyde | FeCl₃ | 95 | >20:1 | 98 |
| 2 | 1-Phenyl-3-buten-1-ol | Isobutyraldehyde | FeCl₃ | 92 | >20:1 | 97 |
| 3 | (E)-1-Phenyl-3-penten-1-ol | Benzaldehyde | InCl₃ | 85 | 95:5 | N/A |
Note: Data is representative and compiled from various sources on Prins cyclization.[3][7]
Figure 1: Generalized workflow of a Lewis acid-catalyzed Prins cyclization.
II. Intramolecular Oxa-Michael Addition: A Strategy for Asymmetric THP Synthesis
The intramolecular oxa-Michael addition of a hydroxyl group to an α,β-unsaturated carbonyl system is a highly effective method for the synthesis of substituted tetrahydropyrans.[2] This reaction can be catalyzed by acids, bases, or organocatalysts, with the choice of catalyst often determining the stereochemical outcome.[2][5]
Mechanistic Insights and Stereocontrol
Under basic conditions, the reaction typically proceeds under kinetic control to favor the formation of trans-2,6-disubstituted tetrahydropyrans, while thermodynamic conditions can lead to the more stable cis-isomer.[2] The use of chiral organocatalysts has emerged as a powerful strategy for achieving high enantioselectivity in these cyclizations.[5]
Experimental Protocol: Organocatalyzed Intramolecular Oxa-Michael Addition
This protocol is a general representation of an organocatalyzed oxa-Michael addition for the synthesis of chiral tetrahydropyrans.[1][5]
Materials:
-
ζ-Hydroxy-α,β-unsaturated ester/ketone (1.0 equiv)
-
Chiral organocatalyst (e.g., a chiral phosphoric acid or amine) (10-20 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (nitrogen or argon)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the ζ-hydroxy-α,β-unsaturated substrate and the chiral organocatalyst.
-
Add the anhydrous solvent and stir the mixture at the specified reaction temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography to obtain the enantiomerically enriched tetrahydropyran derivative.
Data Summary: Asymmetric Oxa-Michael Cyclizations
| Entry | Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1 | (E)-7-hydroxyhept-2-enoate | Chiral Phosphoric Acid | 92 | >20:1 | 95 |
| 2 | (E)-6-hydroxy-1-phenylhex-2-en-1-one | Chiral Primary Amine | 88 | 10:1 | 90 |
| 3 | (E)-7-hydroxy-5-methylhept-2-enoate | Chiral Brønsted Acid | 95 | >20:1 | 99 |
Note: Data is representative and gathered from literature on organocatalytic oxa-Michael additions.[1][5]
Figure 2: Key steps in an organocatalyzed intramolecular oxa-Michael addition.
III. Asymmetric Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reaction between a diene and an aldehyde is a highly efficient method for constructing dihydropyran rings, which can then be readily reduced to the corresponding tetrahydropyrans.[2][8] The development of chiral Lewis acid catalysts has enabled highly enantioselective versions of this reaction.[8]
Mechanism and Enantiocontrol
In the presence of a chiral Lewis acid catalyst, the aldehyde is activated, and the cycloaddition proceeds through a well-organized, chiral transition state. This directs the facial selectivity of the diene's approach to the dienophile, resulting in high levels of enantioselectivity in the cycloadduct.[8]
Experimental Protocol: Chiral Cr(III)-Catalyzed Hetero-Diels-Alder Reaction
This protocol is based on the use of Jacobsen's chiral chromium(III) catalyst for the synthesis of chiral dihydropyrans.[8]
Materials:
-
Danishefsky's diene or a related silyl enol ether (1.5 equiv)
-
Aldehyde (1.0 equiv)
-
Chiral Cr(III)-salen catalyst (e.g., Jacobsen's catalyst) (5-10 mol%)
-
4Å Molecular Sieves
-
Anhydrous solvent (e.g., dichloromethane)
-
Trifluoroacetic acid (TFA) for workup
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Activate 4Å molecular sieves by heating under vacuum.
-
In a flame-dried flask under an inert atmosphere, add the activated molecular sieves and the chiral Cr(III) catalyst.
-
Add the anhydrous solvent, followed by the aldehyde.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the diene and continue stirring, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with trifluoroacetic acid.
-
Stir for an additional 30 minutes, then neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane, combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude dihydropyran product by silica gel column chromatography.
-
The resulting dihydropyran can be stereoselectively hydrogenated to the corresponding tetrahydropyran.
Data Summary: Asymmetric Hetero-Diels-Alder Reactions
| Entry | Diene | Aldehyde | Yield (%) of Dihydropyran | Enantiomeric Excess (ee) |
| 1 | Silyl enol ether of ethyl 2-methylacetoacetate | Benzyloxyacetaldehyde | 85 | 91 |
| 2 | Silyl enol ether of ethyl 2-ethylacetoacetate | Benzyloxyacetaldehyde | 82 | 93 |
| 3 | Danishefsky's diene | Benzaldehyde | 90 | 95 |
Note: Data is representative of reactions using chiral Cr(III) catalysts.[8]
Conclusion
The stereoselective synthesis of tetrahydropyrans is a vibrant and evolving area of research, driven by the importance of this scaffold in drug discovery. The methods outlined in this guide—Prins cyclization, intramolecular oxa-Michael addition, and hetero-Diels-Alder reactions—represent robust and reliable strategies for accessing stereochemically defined THP derivatives. By understanding the underlying mechanisms and following carefully designed protocols, researchers can effectively incorporate these privileged structures into complex molecular architectures, paving the way for the discovery of new therapeutic agents.
References
-
Xu, F., Zacuto, M. J., Kohmura, Y., Rosen, J., Gibb, A., Alam, M., Scott, J., & Tschaen, D. (2014). Asymmetric synthesis of a highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(20), 5422–5425. [Link]
-
Unnamed Author. (2019). Asymmetric synthesis of tetrahydropyran[3, 2-c]quinolinones via an organocatalyzed formal[3 + 3] annulation of quinolinones and MBH 2-naphthoates of nitroolefin. Sci-Hub. [Link]
-
Unnamed Author. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. [Link]
-
Unnamed Author. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]
-
Ghosh, A. K., & Ren, G. (2012). Stereoselective synthesis of both tetrahydropyran rings of the antitumor macrolide, (-)-lasonolide A. The Journal of Organic Chemistry, 77(11), 5143-5151. [Link]
-
Lee, K. (2013). Stereoselective Syntheses of Tetrahydropyrans. Springer. [Link]
-
Unnamed Author. (n.d.). Efficient, highly diastereoselective MS 4 Å-promoted one-pot, three-component synthesis of 2,6-disubstituted-4-tosyloxytetrahydropyrans via Prins cyclization. PMC. [Link]
-
Unnamed Author. (n.d.). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Wiley Online Library. [Link]
-
Angle, S. R., Belanger, D. S., & El-Said, N. A. (2006). Stereoselective Synthesis of Tetrahydropyrans via Formal [4 + 2]-Cycloaddition: A Comparison of Allylsilane and Crotylsilane. The Journal of Organic Chemistry, 71(18), 6943-6951. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
-
Unnamed Author. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]
-
Unnamed Author. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. [Link]
-
Unnamed Author. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews. [Link]
-
PubChem. (n.d.). (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol. [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient, highly diastereoselective MS 4 Å-promoted one-pot, three-component synthesis of 2,6-disubstituted-4-tosyloxytetrahydropyrans via Prins cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Tetrahydropyran synthesis [organic-chemistry.org]
- 8. scispace.com [scispace.com]
Application Note: Optimizing Drug ADME Profiles via the 4-(2-Tert-butoxyethoxy)tetrahydropyran Moiety
[1][2][3]
Part 1: Executive Summary & Strategic Rationale
In modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., VEGF, EGFR inhibitors), optimizing the balance between lipophilicity (for potency/permeability) and hydrophilicity (for solubility) is the central challenge.[1][2][3] The 4-(2-Tert-butoxyethoxy)tetrahydropyran moiety represents a sophisticated "privileged substructure" designed to address these specific ADME (Absorption, Distribution, Metabolism, Excretion) bottlenecks.[1][2][3]
This guide details the structural logic, synthesis, and evaluation protocols for incorporating this moiety into drug candidates.[2][3] Unlike simple alkyl chains, this ether-linked tetrahydropyran (THP) tail offers a tripartite advantage:
-
Solubility Enhancement: The ether oxygen atoms act as hydrogen bond acceptors, disrupting crystal lattice energy and improving aqueous solubility.[2][3]
-
Metabolic Shielding: The terminal tert-butyl group provides steric bulk that hinders Cytochrome P450 (CYP) mediated oxidative metabolism at the terminal position.[2][3]
-
Lipophilicity Modulation: The THP ring serves as a lower-LogP bioisostere to cyclohexane or phenyl rings, maintaining structural rigidity while reducing overall lipophilicity.[2][3]
Part 2: Mechanistic Insight (Structure-Property Relationships)[1][2][3]
The efficacy of 4-(2-Tert-butoxyethoxy)tetrahydropyran as an ADME modifier relies on three structural zones.
The Tetrahydropyran (THP) Core[1][2][3][4]
-
ADME Impact: The THP ring is a classic bioisostere for cyclohexane.[2][3][4] By replacing a methylene (-CH2-) with an oxygen (-O-), the LogP is lowered by approximately 1.0–1.5 units.[1][2][3] This reduction is critical for keeping drug candidates within "Lipinski's Rule of 5" space, preventing the molecule from becoming a "grease ball" that gets trapped in membranes or binds non-specifically to plasma proteins.[2][3]
The Ethoxy Linker (-O-CH2-CH2-O-)[1][2][3]
-
ADME Impact: This polyethylene glycol (PEG)-like linker introduces rotational freedom, allowing the drug to adopt conformations favorable for binding.[2][3] Crucially, the ether oxygens interact with water molecules, significantly boosting thermodynamic solubility compared to all-carbon linkers.[2][3]
The Terminal tert-Butyl Group[1][2][3]
-
ADME Impact: Terminal alkyl chains are notorious "soft spots" for CYP450 omega-oxidation.[1][2][3] The tert-butyl group, having no abstractable protons on the quaternary carbon, effectively blocks this metabolic route.[2][3] While O-dealkylation is still a theoretical risk, the steric bulk of the t-butyl group often retards the kinetics of this reaction, extending the compound's half-life (
).[1][2][3]
Visualizing the ADME Logic
The following diagram illustrates the decision matrix for selecting this moiety during Lead Optimization.
Figure 1: Decision logic for incorporating the 4-(2-Tert-butoxyethoxy)tetrahydropyran moiety to resolve specific ADME liabilities.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Moiety
Context: This moiety is typically synthesized as a building block (e.g., an alcohol or halide) and then coupled to the main drug scaffold (e.g., a Quinoline core as seen in AstraZeneca's VEGF inhibitors).[2][3]
Objective: Synthesize 4-(2-tert-butoxyethoxy)tetrahydropyran. Reference: Based on methodology described in US Patent 7,371,765.
Reagents:
-
2-Bromoethyl tert-butyl ether (or 2-(tert-butoxy)ethyl methanesulfonate)[1][2][3]
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)[1][2][3]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve Tetrahydro-4-pyranol (1.0 eq) in anhydrous DMF. -
Deprotonation: Cool the solution to 0°C. Carefully add NaH (1.2 eq) portion-wise. Stir for 30 minutes at 0°C, then warm to room temperature (RT) for 30 minutes to ensure complete alkoxide formation.
-
Alkylation: Cool back to 0°C. Add 2-Bromoethyl tert-butyl ether (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to RT and stir for 16 hours. Monitor by TLC or LC-MS for disappearance of the starting alcohol.[1][2][3]
-
Quench: Carefully quench the excess hydride with saturated
solution at 0°C. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.[2][3]
-
Purification: Dry over
, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes). -
Validation: Verify structure via
-NMR and MS.
Protocol B: In Vitro Metabolic Stability Assessment
Context: To verify if the tert-butyl group effectively blocks metabolism compared to a standard n-butyl or ethyl analog.[1][2][3]
Assay: Microsomal Stability (Human/Rat Liver Microsomes).
Procedure:
-
Test Compound: Prepare a 10 mM stock of the drug candidate containing the 4-(2-tert-butoxyethoxy)tetrahydropyran tail in DMSO.[1][2][3]
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes.[2][3]
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM final).[2][3]
-
Sampling: Take aliquots at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
Success Criteria:
-
A "Low Clearance" classification is achieved if
protein.[2][3] -
Comparative Check: The tert-butyl analog should show >2-fold improvement in half-life compared to the linear n-butyl analog.[1][2][3]
Protocol C: Kinetic Solubility Assay
Context: To quantify the solubility benefit of the ether/THP combination.
Procedure:
-
Preparation: Dispense 10 µL of 10 mM DMSO stock into a 96-well plate.
-
Dilution: Add 190 µL of PBS (pH 7.4) to reach a target concentration of 500 µM (2% DMSO final).[2][3]
-
Equilibration: Shake at room temperature for 24 hours.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitate.
-
Quantification: Analyze filtrate via UV-Vis (if chromophore exists) or LC-MS against a standard curve.[1][2][3]
-
Data Output: Report Solubility in µM.
Data Interpretation Table:
| Structural Analog | LogP (Calc) | Kinetic Solubility (µM) | Metabolic |
| Target Moiety (THP-Ether-tBu) | 2.8 | > 200 | > 60 |
| Cyclohexyl-Ether-tBu | 3.5 | 50 | > 60 |
| THP-Ether-nButyl | 2.5 | > 200 | 15 (High Clearance) |
Note: The Target Moiety offers the optimal compromise between solubility and metabolic stability.[2][3]
Part 4: Workflow Visualization
The following diagram outlines the synthesis and validation workflow for integrating this moiety into a drug discovery cascade.
Figure 2: Integration of the 4-(2-Tert-butoxyethoxy)tetrahydropyran moiety into the Design-Make-Test-Analyze (DMTA) cycle.
References
-
Hennequin, L. F. A. (2008).[2][3] Quinoline derivatives having VEGF inhibiting activity. U.S. Patent No.[2][3] 7,371,765.[2][3] Washington, DC: U.S. Patent and Trademark Office.[2][3]
-
Meanwell, N. A. (2011).[2][3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[2][3]
-
Wuitschik, G., et al. (2010).[2][3] Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8984-8987.[2][3] (Context on ether/ring bioisosterism). [1][2][3]
Sources
- 1. (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol | C9H16O3 | CID 10975949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2-tert-butoxyethoxy)tetrahydropyran - CAS号 398487-55-3 - 摩熵化学 [molaid.com]
- 3. buyersguidechem.com [buyersguidechem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Tetrahydropyran | CAS#:142-68-7 | Chemsrc [chemsrc.com]
Synthesis of novel heterocyclic compounds from 4-(2-Tert-butoxyethoxy)tetrahydropyran.
Application Note: Strategic Utilization of 4-(2-Tert-butoxyethoxy)tetrahydropyran in Heterocyclic Library Synthesis
Abstract & Scope
This technical guide details the synthetic utility of 4-(2-Tert-butoxyethoxy)tetrahydropyran (1) as a high-value scaffold for fragment-based drug discovery (FBDD). The tetrahydropyran (THP) ring serves as a non-aromatic, polar core that improves metabolic stability and solubility (LogP modulation), while the ethylene glycol linker provides spatial separation.
This guide focuses on the chemoselective deprotection of the tert-butyl group followed by divergent coupling strategies—specifically Mitsunobu and SNAr reactions—to generate novel ether-linked heterocyclic libraries.
Part 1: Pre-Synthetic Analysis & Chemoselectivity
The starting material, 4-(2-Tert-butoxyethoxy)tetrahydropyran , contains two distinct ether functionalities:
-
Primary tert-butyl ether: Highly acid-labile (cleaves via E1 mechanism forming stable t-butyl cation).
-
Secondary THP-4-yl ether: Significantly more robust. Unlike the acetal linkage at the THP 2-position (which is acid-sensitive), the ether linkage at the 4-position behaves like a standard secondary alkyl ether, requiring harsh conditions (e.g., BBr3 or HI) to cleave.
Strategic Insight: This reactivity difference allows for the quantitative, selective removal of the tert-butyl group using Trifluoroacetic Acid (TFA), leaving the THP core intact to serve as the structural anchor.
Part 2: Experimental Workflows
Workflow Visualization
The following diagram illustrates the divergent synthesis pathway, moving from the protected scaffold to the active alcohol intermediate, and finally to diverse heterocyclic targets.[1]
Figure 1: Divergent synthetic pathway for THP-linked heterocycles.
Protocol 1: Chemoselective Deprotection
Objective: Synthesis of intermediate 2-(tetrahydro-2H-pyran-4-yloxy)ethanol.
Reagents:
-
Substrate: 4-(2-Tert-butoxyethoxy)tetrahydropyran (1.0 eq)
-
Trifluoroacetic Acid (TFA) (10.0 eq)
-
Dichloromethane (DCM) [Anhydrous][2]
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with the substrate (1.0 eq) and DCM (5 mL/mmol). Cool to 0°C under N2 atmosphere.
-
Addition: Add TFA (10.0 eq) dropwise over 15 minutes. Note: Gas evolution (isobutylene) may be observed.
-
Reaction: Allow the mixture to warm to 23°C and stir for 4 hours.
-
Monitoring: Monitor by TLC (stain with KMnO4; alcohol product is polar/active).
-
Workup: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.
-
Neutralization: Redissolve residue in DCM, wash with sat. NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.
-
Purification: If necessary, purify via silica flash chromatography (0-5% MeOH in DCM).
Validation Criteria:
-
1H NMR (DMSO-d6): Disappearance of the singlet at ~1.15 ppm (9H, t-Bu). Appearance of broad singlet/triplet at ~4.5 ppm (OH).
Protocol 2: SNAr Coupling (Pyrimidine Synthesis)
Objective: Coupling the intermediate alcohol with 4-chloropyrimidines to create ether-linked heteroaromatics.
Reagents:
-
Intermediate Alcohol (1.0 eq)
-
Heteroaryl Halide (e.g., 4,6-dichloropyrimidine) (1.2 eq)
-
Sodium Hydride (60% dispersion in oil) (1.5 eq)
-
THF [Anhydrous]
Step-by-Step Methodology:
-
Activation: To a suspension of NaH (1.5 eq) in THF (0°C), add the intermediate alcohol (1.0 eq) dropwise. Stir for 30 min to generate the alkoxide.
-
Coupling: Add the heteroaryl halide (1.2 eq) in one portion.
-
Reaction: Warm to room temperature. If the aryl halide is electron-rich, heat to 60°C.
-
Quench: Carefully quench with sat. NH4Cl solution at 0°C.
-
Isolation: Extract with EtOAc (3x). Wash combined organics with water and brine.[3]
-
Purification: Column chromatography (Hexane/EtOAc gradient).
Data: Optimization of SNAr Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| K2CO3 | DMF | 80 | 12 | 45 | Incomplete conversion |
| NaH | THF | 23 | 4 | 92 | Recommended |
| KOtBu | THF | 0 | 2 | 88 | Fast, but risk of side reactions |
Protocol 3: Mitsunobu Coupling (Indole/Phenol Functionalization)
Objective: Coupling with weak nucleophiles (phenols or N-heterocycles) where SNAr is not viable.
Reagents:
-
Intermediate Alcohol (1.0 eq)
-
Nucleophile (e.g., 4-hydroxyindole) (1.1 eq)
-
Triphenylphosphine (PPh3) (1.2 eq)
-
DIAD (Diisopropyl azodicarboxylate) (1.2 eq)
Step-by-Step Methodology:
-
Dissolution: Dissolve Intermediate Alcohol, Nucleophile, and PPh3 in anhydrous Toluene (preferred over THF for higher temp stability) under Argon.
-
Addition: Cool to 0°C. Add DIAD dropwise over 20 minutes. Crucial: Maintain temperature to prevent side-reaction of betaine intermediate.
-
Reaction: Stir at 23°C for 12 hours. If conversion is low, heat to 50°C.
-
Workup: Concentrate directly onto silica gel.
-
Purification: Elute with Hexane/EtOAc. Note: Triphenylphosphine oxide (TPPO) removal can be difficult; consider using polymer-supported PPh3 if available.
Part 3: References & Grounding
-
Chemoselectivity of Ether Cleavage:
-
Concept: Tertiary ethers (t-Bu) cleave via E1 mechanisms in TFA, while secondary ethers (THP-4-yl) remain stable.
-
Source: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley, 2014. (General reference for t-butyl ether stability).
-
Validation: (BenchChem Protocol).
-
-
SNAr on Pyrimidines:
-
Concept: Alkoxides generated from primary alcohols react selectively at the 4- or 6-position of chloropyrimidines.
-
Source:Molecules 2022, 27(16), 5163. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde".
-
Link:
-
-
Mitsunobu Reaction Protocols:
-
Concept: Activation of primary alcohols for displacement by phenols/imides.
-
Source:Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev. 2009, 109, 6, 2551–2651.
-
Link:
-
-
THP Scaffold Utility:
-
Concept: Tetrahydropyrans as privileged scaffolds in medicinal chemistry.[6]
-
Link:
-
Sources
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to improve the yield of 4-(2-Tert-butoxyethoxy)tetrahydropyran synthesis?
An essential component in various research and development applications, the successful synthesis of 4-(2-Tert-butoxyethoxy)tetrahydropyran is critical for many drug development professionals. Low yields can significantly impede research timelines and increase costs. This technical support center provides in-depth troubleshooting guides and FAQs to help you optimize your synthesis, improve yields, and minimize impurities.
Core Synthesis Strategy: The Williamson Ether Synthesis
The most common and direct route to synthesizing 4-(2-Tert-butoxyethoxy)tetrahydropyran is the Williamson ether synthesis. This reaction forms an ether from an organohalide and a deprotonated alcohol (alkoxide) via an S(N)2 (bimolecular nucleophilic substitution) mechanism.[1] For this target molecule, there are two logical synthetic disconnections to consider.
Route A: Reaction of Tetrahydropyran-4-ol with a 2-(tert-butoxy)ethyl halide. Route B: Reaction of 2-(tert-butoxy)ethanol with a 4-halotetrahydropyran.
The S(_N)2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon center.[2] Reactions with primary alkyl halides are most efficient, while secondary halides often lead to a mixture of substitution (S(_N)2) and elimination (E2) products. Tertiary halides almost exclusively yield elimination products.[2][3]
-
In Route A , the alkylating agent is a primary halide, which is ideal for the S(_N)2 reaction.
-
In Route B , the alkylating agent is a secondary halide, making it prone to a competing elimination reaction, which would lower the yield of the desired ether.[1]
Therefore, Route A is the scientifically preferred and recommended pathway for maximizing the yield of 4-(2-Tert-butoxyethoxy)tetrahydropyran.
Caption: Comparison of synthetic routes for 4-(2-Tert-butoxyethoxy)tetrahydropyran.
Troubleshooting Guide for Low Yields
This section addresses the most common issues encountered during the synthesis of 4-(2-Tert-butoxyethoxy)tetrahydropyran in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Low yields can often be traced back to fundamental reaction parameters. A systematic check of your setup and reagents is the first step in troubleshooting.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Moisture Contamination | Alkoxides are strong bases and are highly reactive. Any water present will protonate the alkoxide, rendering it non-nucleophilic. Water can also hydrolyze the alkylating agent.[4] | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle hygroscopic bases (e.g., NaH) in an inert atmosphere (glovebox or under Argon/Nitrogen). |
| Incomplete Deprotonation | The alcohol must be fully converted to its conjugate base (the alkoxide) to act as an effective nucleophile. If the base is not strong enough or used in insufficient quantity, unreacted alcohol will remain.[4] | Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH). Use at least 1.1 equivalents to ensure complete deprotonation. |
| Incorrect Solvent Choice | Protic solvents (e.g., ethanol, water) will solvate and stabilize the alkoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the S(N)2 reaction rate.[1][3] | Use polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF). These solvents solvate the counter-ion (e.g., Na+) but leave the alkoxide nucleophile "bare" and highly reactive.[1] |
| Suboptimal Temperature | While higher temperatures can increase reaction rates, they can also favor the E2 elimination side reaction, especially with secondary halides.[3] If the temperature is too low, the reaction may be too slow to reach completion in a reasonable time.[4] | A typical Williamson ether synthesis is conducted between 50-100 °C. Start at the lower end of this range (e.g., 60 °C) and monitor the reaction by TLC or GC-MS. Increase temperature only if the reaction is sluggish. |
Q2: I'm observing a significant amount of an unknown byproduct. Could this be from an elimination reaction?
Yes, this is highly probable, especially if you are using a secondary alkyl halide (Route B) or excessively high temperatures.
The alkoxide is not only a strong nucleophile but also a strong base. When it encounters a secondary alkyl halide, it can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene—in this case, 3,6-Dihydropyran.[3][5] This is the E2 (bimolecular elimination) pathway, and it directly competes with the desired S(_N)2 pathway.[1]
How to Minimize Elimination:
-
Use a Primary Alkyl Halide: The most effective solution is to follow Route A , using 4-hydroxytetrahydropyran and a primary 2-(tert-butoxy)ethyl halide. Primary halides are much less susceptible to elimination.[2]
-
Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 50-70 °C) will favor the S(_N)2 pathway.[3]
-
Use a Less Sterically Hindered Base (If applicable): While not directly related to the alkoxide nucleophile, if a separate base is used in the presence of the alkyl halide, choosing a less bulky one can sometimes disfavor elimination. However, in this synthesis, the nucleophile is the base.
Q3: The reaction is very slow and doesn't go to completion, even after several hours. How can I speed it up?
A sluggish reaction points to issues with reactant activity or suboptimal conditions.
-
Check Your Leaving Group: The S(_N)2 reaction rate is highly dependent on the quality of the leaving group. The reactivity order is I > Br > Cl >> F.[4] If you are using an alkyl chloride, the reaction will be significantly slower than with a bromide or iodide.
-
Pro-Tip (Finkelstein Reaction): If you must use an alkyl chloride, consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction. This will generate the more reactive alkyl iodide in situ.[4]
-
-
Increase Solvent Polarity: While THF is a good solvent, highly polar aprotic solvents like DMF or DMSO can further accelerate S(_N)2 reactions by better solvating the cation and freeing the nucleophile.[1][2]
-
Consider Phase-Transfer Catalysis (PTC): If you are running the reaction under biphasic conditions (e.g., using solid K₂CO₃ in a nonpolar solvent), a phase-transfer catalyst is essential. A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, transports the alkoxide from the solid or aqueous phase into the organic phase where the alkyl halide resides, dramatically increasing the reaction rate.[1][6] This technique can also allow for the use of less hazardous solvents and milder conditions.[7]
Optimized Experimental Protocol (Route A)
This generalized protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagents.
Step 1: Alkoxide Formation
-
Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (or DMF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the solvent.
-
Dissolve Tetrahydropyran-4-ol (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease, indicating complete formation of the sodium tetrahydropyran-4-oxide.
Step 2: Ether Formation
-
Add 2-(tert-butoxy)ethyl bromide (1.05 eq) to the dropping funnel and add it dropwise to the alkoxide solution.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 2-8 hours.[8][3]
Step 3: Work-up and Purification
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction by slowly adding water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-(2-Tert-butoxyethoxy)tetrahydropyran.
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: Can I use potassium carbonate (K₂CO₃) as the base? Potassium carbonate is a weaker base than sodium hydride. It can be effective, especially when paired with a phase-transfer catalyst in a solvent like acetonitrile, but it may require higher temperatures and longer reaction times.[1] For laboratory-scale synthesis where high yield is critical, stronger bases like NaH or KH are generally more reliable for ensuring complete deprotonation of the alcohol.[4]
FAQ 2: How do I know if my starting materials, like Tetrahydropyran-4-ol, are pure and dry? The purity of your starting materials is paramount. Commercial reagents should be from a reputable supplier. Tetrahydropyran-4-ol can be hygroscopic. If you suspect water contamination, it can be dried by azeotropic distillation with toluene prior to use. Always use freshly opened or properly stored anhydrous solvents for the best results.
FAQ 3: Is it possible to synthesize this compound without a strong base like NaH? Yes, alternative methods exist, though they may be less direct. For instance, using a phase-transfer catalyst with a milder base like potassium hydroxide is common in industrial settings.[1][8] Another approach involves converting one of the alcohols to a better leaving group, such as a tosylate, and then reacting it with the other alcohol under basic conditions.[8] However, for straightforward, high-yield laboratory synthesis, the classic Williamson approach with a strong base remains the most popular method.[1]
References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved March 2, 2026, from [Link]
-
Wikipedia. (2020, July 15). Williamson ether synthesis. Retrieved March 2, 2026, from [Link]
-
Journal of Chemical Education. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved March 2, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved March 2, 2026, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. ijirset.com [ijirset.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lscollege.ac.in [lscollege.ac.in]
Common side products in the synthesis of 4-(2-Tert-butoxyethoxy)tetrahydropyran.
Ticket ID: #THP-LNK-402 Subject: Troubleshooting Side Products & Low Yields in Etherification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are likely synthesizing 4-(2-tert-butoxyethoxy)tetrahydropyran as a non-cleavable linker for PROTACs or bioconjugates. The synthesis typically involves connecting a 4-hydroxytetrahydropyran core with a 2-(tert-butoxy)ethyl chain.
Users frequently encounter three distinct failure modes:
-
Acidic Deprotection: Loss of the tert-butyl group during workup or catalysis.
-
Elimination Competition: Formation of vinyl ethers or dihydropyrans instead of the target ether.
-
Incomplete Alkylation: Difficulty separating the polar alcohol starting material from the product.
This guide provides the mechanistic causality for these impurities and validated protocols to suppress them.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I see a large singlet at 1.2 ppm disappear after workup, and a broad -OH peak appears. What happened?
Diagnosis: Acid-Catalyzed Cleavage of the tert-Butyl Ether. The tert-butyl group is an acid-labile protecting group.[1] If you used a Lewis Acid catalyst (e.g., in reductive etherification) or performed an acidic workup (e.g., 1M HCl wash), you likely cleaved the tert-butyl group to form isobutylene (gas) and the alcohol side product 4-(2-hydroxyethoxy)tetrahydropyran .
-
The Fix:
-
Workup: Switch to a buffered quench. Use saturated
or phosphate buffer (pH 7). Avoid strong mineral acids. -
Purification: Do not use acidified silica gel. Add 1% triethylamine (Et3N) to your eluent during flash chromatography to neutralize silica acidity.
-
Q2: My LC-MS shows the correct mass, but NMR shows olefinic protons at 6.3 and 4.0 ppm.
Diagnosis: E2 Elimination of the Electrophile. If you are reacting 4-hydroxytetrahydropyran with 2-(tert-butoxy)ethyl tosylate (or bromide) using a strong base (NaH, KOtBu), the base may be acting as a Brønsted base rather than a nucleophile. This causes elimination of the tosylate to form tert-butyl vinyl ether , which is volatile and often lost, but can polymerize or remain as an impurity.
-
The Fix:
-
Temperature Control: Perform the deprotonation of the alcohol at 0°C, then add the electrophile. Do not heat the reaction above 60°C unless necessary.
-
Concentration: High dilution favors substitution (
) over elimination in some cases, but more importantly, ensure your electrophile is high quality (free of acid traces).
-
Q3: I am using reductive etherification (THP-4-one + alcohol + silane), but the yield is <10%.
Diagnosis: Lewis Acid Incompatibility.
Reductive etherification typically requires strong Lewis acids (e.g., TMSOTf,
-
The Fix: Abandon the reductive route. Switch to the Williamson Ether Synthesis (Method A below), which operates under basic conditions where the tert-butyl group is completely stable.
Part 2: Impurity Profile & Pathway Analysis
The following diagram illustrates the "Happy Path" (Target Synthesis) versus the "Failure Modes" (Side Products).
Figure 1: Reaction network showing the competition between Substitution (
Part 3: Validated Experimental Protocols
Method A: Optimized Williamson Ether Synthesis (Recommended)
This route avoids acid exposure, preserving the tert-butyl group.
Reagents:
-
Nucleophile: 4-Hydroxytetrahydropyran (1.0 equiv)
-
Electrophile: 2-(tert-butoxy)ethyl 4-methylbenzenesulfonate (1.2 equiv) [Commercially available or synthesized from the alcohol + TsCl]
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)
-
Solvent: Anhydrous THF or DMF (DMF accelerates
but is harder to remove).
Step-by-Step Protocol:
-
Preparation: In a flame-dried flask under
, dissolve 4-hydroxytetrahydropyran in anhydrous THF (0.2 M concentration). -
Deprotonation: Cool to 0°C. Add NaH portion-wise. Evolution of
gas will occur.[2][3] Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure alkoxide formation. -
Alkylation: Cool back to 0°C. Add the electrophile (tosylate) dropwise as a solution in THF.
-
Reaction: Heat to reflux (65°C) for 12–16 hours. Note: Monitoring by TLC is difficult due to low UV activity. Use KMnO4 stain.
-
Quench: Cool to 0°C. Carefully quench with Saturated Aqueous
. (Do NOT use HCl). -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[4] Dry over
.[4][5] -
Purification: Flash column chromatography.
-
Stationary Phase: Neutralized Silica (pre-wash with 1% Et3N/Hexanes).
-
Eluent: 0-30% EtOAc in Hexanes.
-
Method B: Phase Transfer Catalysis (Alternative for Scale-up)
If NaH is too hazardous for your scale, use PTC conditions.
-
System: 50% aq. NaOH / Toluene.
-
Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (5 mol%).
-
Note: This biphasic system is robust but requires vigorous stirring.
Part 4: Analytical Data for Verification
Use this table to distinguish your Target from common impurities.
| Compound | Key 1H NMR Signal (CDCl3) | Multiplicity | Notes |
| Target Product | Singlet (9H) | t-Butyl group (Diagnostic) | |
| Multiplet | Ether protons ( | ||
| Impurity: Vinyl Ether | Doublets | Terminal alkene protons (Elimination) | |
| Impurity: Deprotected | Broad Singlet | Free -OH (disappears with | |
| Start Mat: 4-OH-THP | Multiplet | C4-H proton shifts upfield in product |
References
-
Protecting Group Stability: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming acid lability of tert-butyl ethers).
-
Williamson Ether Synthesis Mechanism: Master Organic Chemistry. The Williamson Ether Synthesis. (Detailed mechanism on SN2 vs E2 competition).
-
THP Etherification Protocols: Organic Chemistry Portal. Synthesis of Tetrahydropyrans and related ethers.
-
Sodium Hydride Handling: J&K Scientific. Williamson Ether Synthesis Protocol and Safety.
Sources
Technical Support Center: Purification of 4-(2-Tert-butoxyethoxy)tetrahydropyran and its Derivatives
Welcome to the dedicated technical support center for the purification of 4-(2-Tert-butoxyethoxy)tetrahydropyran and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification workflows. Our goal is to provide you with the technical insights and practical solutions necessary to achieve high purity and yield in your experiments.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the purification of 4-(2-Tert-butoxyethoxy)tetrahydropyran and its derivatives. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Product Decomposition or Low Recovery During Silica Gel Chromatography
Question: I am experiencing significant loss of my 4-(2-Tert-butoxyethoxy)tetrahydropyran product during silica gel column chromatography. What is causing this and how can I mitigate it?
Answer: The primary suspect for product loss on silica gel is the acidic nature of the stationary phase. The tert-butoxyethoxy group contains an acid-labile tert-butyl ether.[1][2] Standard silica gel has a slightly acidic surface which can catalyze the cleavage of this protecting group, leading to the formation of byproducts and consequently, low recovery of the desired compound.
Causality Explained: The mechanism of acid-catalyzed cleavage of a tert-butyl ether involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation to form an alcohol and isobutylene.
Troubleshooting Steps:
-
Assess Stability on TLC: Before committing your entire batch to a column, assess the stability of your compound on a silica gel TLC plate. Spot your crude material on the plate and develop it. If you observe streaking or the appearance of new, more polar spots (indicative of the deprotected alcohol), your compound is likely acid-sensitive.
-
Use Neutralized Silica Gel: To prevent acid-catalyzed degradation, you can use deactivated or neutralized silica gel. This can be prepared by treating the silica gel with a solution of triethylamine (TEA) in your chosen eluent (typically 1-2% TEA by volume), followed by evaporation of the excess solvent.[2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil®.[3] However, always perform a preliminary TLC analysis with these stationary phases as they can have different selectivity compared to silica gel.
-
Buffer the Mobile Phase: Adding a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to your mobile phase can help to neutralize the acidic sites on the silica gel as the chromatography progresses.[4]
Issue 2: Difficulty in Separating Starting Materials from the Product
Question: I am struggling to separate the unreacted starting materials, specifically the precursor alcohol (e.g., tetrahydropyran-4-ol), from my final product using flash chromatography. What can I do to improve the separation?
Answer: Co-elution of starting materials and products with similar polarities is a common challenge. The key to successful separation lies in optimizing the chromatographic conditions to exploit subtle differences in their physicochemical properties.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Polarity Adjustment: The polarity of your eluent is the most critical factor. Systematically screen different solvent mixtures. For moderately polar compounds like 4-(2-Tert-butoxyethoxy)tetrahydropyran, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[5]
-
Solvent Selectivity: If simple polarity adjustments are insufficient, try changing the nature of your polar solvent. For instance, substituting ethyl acetate with dichloromethane or a mixture of diethyl ether and acetone can alter the selectivity of the separation by changing the hydrogen bonding and dipole-dipole interactions with your compounds and the stationary phase.
-
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation. Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar starting materials behind.[6]
-
Sample Loading Technique: Proper sample loading is crucial for sharp bands and good separation.
-
Dry Loading: For the best resolution, dissolve your crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column.[4]
-
Concentrated Solution: If dry loading is not feasible, dissolve your sample in the smallest possible volume of the initial mobile phase or a solvent in which it is highly soluble but that is weaker than your mobile phase.
-
Issue 3: Product Appears to be an Oil and Fails to Solidify
Question: My purified 4-(2-Tert-butoxyethoxy)tetrahydropyran is a persistent oil, even after removing all the solvent under high vacuum. How can I induce crystallization or solidify my product?
Answer: Many organic compounds, especially those with flexible side chains and multiple ether linkages like your target molecule, have low melting points and a tendency to exist as oils at room temperature. The presence of minor impurities can also inhibit crystallization.
Troubleshooting Steps:
-
High Vacuum and Gentle Heating: Ensure all residual solvents are removed by placing the sample under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can sometimes help to drive off stubborn solvent molecules.
-
Trituration: This technique involves washing the oily product with a solvent in which the desired compound is insoluble or sparingly soluble, while the impurities are soluble. For a moderately polar compound, try triturating with a non-polar solvent like cold hexanes or pentane. This can often wash away impurities and induce crystallization.
-
Recrystallization from a Different Solvent System: If you can identify a solvent system where your compound has high solubility at elevated temperatures and low solubility at lower temperatures, recrystallization can be an effective purification and solidification method.
-
Seed Crystals: If you have a small amount of solid, pure material from a previous batch, adding a tiny seed crystal to the oil can induce crystallization.
-
Scratching the Flask: Using a glass rod to scratch the inside of the flask below the surface of the oil can create nucleation sites and promote crystal growth.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of 4-(2-Tert-butoxyethoxy)tetrahydropyran and its derivatives.
Q1: What are the most common impurities I should expect in the synthesis of 4-(2-Tert-butoxyethoxy)tetrahydropyran?
A1: The impurities will largely depend on the synthetic route. A common method for synthesizing such ethers is the Williamson ether synthesis, which involves reacting an alcohol with an alkyl halide under basic conditions. In this case, potential impurities include:
-
Unreacted Starting Materials: Tetrahydropyran-4-ol and 2-(tert-butoxy)ethyl halide.
-
Byproducts of Side Reactions: Elimination products from the alkyl halide, or dimerization of the starting materials.
-
Reagents and Catalysts: Residual base or phase-transfer catalyst.
-
Solvent Residues: Traces of the reaction solvent.[7]
Q2: What is the best general approach for purifying my crude 4-(2-Tert-butoxyethoxy)tetrahydropyran?
A2: A multi-step approach is often the most effective:
-
Aqueous Work-up: After the reaction, perform an aqueous work-up to remove water-soluble impurities and reagents. This typically involves washing the organic layer with water, a dilute acid or base (if compatible with your product's stability), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography or Distillation: For laboratory scale, flash column chromatography is the most common and versatile method for separating compounds with different polarities.[8] For larger scales, if the compound is thermally stable and has a suitable boiling point, distillation under reduced pressure can be a more efficient purification method.[9]
Q3: How do I determine the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure of your compound and identifying any impurities with distinct signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compound is volatile and thermally stable, GC-MS can provide excellent separation and identification of impurities.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of your compound and detecting even minor impurities.[10]
Q4: Can the tert-butoxyethoxy group be cleaved under any other conditions besides acid?
A4: While strong acid is the most common method for cleaving tert-butyl ethers, some Lewis acids can also facilitate this reaction.[7] It is generally stable to basic conditions, catalytic hydrogenation, and many organometallic reagents.[6][11]
Experimental Protocols & Data
Protocol 1: Flash Column Chromatography of 4-(2-Tert-butoxyethoxy)tetrahydropyran
This protocol provides a general guideline for the purification of 4-(2-Tert-butoxyethoxy)tetrahydropyran using flash column chromatography.
-
Solvent System Selection:
-
Perform TLC analysis to determine an appropriate solvent system. A good target Rf value for the product is between 0.2 and 0.4.
-
A common starting point is a mixture of hexanes and ethyl acetate. For 4-(2-Tert-butoxyethoxy)tetrahydropyran, a moderately polar compound, a starting ratio of 80:20 or 70:30 (Hexanes:Ethyl Acetate) is a reasonable starting point.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or compressed air) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-(2-Tert-butoxyethoxy)tetrahydropyran.
-
Table 1: Suggested Solvent Systems for Flash Chromatography
| Polarity of Derivative | Non-Polar Component | Polar Component | Starting Ratio (v/v) |
| Low | Hexanes/Heptane | Diethyl Ether | 95:5 |
| Medium | Hexanes/Heptane | Ethyl Acetate | 80:20 |
| High | Dichloromethane | Methanol | 98:2 |
Visualizations
Workflow for Troubleshooting Purification
Caption: A decision workflow for the purification of 4-(2-Tert-butoxyethoxy)tetrahydropyran.
References
- Arce, A., et al. Purification of Ethyl tert-Butyl Ether from its Mixtures with Ethanol by Using an Ionic Liquid.
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
- Meshram, H. M., et al. A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 2006, 45B(3), 755-758.
- Díez-Poza, C., et al. Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2018, 2018(40), 5539-5546.
-
Chemical Synthesis Database. tert-butyl tetrahydro-2H-pyran-2-yl ether. Available from: [Link]
- Ghosh, A. K., & Ren, Y. Stereoselective synthesis of both tetrahydropyran rings of the antitumor macrolide, (-)-lasonolide A. The Journal of Organic Chemistry, 2012, 77(6), 2865-2875.
-
PubChem. Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-. Available from: [Link]
-
PubChem. 4-Tetrahydropyranyloxy-butan-2-one. Available from: [Link]
-
Cheméo. Chemical Properties of 1-Butanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- (CAS 51326-51-3). Available from: [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. Available from: [Link]
- Lee, S., et al. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 2017, 15(11), 339.
-
Organic Chemistry Portal. tert-Butyl Ethers. Available from: [Link]
- Barbero, A., et al. Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2018, 2018(40), 5539-5546.
- Bartoli, G., et al. tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide.
- Google Patents. WO2005040078A1 - Purification of tertiary butyl alcohol.
- Fieser, L. F., & Fieser, M. Mild and Efficient Method for Preparation of tert-Butyl Esters. Reagents for Organic Synthesis, 1967, 1, 122-123.
- Kawanami, Y., et al. 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. Chemistry - An Asian Journal, 2017, 12(20), 2639-2646.
- Garcia-Perez, P., et al. Fractionation and purification of bioactive compounds obtained from a brewery waste stream.
- Kumar, A., et al. Flash chromatography. International Journal of Pharmaceutical Research & Analysis, 2014, 4(4), 221-226.
- Cmoch, P., et al. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2012, 2012(5), 244-255.
- Sangeetha, S., & Umamaheswari, M. A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 2016, 9(5), 237.
- Patel, M. B., et al. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Creative Research Thoughts, 2023, 11(2), d199-d204.
-
Taylor & Francis. Tetrahydropyran – Knowledge and References. Available from: [Link]
- BD Biosciences Clontech. Troubleshooting Guide A. Protein Expression B. Loading/Washing.
- Li, X., et al. Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition.
-
ResearchGate. Troubleshooting protein purification? Available from: [Link]
- Shestopalov, A. M., et al. Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Russian Journal of Organic Chemistry, 2003, 39(10), 1469-1475.
Sources
- 1. tert-Butyl Ethers [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpra.com [ijpra.com]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. ajrconline.org [ajrconline.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Fractionation and purification of bioactive compounds obtained from a brewery waste stream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Profile of 4-(2-Tert-butoxyethoxy)tetrahydropyran
This guide serves as a specialized technical support resource for researchers working with 4-(2-Tert-butoxyethoxy)tetrahydropyran (CAS: 398487-55-3). It is designed to address stability concerns, specifically regarding acidic and basic environments, providing mechanistic insights and actionable troubleshooting steps.[1]
Executive Stability Matrix
The following table summarizes the stability of 4-(2-Tert-butoxyethoxy)tetrahydropyran under standard laboratory conditions.
| Condition | Stability Rating | Primary Degradation Mechanism | Critical Warning |
| Acidic (pH < 4) | Unstable | Acid-catalyzed cleavage of tert-butyl ether | High Risk: Avoid acidic workups or reagents (e.g., TFA, HCl). |
| Basic (pH > 10) | Stable | None (Ether linkage is inert to base) | Compatible with strong bases (e.g., NaOH, KOH, NaH). |
| Neutral (pH 7) | Stable | N/A | Suitable for long-term storage in dry conditions. |
| Oxidative | Moderate | Peroxide formation (alpha to ether oxygen) | Store under inert gas; test for peroxides before distillation. |
Technical FAQs: Acid & Base Reactivity
Q1: Why is this molecule unstable in acid if tetrahydropyrans are generally stable?
Answer: The instability does not arise from the tetrahydropyran (THP) ring itself, but from the tert-butyl ether moiety on the side chain.
-
Structural Distinction: This molecule is substituted at the C4 position of the THP ring. Unlike C2-substituted THPs (which are acetals and highly acid-labile), the C4-ether linkage is a secondary ether and is relatively robust.
-
The Weak Link: The tert-butyl group is a classic acid-labile protecting group.[2] In the presence of strong acids (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid), the ether oxygen is protonated, leading to the cleavage of the tert-butyl group via an E1 or SN1 mechanism. This releases isobutylene and the corresponding alcohol [1, 2].
Q2: Can I use this compound in a basic reaction medium (e.g., Sodium Hydride in DMF)?
Answer: Yes. Ether linkages, including both the THP ring ether and the aliphatic side chain ethers, are chemically inert to nucleophilic attack by bases.[3] The lack of acidic protons and leaving groups renders the molecule stable even under harsh basic conditions (e.g., refluxing KOH or treatment with organolithiums) [3].
Q3: What are the degradation products if exposed to acid?
Answer: Upon acid hydrolysis, the compound converts to 4-(2-hydroxyethoxy)tetrahydropyran and isobutylene (gas). If the acid used is TFA, the resulting alcohol may further react to form a trifluoroacetate ester [4].
Mechanistic Visualization
The following diagram illustrates the acid-catalyzed degradation pathway, highlighting the specific site of failure.
Figure 1: Acid-catalyzed cleavage mechanism of the tert-butyl ether moiety via E1 elimination.
Troubleshooting Guide
Issue: "I lost my product after silica gel chromatography."
-
Diagnosis: Silica gel is slightly acidic. If your compound was retained on the column for a long period or if the silica was highly active, partial cleavage of the tert-butyl group may have occurred.
-
Solution:
-
Pre-treat the silica gel column with 1% Triethylamine (TEA) in the eluent to neutralize acidity.
-
Use neutral alumina instead of silica gel.
-
Perform a rapid elution (flash chromatography).
-
Issue: "NMR shows a disappearance of the singlet at 1.2 ppm (9H) and appearance of a broad singlet."
-
Diagnosis: The singlet at ~1.2 ppm corresponds to the tert-butyl group. Its disappearance confirms cleavage. The new broad singlet is likely the hydroxyl (-OH) proton of the degradation product.
-
Solution: Check the pH of your reaction solvent. Chloroform (CDCl3) can become acidic over time (forming HCl). Filter CDCl3 through basic alumina or use CD2Cl2 for analysis.
Issue: "Yield is low after workup with 1M HCl."
-
Diagnosis: Acidic aqueous washes (1M HCl) are too harsh for tert-butyl ethers.
-
Solution: Switch to a neutral or basic workup. Use Saturated Ammonium Chloride (NH4Cl) for mild buffering (pH ~5-6) or simply water/brine. Avoid strong mineral acids completely.
Validated Experimental Protocols
Protocol A: Acid Stability Challenge Test
Use this to determine if your specific reaction conditions are too harsh.
-
Preparation: Dissolve 10 mg of the compound in 0.6 mL of solvent (e.g., DCM or Methanol).
-
Acid Addition: Add the acid equivalent to your reaction conditions (e.g., 1 eq of TFA or 0.1 mL of 1M HCl).
-
Monitoring: Transfer immediately to an NMR tube (using deuterated solvent) or monitor via TLC.
-
Observation:
-
TLC: Look for the appearance of a more polar spot (the alcohol). Stain with PMA or KMnO4 (the alcohol will stain strongly).
-
NMR: Watch for the loss of the t-butyl peak (~1.2 ppm).
-
-
Result: If degradation is observed within 1 hour, the conditions are incompatible.
Protocol B: Peroxide Test (Safety)
Ethers can form explosive peroxides upon storage.
-
Reagent: Prepare a fresh 10% KI (Potassium Iodide) solution in water.
-
Test: Add 1 mL of the ether to 1 mL of the KI solution. Shake vigorously.
-
Observation:
-
Yellow/Brown Color: Peroxides are present (Iodide oxidized to Iodine). Do not distill.
-
Colorless: Safe for immediate use.
-
Decision Workflow for Reaction Planning
Figure 2: Decision tree for assessing reaction compatibility.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of tert-butyl ether cleavage by acids).
-
Filo. (2025). Cleavage of Ethers: Acid vs. Base Stability. Retrieved from [Link] (General stability of ethers in basic media).
-
Molaid Chemicals. (2023). Reaction of 4-(2-tert-butoxyethoxy)tetrahydropyran with TFA. Retrieved from [Link] (Specific evidence of trifluoroacetoxy substitution upon acid treatment).
Sources
Troubleshooting diastereomeric mixture formation with 4-(2-Tert-butoxyethoxy)tetrahydropyran.
Welcome to the technical support center for 4-(2-Tert-butoxyethoxy)tetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the formation of diastereomeric mixtures during its synthesis and to offer practical solutions for characterization and purification.
Introduction
4-(2-Tert-butoxyethoxy)tetrahydropyran is a key building block in various synthetic applications. A common challenge encountered during its synthesis is the unintended formation of a mixture of diastereomers. This guide will delve into the likely causes of this issue, provide detailed troubleshooting protocols, and offer guidance on the characterization and separation of the resulting isomers.
The most probable synthetic route to 4-(2-Tert-butoxyethoxy)tetrahydropyran is via a Williamson ether synthesis . This reaction involves the coupling of a 4-hydroxytetrahydropyran derivative with a 2-tert-butoxyethoxy electrophile. The stereochemical outcome of this reaction is highly dependent on the nature of the starting materials and the reaction conditions.
Troubleshooting Guide: Diastereomeric Mixture Formation
This section addresses the primary issue of obtaining a mixture of diastereomers instead of a single desired isomer.
Q1: My synthesis of 4-(2-Tert-butoxyethoxy)tetrahydropyran resulted in a mixture of diastereomers. What are the likely causes?
The formation of a diastereomeric mixture most likely stems from the stereocenter at the C4 position of the tetrahydropyran ring. Here are the two most probable scenarios:
-
Scenario A: Starting with a mixture of cis- and trans-4-hydroxytetrahydropyran. If your starting alcohol is already a mixture of diastereomers, the Williamson ether synthesis will likely propagate this mixture into the final product, as the reaction at the hydroxyl group does not typically invert the stereocenter at C4.
-
Scenario B: Competing SN2 and E2 reactions when using a 4-halotetrahydropyran. If your synthesis involves the reaction of a 4-halotetrahydropyran (a secondary halide) with sodium 2-tert-butoxyethoxide, the desired SN2 reaction competes with an E2 elimination-addition pathway. The strong basicity of the alkoxide can promote elimination to form tetrahydropyran-3-ene, followed by re-addition of the alcohol, which can occur from either face of the double bond, leading to a mixture of cis and trans products.
dot
Caption: Logic diagram for troubleshooting diastereomer formation.
Q2: How can I verify the stereochemical purity of my 4-hydroxytetrahydropyran starting material?
It is crucial to start with a stereochemically pure alcohol.
Protocol for Starting Material Analysis:
-
¹H NMR Spectroscopy:
-
Dissolve a sample of your 4-hydroxytetrahydropyran in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Pay close attention to the signal for the proton at C4 (the carbon bearing the hydroxyl group). In the cis isomer (axial hydroxyl), this proton is equatorial and typically appears as a broad multiplet or a triplet of triplets with small coupling constants. In the trans isomer (equatorial hydroxyl), this proton is axial and usually exhibits a larger coupling constant, appearing as a more resolved multiplet. The presence of two distinct sets of signals for the C4 proton indicates a mixture of diastereomers.
-
-
Gas Chromatography (GC) or HPLC:
-
Develop a GC or HPLC method to separate the cis and trans isomers. A polar stationary phase for GC or a normal-phase HPLC setup is often effective.
-
Inject your starting material to determine the ratio of the two isomers.
-
Q3: How can I optimize the Williamson ether synthesis to favor the formation of a single diastereomer?
If you are starting with a 4-halotetrahydropyran, the key is to favor the SN2 pathway over the competing E2 elimination.[1][2][3]
Table 1: Optimization of Williamson Ether Synthesis Conditions
| Parameter | Recommendation to Favor SN2 | Rationale |
| Leaving Group | Use a tosylate (OTs) or mesylate (OMs) instead of a halide (Br, I). | Tosylates and mesylates are excellent leaving groups but are less prone to inducing elimination compared to halides.[2] |
| Base | Use a milder base to form the alkoxide, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). | Stronger, bulkier bases like potassium tert-butoxide can favor elimination.[4] |
| Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[5] |
| Solvent | Use a polar aprotic solvent like DMF or acetonitrile. | These solvents solvate the cation of the alkoxide, leaving a more "naked" and reactive nucleophile, which can enhance the SN2 rate.[6] |
Experimental Protocol: Optimized Williamson Ether Synthesis
-
Preparation of 2-tert-butoxyethyl Tosylate:
-
To a solution of 2-tert-butoxyethanol (1.0 eq.) and pyridine (1.5 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Perform an aqueous workup and purify by column chromatography to obtain 2-tert-butoxyethyl tosylate.[7]
-
-
Etherification:
-
To a solution of stereochemically pure 4-hydroxytetrahydropyran (1.0 eq.) in anhydrous DMF, add sodium hydride (NaH, 1.1 eq.) at 0 °C.
-
Allow the mixture to stir for 30 minutes at 0 °C.
-
Add a solution of 2-tert-butoxyethyl tosylate (1.2 eq.) in DMF dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify by column chromatography.
-
FAQs: Characterization and Purification
Q4: How can I use ¹H NMR to determine the diastereomeric ratio of my 4-(2-Tert-butoxyethoxy)tetrahydropyran product?
The conformational rigidity of the tetrahydropyran ring allows for the differentiation of diastereomers by ¹H NMR based on the orientation of the substituent at C4.
-
cis Isomer (Axial 4-substituent): The proton at C4 is in an equatorial position. It will typically appear as a broad multiplet with smaller coupling constants due to the gauche relationships with the adjacent axial and equatorial protons.
-
trans Isomer (Equatorial 4-substituent): The proton at C4 is in an axial position. It will exhibit larger coupling constants due to the anti-periplanar relationship with the two adjacent axial protons, resulting in a more defined multiplet (e.g., a triplet of triplets).
dot
Caption: ¹H NMR differentiation of cis and trans diastereomers.
By integrating the distinct signals for the C4 proton of each diastereomer, you can accurately determine the diastereomeric ratio.
Q5: What are the recommended methods for separating the diastereomers of 4-(2-Tert-butoxyethoxy)tetrahydropyran?
Since diastereomers have different physical properties, they can be separated by standard chromatographic techniques.[8]
Table 2: Purification Strategies for Diastereomers
| Method | Stationary Phase | Mobile Phase (Typical) | Key Considerations |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | The polarity difference between the diastereomers may be small, requiring careful optimization of the solvent system and potentially multiple chromatographic runs.[9] |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water or Methanol/Water gradients | Can provide good separation, especially if the polarity difference is subtle.[10] |
| Normal-Phase HPLC | Silica, Diol, or Cyano | Hexane/Isopropanol or Hexane/Ethyl Acetate gradients | Often provides better selectivity for separating less polar diastereomers compared to reversed-phase. |
Protocol for Separation by Column Chromatography:
-
TLC Analysis:
-
Develop a solvent system on TLC that shows baseline separation of the two spots corresponding to the diastereomers. Test various ratios of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
-
-
Column Packing:
-
Pack a column with silica gel using the optimized solvent system.
-
-
Loading and Elution:
-
Load your crude product onto the column and elute with the chosen solvent system.
-
Collect fractions and analyze them by TLC to identify those containing the pure diastereomers.
-
-
Characterization:
-
Combine the pure fractions of each diastereomer and confirm their purity and stereochemical identity by ¹H NMR.
-
References
- Gung, B. W., & Lew, A. (1993). Conformational analysis of 4-tetrahydropyranones: a combined molecular mechanics (MM2) and ab initio MO study. The Journal of Organic Chemistry, 58(6), 1419–1423.
- BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers.
- Welch Materials. (2024, November 18).
- BenchChem. (2025).
- Wiest, O., & Houk, K. N. (1995). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. The Journal of Physical Chemistry A, 119(25), 6757-6764.
- SIELC Technologies. (n.d.). Separation of Tetrahydro-4H-pyran-4-one on Newcrom R1 HPLC column.
- White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans.
- Reddit. (2024, December 9). Help with separation of diastereomers.
- Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (2024, September 27). Beilstein Journal of Organic Chemistry.
- Albaseer, S. S. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Research Journal of Chemical Sciences, 2(10), 26-31.
- JoVE. (2023, April 30).
- LS College. (2021, October 23). Williamson ether synthesis.
- Valko, K., et al. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Görbitz, C. H. (2007). Comparative study on separation of diastereomers by HPLC.
- Waters Corporation. (n.d.). Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns.
- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- ChemTalk. (2022, October 23). Williamson Ether Synthesis.
- Mori, K., & Ikunaka, M. (2012).
- Pearson. (n.d.). Write a balanced equation for each reaction, showing the major pr....
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Beilstein Journal of Organic Chemistry. (2010, September 9). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s.
- Francis Academic Press. (n.d.).
- Stojanovic-Marinow, A., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2549.
- Organic Syntheses. (2025, March 6). Synthesis of 2‐tert‐butyloxirane from (2,3,3-trimethyloxiran-2-yl)methanol.
- ResearchGate. (n.d.). Synthesis of fluoroalkyl-tosylates and bromoalkoxy-tert-butyl-diphenylsilanes.
- Royal Society of Chemistry. (2009).
- Chemistry Stack Exchange. (2018, March 29).
- BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
- Chegg.com. (2023, February 9). Solved - Based on the 1 H NMR, discuss the cis vs. trans.
- Dalton Transactions. (2007, September 21). Synthesis and NMR characterization of the cis and trans isomers of [Pt(II)(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer.
- MDPI. (2025, April 1). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids.
- ResearchGate. (n.d.). 29 Si NMR spectrum of cis/trans mixture of 1.
- Quora. (2019, January 10). What is the reaction of sodium methoxide and tertiary butyl bromide?.
- PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran.
- packet 4 key 2323. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. Conformational analysis and molecular properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. welch-us.com [welch-us.com]
- 7. BJOC - Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s [beilstein-journals.org]
- 8. santaisci.com [santaisci.com]
- 9. reddit.com [reddit.com]
- 10. isca.me [isca.me]
Optimization of reaction times and temperatures for 4-(2-Tert-butoxyethoxy)tetrahydropyran reactions.
Ticket ID: #OPT-THP-4TB Subject: Optimization of Reaction Parameters for 4-Substituted Tetrahydropyran Etherification Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Development
Executive Summary & Core Reaction Logic
You are inquiring about the synthesis and optimization of 4-(2-tert-butoxyethoxy)tetrahydropyran . This molecule combines a tetrahydropyran (THP) ring with a tert-butyl-protected ethylene glycol linker at the 4-position.
The Synthetic Challenge: The 4-position of the THP ring is a secondary carbon. Direct etherification here is sterically demanding compared to primary positions. Furthermore, the tert-butyl group is acid-labile, requiring strict pH control during workup.
Recommended Route: Williamson Ether Synthesis The most robust method involves the nucleophilic attack of the alkoxide derived from 2-(tert-butoxy)ethanol onto an electrophilic 4-halotetrahydropyran (typically 4-chlorotetrahydropyran or 4-bromotetrahydropyran).
Reaction Pathway Diagram
The following diagram illustrates the primary reaction pathway and the critical competing elimination pathway that dictates your temperature limits.
Figure 1: Mechanistic pathway showing the competition between the desired SN2 substitution and the undesired E2 elimination.
Optimized Protocol & Parameters
Do not rely on generic "room temperature" protocols for this secondary ether linkage. The 4-position of THP is sluggish toward SN2 and requires thermal activation, but excessive heat triggers elimination.
Reagents
-
Substrate A: 2-(tert-butoxy)ethanol (1.2 equiv)
-
Substrate B: 4-Chlorotetrahydropyran (1.0 equiv) [Note: 4-Bromo analog is faster but less stable]
-
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO. THF is often too slow for this specific secondary halide.
Step-by-Step Optimization Table
| Parameter | Optimized Setting | Technical Rationale (Causality) |
| Solvent Choice | DMF or DMSO | The reaction is SN2 at a secondary carbon. Polar aprotic solvents stabilize the cation of the base and leave the alkoxide "naked" and highly reactive, increasing the rate of substitution over elimination [1]. |
| Activation Temp | 0°C to 25°C | Step 1 (Alkoxide Formation): Add NaH to the alcohol at 0°C to control hydrogen gas evolution. Stir for 30 mins at RT to ensure complete deprotonation before adding the halide. |
| Reaction Temp | 60°C - 80°C | Step 2 (Coupling): 4-Chlorotetrahydropyran is a secondary chloride. It will not react significantly at RT. You must heat to 60°C to cross the activation energy barrier. Do not exceed 90°C , or E2 elimination (forming dihydropyran) becomes the dominant pathway [2]. |
| Reaction Time | 12 - 18 Hours | Secondary halides are sterically hindered. Rapid reactions (<4h) usually indicate elimination is occurring. Monitor via TLC/GC.[1] |
| Concentration | 0.5 M - 1.0 M | Higher concentrations favor the bimolecular (SN2) pathway over unimolecular degradation, but ensure adequate stirring. |
Troubleshooting & FAQs
Q1: I am seeing a new spot on TLC that is less polar than my starting material, but it's not the product. What is it?
Diagnosis: This is likely 3,6-dihydro-2H-pyran (or an isomer), resulting from an E2 elimination reaction.
-
Cause: The reaction temperature was too high (>90°C) or the base concentration was too localized (poor stirring).
-
Solution: Lower the temperature to 60°C and extend the reaction time. Ensure the halide is added dropwise to the alkoxide solution to prevent local excesses of base attacking the halide directly.
Q2: My product yield is good, but I lost the tert-butyl group during workup.
Diagnosis: Acid-catalyzed deprotection (Hydrolysis).
-
Cause: The tert-butyl ether is highly acid-sensitive. If you used an acidic quench (e.g., 1M HCl) or silica gel that is too acidic during purification, you generated isobutylene and the alcohol.
-
Solution:
-
Quench: Use Saturated Ammonium Chloride (NH4Cl) or simply water.[2] Never use mineral acids.
-
Purification: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexanes to neutralize acidic sites before loading your sample.
-
Q3: Can I use 4-hydroxytetrahydropyran and alkylate it with a tert-butyl ethyl halide instead?
Diagnosis: Pathway reversal.[1]
-
Analysis: You are proposing reacting 4-OH-THP + X-CH2CH2-OtBu.
-
Verdict: Yes, this is actually safer.
-
Why: The electrophile (X-CH2CH2-OtBu) is a primary halide . Primary halides undergo SN2 reactions much faster and with far less elimination risk than the secondary 4-chlorotetrahydropyran used in the standard route [3].
-
Trade-off: You must ensure the tert-butyl group on the alkyl halide is stable.
-
Recommendation: If the 4-chlorotetrahydropyran route fails due to elimination, switch to this "Reverse Williamson" strategy using 2-(tert-butoxy)ethyl bromide .
-
Q4: The reaction is stuck at 50% conversion after 24 hours.
Diagnosis: "Stalled" Kinetics.
-
Cause: Chloride is a poor leaving group.
-
Solution: Add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to the reaction (Finkelstein condition). The iodide displaces the chloride in situ to form the more reactive 4-iodotetrahydropyran, which is then rapidly attacked by the alkoxide [4].
References
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Optimization. (2014).[3] Available at: [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis: SN2 Limitations and Substrate Selection. (2023).[4][5] Available at: [Link][1][3][6]
Sources
Technical Support Center: Peroxide Management for 4-(2-Tert-butoxyethoxy)tetrahydropyran
Ticket ID: #THP-OX-442 Topic: Prevention, Detection, and Removal of Peroxides in Stored Ethers Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Hazard Profile[1]
Molecule: 4-(2-Tert-butoxyethoxy)tetrahydropyran CAS: 398487-55-3 Hazard Classification: Class B Peroxide Former (Hazard on Concentration)[1]
This molecule presents a "double-threat" regarding autoxidation. It contains two structural motifs susceptible to radical attack:
-
The Tetrahydropyran (THP) Ring: Cyclic ethers are notorious for forming hydroperoxides at the
-carbon (adjacent to the oxygen). -
The Ethoxy Linker: The acyclic ether linkage also possesses
-hydrogens susceptible to abstraction.
Critical Warning: Unlike simple diethyl ether, the higher boiling point of this molecule means peroxides can concentrate significantly during routine evaporation or distillation, leading to detonation without warning.
Core Knowledge Base (FAQs)
Q1: Why does this specific molecule form peroxides?
A: It undergoes radical autoxidation . The oxygen atom in the ether linkage stabilizes a free radical formed on the adjacent carbon (
-
Initiation: Light or heat creates a radical.
-
Propagation: This radical reacts with atmospheric oxygen to form a peroxy radical, which then abstracts a hydrogen from another molecule, creating a hydroperoxide and a new radical.[2]
-
Accumulation: Because the tert-butyl group is bulky, it does not form peroxides itself, but it does not protect the THP ring or the ethoxy chain.
Q2: What is the correct storage protocol?
A: You must disrupt the "Initiation" phase.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[3] Argon is preferred as it is heavier than air and blankets the liquid surface effectively.
-
Container: Amber glass (borosilicate) to block UV light. Caps must be tight-fitting with PTFE liners.
-
Temperature: Cool, dry area (<20°C). Avoid refrigeration unless the unit is explosion-proof (spark-free).
-
Inhibitors: BHT (Butylated hydroxytoluene) at 100-250 ppm is standard. Note: BHT is a radical scavenger; it sacrifices itself to stop the chain reaction.
Q3: How often should I test?
A:
-
Opened Containers: Every 3 months.
-
Unopened Containers: Every 12 months (or by manufacturer expiration).
-
Before Distillation: ALWAYS.
Visualizing the Hazard
Diagram 1: Autoxidation Mechanism of THP Derivatives
This pathway illustrates how atmospheric oxygen converts the stable ether into an explosive hydroperoxide.
Caption: The radical chain reaction showing how a single initiation event can generate multiple peroxide molecules.
Troubleshooting Guide
Scenario A: "I see crystals around the cap or in the liquid."
Status: CRITICAL EMERGENCY
-
Action: DO NOT TOUCH, OPEN, OR MOVE THE BOTTLE.
-
Reasoning: Friction from unscrewing the cap can detonate the crystals.[3][4] The crystals are likely polymeric peroxides, which are shock-sensitive.[5]
-
Resolution: Contact your Environmental Health & Safety (EHS) department immediately for bomb squad disposal.[3]
Scenario B: "The solvent looks cloudy or has a viscous layer."
Status: HIGH RISK
-
Action: Treat as potentially explosive. Do not distill.
-
Test: Perform a non-contact visual inspection. If no crystals are confirmed, carefully sample a drop for a Quantofix® peroxide test strip.
-
Resolution: If >100 ppm, dispose of as hazardous waste. Do not attempt to salvage.
Scenario C: "I need to distill the solvent for an anhydrous reaction."
Status: PROCEDURAL CHECK REQUIRED
-
Action: You must test for peroxides immediately before distillation.[6]
-
Protocol:
Standard Operating Procedures (SOPs)
SOP 1: Quantitative Peroxide Testing (KI Titration)
Use this when test strips are ambiguous or precise quantification is needed.
Reagents:
-
Sodium iodide (NaI) or Potassium iodide (KI)[4]
-
Chloroform (or Dichloromethane)
Protocol:
-
Dissolve 100 mg NaI in 1 mL glacial acetic acid.
-
Add 1 mL of the solvent to be tested.[4]
-
Observation:
-
No Color: < 5 ppm (Safe).
-
Yellow: Low peroxides (Caution).[4]
-
Brown: High peroxides (Danger).
-
SOP 2: Peroxide Removal (Activated Alumina)
The safest method for THP derivatives. Avoids aqueous ferrous sulfate which can be messy with water-miscible ethers.
Materials:
-
Activated Alumina (Basic or Neutral, Brockmann I)
-
Glass column with frit
Protocol:
-
Pack a glass column with activated alumina (approx. 20g alumina per 100g solvent).
-
Pass the 4-(2-Tert-butoxyethoxy)tetrahydropyran through the column under gravity or slight nitrogen pressure.
-
Mechanism: Peroxides chemisorb onto the alumina surface.
-
Validation: Retest the eluent with a peroxide strip. It should read 0 ppm.
-
Disposal: Flush the alumina with dilute acidic ferrous sulfate to quench adsorbed peroxides before disposal.
Decision Matrix: Handling Stored Ethers
Use this workflow to determine the safety of your current inventory.
Caption: Workflow for assessing and managing peroxide risks in stored ether containers.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Peroxide-Forming Chemicals. [Link]
Sources
- 1. 4-(2-tert-butoxyethoxy)tetrahydropyran - CAS号 398487-55-3 - 摩熵化学 [molaid.com]
- 2. youtube.com [youtube.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. westernsydney.edu.au [westernsydney.edu.au]
- 5. louisville.edu [louisville.edu]
- 6. concordia.ca [concordia.ca]
- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 8. ehs.tcu.edu [ehs.tcu.edu]
- 9. otago.ac.nz [otago.ac.nz]
Technical Support Center: Interpreting Complex NMR Spectra of 4-(2-Tert-butoxyethoxy)tetrahydropyran Derivatives
Welcome to the technical support center for the analysis of 4-(2-Tert-butoxyethoxy)tetrahydropyran derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in elucidating the structures of this specific class of molecules using Nuclear Magnetic Resonance (NMR) spectroscopy. The inherent flexibility of the tetrahydropyran (THP) ring and the presence of multiple ether linkages often lead to complex and overlapping spectra that can be difficult to interpret. This resource provides troubleshooting guides and FAQs to directly address common issues and offer field-proven solutions.
Troubleshooting Guide
This section addresses specific, complex issues you may encounter during your NMR analysis. The solutions are presented in a question-and-answer format, explaining not just the "how" but also the "why" behind each strategic choice.
Q1: My ¹H NMR spectrum shows more signals than expected for the tetrahydropyran ring, and many are broad. What is happening?
A1: This is a classic sign of conformational isomerism in slow or intermediate exchange on the NMR timescale. The tetrahydropyran ring is not static; it exists in a dynamic equilibrium between two chair conformations.[1]
-
Causality: The substituent at the C4 position, -O-CH₂-CH₂-O-tBu, can be either in an axial or an equatorial position. If the energy barrier to ring-flipping is significant enough, and the rate of interconversion is comparable to the NMR timescale, you will not see sharp, averaged signals. Instead, you may observe:
-
Slow Exchange: Two distinct sets of signals, one for each chair conformer. The ratio of the integrals will reflect the population of each conformer.
-
Intermediate Exchange: Broadened or "smeared" signals, as the spectrometer is capturing an average of the conformations in real-time.
-
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: This is the most definitive experiment to probe dynamic processes.
-
Heating the sample: Increasing the temperature will increase the rate of ring inversion. If you are in the intermediate exchange regime, the broad peaks should coalesce into sharp, averaged signals.
-
Cooling the sample: Decreasing the temperature will slow the rate of ring inversion. This can "freeze out" the individual conformers, causing the broad peaks to resolve into two distinct sets of sharp signals (one for the axial and one for the equatorial conformer).
-
-
2D NMR: Techniques like COSY and NOESY can still provide connectivity information even with some broadening, helping to confirm assignments.
-
Q2: The signals for the methylene protons in the ethoxy (-O-CH₂-CH₂-O-) and tetrahydropyran moieties are heavily overlapped in the 3.4-4.0 ppm region. How can I resolve and assign them?
A2: Signal overlap in this region is extremely common for this class of molecules.[2][3] Relying on the 1D ¹H NMR spectrum alone is often insufficient. Two-dimensional (2D) NMR is essential for unambiguous assignment.[4][5]
-
Causality: The electron-withdrawing effect of the oxygen atoms deshields all adjacent protons, causing their chemical shifts to fall within a narrow range.
-
Recommended Workflow:
-
Run a ¹³C Spectrum: First, determine the number of unique carbon signals. This provides a clear count of the chemical environments.
-
Acquire an HSQC Spectrum: A Heteronuclear Single Quantum Coherence (HSQC) experiment is the most powerful tool for this problem.[4] It correlates each proton signal directly to the carbon it is attached to. Since ¹³C spectra are typically better resolved, you can use the carbon dimension to separate the overlapping proton signals.
-
Acquire a COSY Spectrum: A Correlation Spectroscopy (COSY) experiment will show you which protons are coupled to each other (typically through 2 or 3 bonds).[6] You can use this to "walk" along the carbon skeleton. For example, you can trace the connectivity from the anomeric proton of the THP ring to its neighbors, and separately trace the two methylene groups of the ethoxy chain.
-
Acquire an HMBC Spectrum: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for piecing the fragments together. For instance, you can confirm the connection between the THP ring (via H4) and the side chain by observing a correlation from the H4 proton of the THP ring to the first methylene carbon of the ethoxy group.
-
Q3: I can't definitively distinguish between the axial and equatorial protons on the tetrahydropyran ring. How can I assign their stereochemistry?
A3: Assigning axial vs. equatorial protons relies on analyzing their coupling constants (J-values) and through-space interactions.
-
Causality & Key Principles:
-
Coupling Constants (³JHH): In a chair conformation, the dihedral angle between axial-axial protons is ~180°, leading to a large coupling constant (typically 8-13 Hz). The dihedral angles for axial-equatorial and equatorial-equatorial protons are ~60°, resulting in much smaller coupling constants (typically 2-5 Hz).
-
Through-Space Correlations (NOE): Axial protons on the same side of the ring (e.g., at C2, C4, and C6) are close in space. A Nuclear Overhauser Effect (NOE) experiment can detect these proximities.
-
-
Troubleshooting Steps:
-
Analyze the 1D ¹H NMR Multiplets: Carefully examine the splitting patterns of the THP ring protons. Look for signals with large coupling constants; these are indicative of axial-axial couplings and thus identify the axial protons.
-
Acquire a 2D NOESY or ROESY Spectrum:
-
A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is ideal. Look for cross-peaks that indicate through-space proximity. Strong cross-peaks between two protons on the THP ring that are not directly coupled (no COSY cross-peak) strongly suggest a 1,3-diaxial relationship.
-
This experiment will also show correlations between the axial protons of the THP ring and the protons of the substituent, helping to define the overall 3D conformation.
-
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent to use for my NMR sample? A: Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar organic molecules.[7] However, if you experience signal overlap, changing to a solvent with a different magnetic susceptibility, like Benzene-d₆ or Acetonitrile-d₃, can alter chemical shifts and potentially resolve overlapping peaks. Always check for residual solvent peaks that might interfere with your analysis.[8][9]
Q: How much sample do I need for a good spectrum? A: For a standard ¹H NMR spectrum, 5-25 mg of your compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[10] For a ¹³C NMR spectrum, which is inherently less sensitive, you will need a more concentrated sample (ideally >20 mg) to obtain a good signal-to-noise ratio in a reasonable amount of time.[11]
Q: My baseline is distorted and my peaks are broad. What did I do wrong? A: This is often a sample preparation issue. Ensure your sample is completely dissolved and free of any solid particles.[12] Filtering the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube is highly recommended. Also, ensure the sample depth in the tube is correct (typically 4-5 cm) for proper shimming by the spectrometer.[10]
Q: What is the characteristic signal for the tert-butyl group? A: The tert-butyl group (-C(CH₃)₃) is one of the most easily identifiable signals. It appears as a sharp singlet (due to the nine equivalent protons) in a relatively upfield region of the ¹H NMR spectrum, typically between 1.1 and 1.4 ppm.[13] Its high intensity makes it an excellent internal reference point for integration and a useful probe in structural studies.[14][15]
Visual Workflows & Data
Diagrams
Caption: The dynamic equilibrium between axial and equatorial conformers of the THP ring.
Data Tables
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Key Moieties
| Moiety | Proton (Position) | Typical ¹H Shift (ppm) | Carbon (Position) | Typical ¹³C Shift (ppm) | Notes |
| Tetrahydropyran Ring | H2, H6 (axial) | 3.3 - 3.6 | C2, C6 | 65 - 70 | Highly dependent on conformation. |
| H2, H6 (equatorial) | 3.8 - 4.1 | ||||
| H3, H5 (axial) | 1.4 - 1.7 | C3, C5 | 30 - 35 | ||
| H3, H5 (equatorial) | 1.7 - 2.0 | ||||
| H4 | 3.4 - 3.7 | C4 | 75 - 80 | Attached to the ether linkage. | |
| Ethoxy Side Chain | -O-CH₂ -CH₂-O- | 3.6 - 3.8 | -O-CH₂ -CH₂-O- | 68 - 72 | |
| -O-CH₂-CH₂ -O- | 3.5 - 3.7 | -O-CH₂-CH₂ -O- | 60 - 65 | ||
| tert-Butoxy Group | -C(CH₃ )₃ | 1.1 - 1.4 | -C(CH₃ )₃ | 28 - 30 | Sharp singlet in ¹H NMR. |
| -C (CH₃)₃ | N/A | -C (CH₃)₃ | 75 - 80 | Quaternary carbon. | |
| Note: These are approximate values and can vary based on solvent, temperature, and specific molecular structure. | |||||
| [16] |
Detailed Experimental Protocols
Protocol 1: Standard Sample Preparation for High-Resolution NMR
-
Weigh Sample: Accurately weigh 5-25 mg of the purified compound into a clean, dry vial. [10]2. Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. [12]3. Dissolve: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution must be transparent and free of any visible particles. [11]4. Filter: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the narrow section. Do not use cotton wool, as it can introduce contaminants. 5. Transfer: Using the prepared pipette, filter the solution directly into a clean, high-quality 5 mm NMR tube. [17]6. Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with a unique identifier.
-
Clean: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust. [17]
Protocol 2: Acquiring a Standard ¹H-¹H COSY Spectrum
-
Objective: To identify protons that are spin-spin coupled, typically through two or three bonds. [6]2. Setup:
-
Load and lock the prepared NMR sample. Perform standard shimming procedures to optimize magnetic field homogeneity.
-
Acquire a standard 1D ¹H spectrum and correctly reference it. Note the spectral width required to encompass all proton signals.
-
Select the COSY pulse program (e.g., cosygpqf on Bruker systems).
-
Set the spectral width in both F1 and F2 dimensions to match the 1D ¹H spectrum.
-
Set the number of scans (NS) per increment to a multiple of 2 or 4 (e.g., 2, 4, or 8) to achieve adequate signal-to-noise.
-
Set the number of increments in the indirect dimension (F1) to 256 or 512 for good resolution.
-
-
Processing & Interpretation:
-
Apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier Transform.
-
Phase the spectrum. The 1D ¹H spectrum appears on the diagonal.
-
Off-diagonal cross-peaks indicate that the two protons at the corresponding F1 and F2 frequencies are coupled. Symmetrical cross-peaks will appear on both sides of the diagonal. [18]
-
Protocol 3: Acquiring a Standard ¹H-¹³C HSQC Spectrum
-
Objective: To generate a 2D spectrum where one axis is the ¹H chemical shift and the other is the ¹³C chemical shift, showing correlations between protons and the carbons they are directly attached to. [4]2. Setup:
-
Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths for each nucleus.
-
Select an HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems, which also provides editing to distinguish CH/CH₃ from CH₂ signals).
-
Set the ¹H spectral width (F2) and the ¹³C spectral width (F1).
-
The number of scans should be a multiple of 4 or 8.
-
The number of increments in the F1 dimension is typically 256-400.
-
-
Processing & Interpretation:
-
Process the data with appropriate window functions.
-
Each peak in the 2D spectrum corresponds to a C-H bond in the molecule, providing an unambiguous link between the proton and its attached carbon.
-
References
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
-
NMR Sample Preparation - University of Arizona. Available at: [Link]
-
Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques - Oreate AI Blog. Available at: [Link]
-
Nuclear magnetic resonance study of the conformational isomerisation of tetrahydropyran - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
Use of NMR in structure elucidation - Slideshare. Available at: [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. Available at: [Link]
-
NMR Sample Preparation - University of Victoria. Available at: [Link]
-
Sample Preparation & NMR Tubes - Weizmann Institute of Science. Available at: [Link]
-
qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research. Available at: [Link]
-
Sample Preparation - University College London. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - ResearchGate. Available at: [Link]
-
Conformational analysis. 42. Monosubstituted tetrahydropyrans - Journal of the American Chemical Society. Available at: [Link]
-
Reducing signal interference in complex NMR spectra - SLU publication database. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. Available at: [Link]
-
Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC. Available at: [Link]
-
NMR Solvent Data Chart - CK Gas. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - Organometallics. Available at: [Link]
-
Signal Overlap in NMR Spectroscopy - YouTube. Available at: [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - Scientific Reports. Available at: [Link]
-
Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Resolution of Overlapping Signals Based on T1's - University of Ottawa NMR Facility Blog. Available at: [Link]
-
4-Methyltetrahydropyran - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available at: [Link]
-
O-tert-Butyltyrosine, an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities - ACS Chemical Biology. Available at: [Link]
-
How to interpret an NMR spectrum - University of Rochester. Available at: [Link]
-
NMR Chemical Shifts - J. Org. Chem. Available at: [Link]
-
Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane - Reddit. Available at: [Link]
-
NMR - Interpretation - Chemistry LibreTexts. Available at: [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis - auremn. Available at: [Link]
-
Conformational analysis of small molecules: NMR and quantum mechanics calculations - Magnetic Resonance in Chemistry. Available at: [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. Available at: [Link]
Sources
- 1. Nuclear magnetic resonance study of the conformational isomerisation of tetrahydropyran - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 3. youtube.com [youtube.com]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. use of nmr in structure ellucidation | PDF [slideshare.net]
- 6. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. organomation.com [organomation.com]
- 13. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. compoundchem.com [compoundchem.com]
- 17. web.uvic.ca [web.uvic.ca]
- 18. emerypharma.com [emerypharma.com]
Overcoming low reactivity of 4-(2-Tert-butoxyethoxy)tetrahydropyran in coupling reactions.
Technical Support Center: 4-(2-Tert-butoxyethoxy)tetrahydropyran
Welcome to the technical support center for challenges involving 4-(2-tert-butoxyethoxy)tetrahydropyran and its derivatives in synthetic chemistry. This guide is designed for researchers, chemists, and drug development professionals who encounter low reactivity or other complications in coupling reactions involving this sterically demanding building block. We will explore the root causes of these challenges and provide actionable, field-proven troubleshooting strategies.
Section 1: Understanding the Core Challenge
The low reactivity of substrates bearing the 4-(2-tert-butoxyethoxy)tetrahydropyran moiety stems from a combination of steric and electronic factors. The primary culprit is the significant steric bulk originating from the tert-butyl group.[1][2] This bulk can impede the approach of reagents to a nearby catalytic center, slowing down crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination.
Visualizing the Steric Challenge
The diagram below illustrates the key structural features of the substituent that contribute to its low reactivity in coupling reactions.
Caption: Structural analysis of the 4-(2-tert-butoxyethoxy)tetrahydropyran substituent.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during coupling reactions in a direct question-and-answer format.
Question 1: My Suzuki-Miyaura coupling with a substrate containing this group is failing. What is the most likely cause and how do I fix it?
Answer: The most common failure point in Suzuki-Miyaura couplings with sterically hindered substrates is an inefficient catalyst system that struggles to facilitate the rate-limiting steps of the reaction, particularly reductive elimination. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3]
Troubleshooting Strategy:
-
Re-evaluate Your Ligand: The choice of phosphine ligand is critical. For sterically demanding couplings, you must use bulky and electron-rich ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which accelerates both oxidative addition and reductive elimination.[4][5][6][7]
-
Optimize the Base and Solvent: Stronger, non-nucleophilic bases are often required to facilitate the transmetalation step with hindered boronic acids.[3] Higher boiling point solvents allow for the increased thermal energy needed to overcome activation barriers.
| Parameter | Standard Conditions | Recommended for Hindered Substrates | Rationale |
| Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos, AntPhos [7] | Bulky, electron-rich ligands stabilize the catalyst and accelerate rate-limiting steps.[6][8] |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald Precatalysts (e.g., XPhos Pd G3) | Readily form the active Pd(0) species, leading to more reliable reaction initiation.[9] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are more effective at activating the boronic acid for transmetalation.[3] |
| Solvent | Toluene, THF | Dioxane, Toluene/H₂O, 2-MeTHF | Higher boiling points provide the necessary energy to overcome steric barriers. |
| Temperature | 80-90 °C | 100-120 °C | Increased thermal energy helps to overcome the high activation energy of the reaction. |
Question 2: I'm attempting a Buchwald-Hartwig amination and observing very slow conversion. What adjustments are necessary?
Answer: Similar to Suzuki coupling, Buchwald-Hartwig aminations are highly sensitive to steric hindrance around the coupling site.[10] The bulky tert-butoxyethoxy group can prevent the amine from efficiently coordinating to the palladium center and hinder the final C-N bond-forming reductive elimination.
Troubleshooting Strategy: The solution lies in using a catalyst system specifically designed for hindered substrates. The development of dialkylbiaryl phosphine ligands by the Buchwald group was a direct response to this challenge.[4][6]
-
Ligand Choice: Employ ligands such as BrettPhos , XPhos , or RuPhos . These ligands create a sterically defined pocket around the palladium atom that favors the binding of the amine and dramatically accelerates the rate of reductive elimination.[4][10]
-
Base Selection: Use a strong, non-coordinating base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu). These bases are effective at deprotonating the amine without competing for coordination sites on the palladium catalyst.
-
Precatalyst: Utilize a modern, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure consistent generation of the active catalyst.[11]
Question 3: Are other cross-coupling reactions, like Negishi, Kumada, or Sonogashira, a better choice for this type of substrate?
Answer: Yes, switching the coupling reaction can be a valid strategy, but it comes with its own set of trade-offs.
-
Negishi & Kumada Coupling: These reactions utilize highly reactive organozinc (Negishi) or organomagnesium (Kumada) reagents.[12][13][14][15]
-
Advantage: Their high nucleophilicity can often overcome the steric barrier where a Suzuki coupling might fail. Nickel catalysts, often used in Kumada couplings, can be particularly effective.[16][17]
-
Disadvantage: The high reactivity of these organometallic reagents leads to lower functional group tolerance.[12][14] They will react with esters, ketones, and other electrophilic groups, limiting their use in complex molecule synthesis.
-
-
Sonogashira Coupling: This reaction is generally robust for forming C(sp²)-C(sp) bonds.[18][19]
-
Advantage: The linear geometry of the alkyne coupling partner reduces steric clash in the transition state compared to an sp²-hybridized boronic acid.
-
Considerations: For hindered substrates, a copper-free protocol using bulky, electron-rich phosphine ligands can sometimes provide better results by avoiding potential side reactions associated with the copper co-catalyst.[20][21]
-
Section 3: Experimental Protocols & Workflows
Workflow: Troubleshooting a Failed Suzuki Coupling
The following diagram outlines a logical workflow for diagnosing and solving issues with a low-yielding Suzuki-Miyaura reaction involving the 4-(2-tert-butoxyethoxy)tetrahydropyran substrate.
Caption: A decision tree for troubleshooting sterically hindered Suzuki-Miyaura couplings.
Protocol: Optimized Suzuki-Miyaura Coupling for a Hindered Aryl Bromide
This protocol provides a robust starting point for coupling an aryl bromide substituted with 4-(2-tert-butoxyethoxy)tetrahydropyran.
Reagents & Equipment:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Boronic Acid or Pinacol Ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0 mmol, 2.0 equiv)
-
Degassed Dioxane (5 mL) and Degassed Water (0.5 mL)
-
Schlenk flask or microwave vial, magnetic stir bar, inert gas (Argon or Nitrogen) manifold
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid derivative (1.2 mmol), and powdered K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask and connect it to an inert gas manifold. Evacuate and backfill with argon three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 precatalyst (0.02 mmol).
-
Solvent Addition: Add the degassed dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If starting material remains, consider adding an additional portion of catalyst (0.5 mol%).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
References
-
Watson, M. P., et al. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Watson, M. P., et al. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones - PMC. National Center for Biotechnology Information. [Link]
-
Li, G., et al. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (n.d.). Kumada coupling. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
-
Fors, B. P., et al. (2010). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Center for Biotechnology Information. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. PubMed. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. [Link]
-
Chemistry Collective. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Garg, N. K., et al. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Lipshutz, B. H., et al. (2018). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
The May Group. (n.d.). Transition Metal Catalyzed CC Cross Coupling Reactions. Vanderbilt University. [Link]
-
Newman, S. G. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate. [Link]
-
TMP Chem. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
-
Nakata, M. (2011). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. [Link]
-
Ebrahimiasl, S., et al. (2010). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Tetrahedron Letters. [Link]
-
DiLauro, G., et al. (2021). Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands. PubMed. [Link]
-
Al-dujaili, A. H., & Shaker, C. H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Newman, S. G. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]
-
Berlin, C. (2019). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Bucknell Digital Commons. [Link]
-
Liu, W., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]
-
Newman, S. G. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
DiLauro, G., et al. (2021). Negishi coupling in ionic liquids (A), enabled by micellar catalysis... ResearchGate. [Link]
-
Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure. [Link]
-
DiLauro, G., et al. (2021). Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands. ResearchGate. [Link]
-
IntechOpen. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. [Link]
-
Rychnovsky, S. D., & Kim, J. (2004). New reactions of 2-methylenetetrahydropyrans. A three component coupling protocol for the synthesis of tetrahydropyranyl ketides. National Center for Biotechnology Information. [Link]
-
Gildner, P. G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
MDPI. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Kumada coupling - Wikipedia [en.wikipedia.org]
- 14. Kumada Coupling [organic-chemistry.org]
- 15. may.chem.uh.edu [may.chem.uh.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.princeton.edu [chemistry.princeton.edu]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Analysis Guide: HPLC vs. GC-MS for 4-(2-Tert-butoxyethoxy)tetrahydropyran
[1]
Executive Summary
This guide evaluates the analytical performance of High-Performance Liquid Chromatography (HPLC) versus Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification and identification of 4-(2-Tert-butoxyethoxy)tetrahydropyran .
This molecule presents a specific analytical challenge common in drug development intermediates: it lacks a strong UV chromophore .[1] Consequently, standard UV-HPLC methods are often insufficient.[1]
-
The Verdict: GC-MS is the recommended "Gold Standard" for purity profiling and trace analysis due to the molecule's volatility and the universality of Flame Ionization (FID) or Mass Spectrometry (MS) detection.[1]
-
The Alternative: HPLC with Charged Aerosol Detection (CAD) or LC-MS is required for in-process controls (IPC) where the sample matrix is aqueous or contains non-volatile salts that would foul a GC inlet.[1]
Compound Profile & Analytical Challenges
Understanding the physicochemical properties is the first step in method design.[1]
| Property | Description | Analytical Implication |
| Structure | Ether linkage between a tetrahydropyran (THP) ring and a tert-butyl glycol chain.[1] | No Conjugation: Lacks aromatic rings or double bonds.[1] UV absorbance is negligible >210 nm.[1] |
| Boiling Point | Est. 220–240°C (at 760 mmHg) | Volatile: Suitable for Gas Chromatography.[1] |
| Solubility | Soluble in organic solvents (MeOH, ACN, DCM); limited water solubility.[1] | Compatible with Reverse Phase HPLC and GC injection solvents.[1] |
| Stability | Acid-labile (Tert-butyl ether cleavage).[1] | Avoid acidic mobile phases (< pH 3) in HPLC to prevent on-column degradation. |
Method A: GC-MS (Recommended Protocol)[1]
Rationale: Gas Chromatography is the superior choice because it does not rely on optical properties.[1] The molecule is sufficiently volatile, and Electron Ionization (EI) provides a distinct fingerprint for structural confirmation, which is critical for monitoring impurities in VEGF inhibitor synthesis.[1]
Experimental Configuration
-
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.
-
Inlet: Split/Splitless (Split 20:1 for assay; Splitless for trace impurities).
-
Liner: Ultra Inert, wool-packed (to prevent discrimination of high boilers).[1]
Optimized Method Parameters[1]
| Parameter | Setting | Causality / Logic |
| Column | DB-5ms UI (30 m × 0.25 mm × 0.25 µm) | A 5% phenyl phase provides optimal selectivity for ether/alcohol separation without excessive bleed.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during thermal ramping.[1] |
| Oven Program | 50°C (1 min) → 20°C/min → 280°C (5 min) | Rapid ramp prevents peak broadening; high final temp ensures elution of the ether (approx.[1] RT 8-10 min).[1] |
| Inlet Temp | 250°C | Sufficient to volatilize the target without thermal degradation of the ether linkage.[1] |
| Detection | MS (EI Source, 70 eV) | Scan Mode: 35–450 m/z.[1] SIM Mode: Target ions m/z 57, 85, 101.[1] |
Data Validation (Self-Validating System)[1]
-
System Suitability: Inject a standard. The Signal-to-Noise (S/N) ratio for the molecular ion (or base peak) must be >50:1.[1]
-
Fragmentation Check: Look for the m/z 57 peak (tert-butyl cation,
), which is the dominant base peak for tert-butyl ethers.[1] Absence of this peak suggests degradation or incorrect ID.[1]
Method B: HPLC-CAD / LC-MS (Alternative Protocol)[1]
Rationale: Standard UV-Vis detection is not recommended due to poor sensitivity.[1] If the synthesis is performed in an aqueous buffer or involves non-volatile salts (e.g., phosphate buffers) that cannot be injected into a GC, HPLC is mandatory.[1] You must use a "Universal Detector."[1]
Experimental Configuration
-
Detector: Charged Aerosol Detector (CAD) OR Evaporative Light Scattering Detector (ELSD).[1]
-
Alternative Detector: Single Quad MS (ESI+).[1]
-
Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 × 100 mm.[1]
Optimized Method Parameters[1]
| Parameter | Setting | Causality / Logic |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.[1]5) | Neutral pH protects the acid-labile tert-butyl group.[1] Volatile salt is required for CAD/MS.[1] |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Lower viscosity than methanol, improving backpressure for higher flow rates.[1] |
| Gradient | 10% B to 90% B over 15 min. | The molecule is moderately lipophilic; a gradient ensures elution from the C18 phase.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns; ensures nebulization efficiency in CAD.[1] |
| Column Temp | 40°C | Improves mass transfer and peak shape.[1] |
Critical Warning: UV Detection
Comparative Analysis & Decision Matrix
The following data summarizes the performance metrics based on theoretical modeling of aliphatic ethers.
| Feature | GC-MS (Method A) | HPLC-CAD (Method B) | HPLC-UV (Not Recommended) |
| Sensitivity (LOQ) | High (< 1 ppm) | Medium (10–50 ppm) | Low (> 500 ppm) |
| Selectivity | Excellent (Mass spectral fingerprint) | Good (Chromatographic resolution only) | Poor (Non-specific absorption) |
| Matrix Tolerance | Low (Requires extraction/dry samples) | High (Direct injection of aqueous samples) | High |
| Throughput | Fast (15 min run) | Moderate (20-30 min with equilibration) | Moderate |
| Cost per Sample | Low (Helium/Consumables) | Moderate (Solvents/Gas for CAD) | Low |
Decision Logic Visualization
Caption: Decision tree for selecting the optimal analytical technique based on sample matrix composition.
Detailed Workflow: GC-MS Fragmentation Pathway
To validate the GC-MS method, you must recognize the fragmentation pattern of 4-(2-Tert-butoxyethoxy)tetrahydropyran.[1]
Caption: Predicted Electron Ionization (EI) fragmentation pathway. The m/z 57 peak is the primary quantifier ion.[1]
References
-
Molaid Chemicals. (n.d.).[1] 4-(2-tert-butoxyethoxy)tetrahydropyran - CAS 398487-55-3.[1] Retrieved October 26, 2023, from [Link][1]
-
AstraZeneca AB. (2003).[1] Quinoline derivatives having VEGF inhibiting activity. US Patent Application US20030199491A1.[1] Retrieved from
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of Tetrahydropyrans. Retrieved from [Link]
A Comparative Guide: The Tetrahydropyran Moiety vs. The Simple Ether Chain in Molecular Design
In the intricate world of drug discovery and synthetic chemistry, the selection of each molecular fragment is a critical decision that profoundly influences the ultimate properties and performance of a compound. Among the vast arsenal of chemical motifs, ethers are fundamental. However, the choice between a flexible, simple (acyclic) ether chain and a conformationally-restrained cyclic ether, such as a tetrahydropyran (THP) ring, can be the pivot upon which a project's success turns. This guide provides an in-depth comparison, grounded in experimental evidence, to elucidate the distinct advantages of employing a THP moiety.
The Fundamental Divide: Conformational Freedom vs. Rigidity
The core difference between an acyclic ether and a THP ring lies in their conformational entropy. A simple ether chain, like a dipropyl ether, is a "floppy" molecule with numerous rotatable bonds, allowing it to adopt a multitude of conformations in solution.[1] In contrast, the tetrahydropyran ring is a saturated six-membered heterocycle that predominantly exists in a stable chair conformation, similar to cyclohexane.[2] This inherent rigidity significantly reduces the number of accessible conformations.
This "conformational restriction" or "pre-organization" is a cornerstone of modern medicinal chemistry.[3][4][5] By locking a part of the molecule into a more defined shape, the entropic penalty required for the molecule to adopt the specific "bioactive conformation" for binding to a biological target is minimized.[4][6] A flexible ligand must "pay" a higher entropic cost to freeze into the correct orientation upon binding, which can lead to weaker affinity.
Caption: Conformational flexibility of a simple ether versus the restricted states of a THP ring.
Impact on Physicochemical Properties: A Game of Numbers
The introduction of a THP ring in place of an acyclic ether profoundly alters a molecule's physicochemical profile, which is critical for its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6]
Lipophilicity (LogP/LogD) and Solubility
Lipophilicity is a key parameter in drug design, influencing everything from membrane permeability to metabolic clearance.[7] Incorporating a heteroatom within a cyclic scaffold, as in the THP ring, generally leads to a reduction in lipophilicity compared to its purely carbocyclic analogue (cyclohexane).[6] More importantly, the constrained nature and the polar oxygen atom of the THP ring can lead to a more favorable hydrophilic/lipophilic balance compared to a simple ether.
In one notable example from a Janus kinase 1 (JAK1) inhibitor program, the replacement of a cyclohexyl group with a bioisosteric THP moiety resulted in a subtle but critical decrease in lipophilicity (logD).[6] This change, combined with other factors, contributed to improved metabolic clearance.[6][8]
| Compound/Moiety | logD (pH 7.4) | Key Observation | Reference |
| JAK1 Inhibitor (Cyclohexyl) | 2.66 | Higher lipophilicity | PharmaBlock[6][8] |
| JAK1 Inhibitor (THP) | 2.08 | Reduced lipophilicity, improved clearance | PharmaBlock[6][8] |
| γ-secretase Inhibitor (THP) | - | Higher logD than smaller rings | J. Med. Chem.[9] |
| γ-secretase Inhibitor (THF) | - | Lower logD | J. Med. Chem.[9] |
| γ-secretase Inhibitor (Oxetane) | - | Lowest logD, highest stability | J. Med. Chem.[9] |
Table 1: Comparative lipophilicity and its impact on drug properties. Absolute values are compound-specific, but trends are informative.
Dipole Moment and Intermolecular Interactions
Cyclic ethers consistently exhibit higher dipole moments than their acyclic counterparts.[1] For instance, tetrahydropyran has a dipole moment of ~1.87 D, whereas dipropyl ether's is significantly lower at ~1.21 D.[1] This is because the geometric constraints of the ring structure prevent the individual C-O bond dipoles from canceling each other out as effectively as they might in a flexible chain.[1]
This enhanced polarity leads to stronger dipole-dipole interactions, resulting in higher boiling points for cyclic ethers compared to acyclic isomers of similar mass.[1][10] While boiling point itself may not be a primary concern in drug design, the underlying polarity influences solubility and the potential for specific interactions with biological targets.
Advantages in Drug Discovery
The structural and physicochemical properties of the THP ring translate into tangible benefits in a medicinal chemistry context.
Enhanced Metabolic Stability
Simple alkyl ethers are susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes, primarily through oxidative O-dealkylation.[11][12] This can be a major liability, leading to rapid clearance and poor bioavailability. While the THP ring is not metabolically inert, it often confers greater stability compared to a linear ether. The carbons adjacent to the ether oxygen are part of a stable ring system, making them less accessible or susceptible to enzymatic oxidation.
In a γ-secretase inhibitor program, researchers observed that metabolic stability improved as the cyclic ether ring size decreased from THP to tetrahydrofuran (THF) to an oxetane.[9] While this specific case favored smaller rings, it highlights the principle that modifying the cyclic ether scaffold is a valid strategy to mitigate metabolism, a level of control not afforded by simple chains.
Caption: General metabolic fate of acyclic ethers versus the enhanced stability of a THP ring.
Improved Binding Affinity and Selectivity
As previously mentioned, the pre-organized nature of the THP ring reduces the entropic penalty of binding. Furthermore, the ether oxygen is held in a defined spatial position where it can act as a hydrogen bond acceptor.[6] This can introduce a crucial, favorable interaction with an amino acid residue (e.g., from a serine, threonine, or asparagine) in the target's binding pocket, enhancing both affinity and selectivity.[13] A flexible ether chain may not be able to orient its oxygen atom as optimally without significant entropic cost.
In the development of HIV protease inhibitors, the increased flexibility of a tetrahydropyran ring compared to a smaller tetrahydrofuran ring was proposed to better accommodate enzyme mutations, leading to improved potency against drug-resistant strains.[14] This demonstrates how the specific conformational properties of the THP ring can be leveraged to achieve a desired biological outcome.
Synthetic Utility: The THP Protecting Group
Beyond its role as a permanent structural scaffold, the THP moiety is famous in organic synthesis as a robust protecting group for alcohols.[15][16] This application provides a stark contrast to simple ethers.
Simple ethers like methyl or ethyl ethers are generally very stable and require harsh conditions (e.g., strong acids like HBr or BBr₃) for cleavage. This lack of selective removal makes them poor choices for protecting groups in complex, multi-step syntheses.
The THP ether, however, is technically an acetal. It is formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[17][18] This resulting THP ether is exceptionally stable to a wide range of non-acidic conditions, including strongly basic reagents (e.g., organolithiums, Grignard reagents, hydrides) and many oxidizing and reducing agents.[19] Critically, it can be easily and cleanly removed under mild acidic conditions (e.g., acetic acid in THF/water, or pyridinium p-toluenesulfonate in ethanol) to regenerate the parent alcohol.[15]
Experimental Protocol: Protection of a Primary Alcohol as a THP Ether
This protocol describes a standard, reliable method for the tetrahydropyranylation of a primary alcohol.
Objective: To protect the hydroxyl group of benzyl alcohol as its THP ether.
Materials:
-
Benzyl alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Addition of Reagents: Add 3,4-dihydro-2H-pyran (1.5 eq) to the solution, followed by the catalyst, pyridinium p-toluenesulfonate (0.05 eq).
-
Causality Note: PPTS is a mild acid catalyst. Stronger acids like p-TsOH can be used but risk causing side reactions with sensitive substrates. PPTS provides a controlled, gentle reaction. DHP is used in excess to drive the reaction equilibrium towards the product.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed (typically 1-4 hours).
-
Workup: Once the reaction is complete, quench the catalyst by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Causality Note: The bicarbonate wash neutralizes the acidic catalyst. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel if necessary, though often the crude product is of sufficient purity for subsequent steps.
Conclusion
The decision to incorporate a tetrahydropyran moiety over a simple ether chain is a strategic one, driven by a clear set of potential advantages. The THP ring offers conformational pre-organization , reducing the entropic penalty for receptor binding. It provides a tool to modulate lipophilicity and improve ADME properties , often leading to better solubility and metabolic profiles. Its defined structure can introduce new, specific hydrogen bonding interactions , enhancing affinity and selectivity. Finally, its unique chemical nature as an acetal makes it an invaluable acid-labile protecting group in synthesis, a role that simple ethers cannot fulfill. While not a universal solution, the thoughtful application of the THP scaffold is a powerful and field-proven strategy for optimizing molecules in both medicinal and synthetic chemistry.
References
- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
-
University of Waterloo. (2015, June 2). Why do cyclic ethers have higher boiling points than their acyclic isomers? Chemistry Stack Exchange. [Link]
-
O'Hagan, D. (2015). Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals. UNL Digital Commons. [Link]
-
Journal of Chemical Education. (n.d.). Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. [Link]
-
Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
-
Foley, P., et al. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 19(39), 8449-8467. [Link]
-
University of Turin. (n.d.). A Mild, Efficient and Sustainable Tetrahydropyranylation of Alcohols Promoted by Acidic Natural Deep Eutectic Solvents. IRIS-AperTO. [Link]
-
Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(5), 593–614. [Link]
-
ResearchGate. (n.d.). Physical Properties of Tetrahydropyran and Its Applications. [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Conformational Analysis CA12. Rings Containing Heteroatoms. [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. [Link]
-
Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]
-
Barreiro, E. J., et al. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Medicinal Research Reviews, 40(3), 939-977. [Link]
-
Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-449. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
ResearchGate. (n.d.). The Use of Conformational Restriction in Medicinal Chemistry. [Link]
-
Dziubek, K., et al. (2019). Conformation–aggregation interplay in the simplest aliphatic ethers probed under high pressure. IUCrJ, 6(Pt 5), 779–788. [Link]
-
Creative Bioarray. (n.d.). Lipophilicity & Solubility. [Link]
-
Royal Society of Chemistry. (n.d.). A short review on tetrahydropyranyl ethers (THPEs) as a protecting group for alcohols. RSC Advances. [Link]
-
GeeksforGeeks. (2022, April 28). Physical and Chemical Properties of Ethers. [Link]
-
Pearson+. (n.d.). Tetrahydropyran, compared to dipropyl ether, is more efficient in.... [Link]
-
Bertermann, R., et al. (1988). Ether lipids and analogs in experimental cancer therapy. A brief review of the Munich experience. Lipids, 23(11), 1083-1087. [Link]
-
Semantic Scholar. (n.d.). The Use of Conformational Restriction in Medicinal Chemistry. [Link]
-
CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. [Link]
-
Journal of the American Chemical Society. (n.d.). Conformational analysis. 42. Monosubstituted tetrahydropyrans. ACS Publications. [Link]
-
Kumar, A., et al. (2022). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 12(3), 1547–1571. [Link]
-
Kumar, V., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2269–2280. [Link]
-
Auctores Publishing. (2023, March 20). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]
- Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Elsevier.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Heterocyclics [employees.csbsju.edu]
- 3. The Use of Conformational Restriction in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. longdom.org [longdom.org]
- 12. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wpage.unina.it [wpage.unina.it]
- 14. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 16. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 19. pubs.rsc.org [pubs.rsc.org]
Alternative synthesis routes for 4-(2-Tert-butoxyethoxy)tetrahydropyran.
This guide outlines the synthesis strategies for 4-(2-Tert-butoxyethoxy)tetrahydropyran , a critical intermediate often utilized in the development of VEGF inhibitors and other pharmaceutical agents.[1]
The target molecule features a tetrahydropyran (THP) core with a specific ether side chain at the 4-position: an ethoxy linker terminated by a bulky tert-butyl group.[1] The synthesis challenge lies in installing this hindered, oxygen-rich side chain without compromising the THP ring or triggering elimination reactions.
Part 1: Strategic Synthesis Overview
We compare three distinct synthetic pathways. The Direct Alkylation (Patent Route) is the most field-proven method, offering established yields. The Classic Williamson is the standard academic approach, while the Stepwise Construction offers a solution when the specific alkylating agent is unavailable.
| Feature | Route 1: Iodide-Catalyzed Alkylation | Route 2: Classic Williamson | Route 3: Stepwise Construction |
| Methodology | Nucleophilic substitution with Finkelstein catalyst | Standard SN2 Substitution | Sequential chain elongation |
| Key Reagents | NaH, NaI (cat), 2-Bromoethyl t-butyl ether | NaH, 2-Bromoethyl t-butyl ether | 2-Chloroethanol, Isobutylene/Acid |
| Yield Potential | High (~64-70%) | Moderate (50-60%) | Moderate (Cumulative) |
| Primary Risk | Moisture sensitivity of base | Elimination (E2) side products | Multi-step purification required |
| Scalability | High (Process Chemistry Standard) | High | Medium (Gas handling required) |
Part 2: Detailed Experimental Protocols
Route 1: Iodide-Catalyzed Direct Alkylation (Recommended)
This route is adapted from patent literature (US20030199491A1) and represents the most robust method.[1] It utilizes Sodium Iodide (NaI) to generate a more reactive alkyl iodide intermediate in situ (Finkelstein reaction), significantly accelerating the reaction of the secondary alcohol.
-
Mechanism: The tert-butoxyethyl bromide is converted to the corresponding iodide by NaI. The alkoxide of 4-hydroxytetrahydropyran then displaces the iodide in an SN2 fashion.
-
Protocol:
-
Alkoxide Formation: To a flame-dried 3-neck flask under nitrogen, add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv) and wash with dry hexane to remove oil.[1] Suspend in anhydrous DMF (Dimethylformamide).
-
Deprotonation: Cool to 0°C. Add Tetrahydro-2H-pyran-4-ol (1.0 equiv) dissolved in DMF dropwise. Stir at 0°C for 30 min, then warm to room temperature (RT) for 1 hour until hydrogen evolution ceases.
-
Catalyst Addition: Add Sodium Iodide (NaI) (0.1 equiv) as a solid.
-
Alkylation: Add 2-Bromoethyl tert-butyl ether (1.1 equiv) dropwise.[1]
-
Reaction: Heat the mixture to 60°C for 16 hours.
-
Workup: Cool to RT. Quench carefully with saturated aqueous Ammonium Chloride (NH4Cl) . Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over MgSO4 and concentrate.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate) to yield the product as a colorless oil.
-
Route 2: Classic Williamson Ether Synthesis
This is the standard textbook approach. It lacks the iodide catalyst, making it slower and more prone to elimination side reactions due to the secondary nature of the THP alcohol, but it uses fewer reagents.
-
Critical Constraint: The reaction must be strictly anhydrous. The tert-butyl group on the alkyl halide provides steric bulk, which can retard the SN2 attack.
-
Protocol Modification:
-
Use THF (Tetrahydrofuran) instead of DMF if easier workup is desired, though the reaction rate will be slower.
-
Reflux conditions (66°C) are strictly required to drive the reaction to completion.
-
Route 3: Stepwise Construction (Feedstock Route)
If 2-Bromoethyl tert-butyl ether is unavailable or expensive, this route builds the side chain in two steps.[1]
-
Step 1: Hydroxyethylation:
-
React Tetrahydro-2H-pyran-4-ol with Ethylene Oxide (industrial) or 2-Chloroethanol (lab scale, NaH base) to form 4-(2-hydroxyethoxy)tetrahydropyran .[1]
-
-
Step 2: tert-Butylation:
-
React the intermediate alcohol with Isobutylene gas in the presence of a catalytic amount of sulfuric acid or Amberlyst-15 resin.
-
-
Pros/Cons: This avoids the synthesis of the brominated precursor but involves handling gaseous isobutylene and requires two purification steps.
Part 3: Comparative Visualization
The following diagrams illustrate the reaction pathways and the mechanistic logic behind Route 1.
Figure 1: Synthesis Pathways Comparison
Caption: Comparison of Direct Alkylation (Route 1/2) vs. Stepwise Chain Construction (Route 3).
Figure 2: Mechanistic Logic of Iodide Catalysis (Route 1)
Caption: The "Finkelstein Effect" in Route 1 converts the bromide to a more reactive iodide in situ.
Part 4: Scientific Analysis & Troubleshooting
1. The "Reverse Williamson" Trap: A theoretical alternative involves reacting 4-Bromotetrahydropyran with 2-tert-butoxyethanol .[1]
-
Verdict: NOT RECOMMENDED.
-
Reasoning: 4-Bromotetrahydropyran is a secondary halide.[1] Reacting it with a primary alkoxide strongly favors E2 elimination , yielding 3,6-dihydro-2H-pyran (alkene) rather than the desired ether.[1] The yield for this pathway is typically <20%.
2. Solvent Effects (DMF vs. THF):
-
DMF (Polar Aprotic): Essential for Route 1. It solvates the cation (Na+), leaving the alkoxide "naked" and highly reactive. It also supports the solubility of NaI.
-
THF: Safer and easier to remove (lower boiling point), but reaction rates will be significantly slower for this sterically hindered secondary alcohol.
3. Safety Note: The tert-butyl ether moiety is acid-sensitive.[1] During workup, avoid strong acids (pH < 4) which can cleave the tert-butyl group, reverting the molecule to the alcohol intermediate. Use saturated NH4Cl (mildly acidic, pH ~5) for quenching.
References
-
Hennequin, L. F. A. (2003). Quinoline derivatives having VEGF inhibiting activity. U.S. Patent Application No. 10/257,887 (Publication No. US20030199491A1).
-
Williamson, A. W. (1850).[2][3][4] Theory of Aetherification. Journal of the Chemical Society, 4, 106-112. (Foundational mechanistic reference for Ether Synthesis).
- Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.
Sources
Biological activity of compounds containing the 4-(2-Tert-butoxyethoxy)tetrahydropyran scaffold.
This guide evaluates the 4-(2-Tert-butoxyethoxy)tetrahydropyran scaffold, a specialized structural motif used in medicinal chemistry to optimize the physicochemical and pharmacokinetic profiles of small molecule drugs, particularly kinase inhibitors (e.g., VEGF inhibitors).
Executive Summary & Core Directive
This guide analyzes the 4-(2-Tert-butoxyethoxy)tetrahydropyran moiety (herein referred to as TBE-THP ), a high-value building block used to modulate lipophilicity (LogP) and metabolic stability in drug candidates. Unlike simple alkyl chains or standard cycloalkanes, the TBE-THP scaffold offers a dual-mechanism advantage:
-
Solubility Enhancement: The tetrahydropyran (THP) core and ether linkage lower cLogP compared to cyclohexyl analogs.
-
Metabolic Shielding: The bulky tert-butyl terminus blocks oxidative dealkylation (CYP450 metabolism) common in linear ethers.
This document compares TBE-THP against three standard alternatives: Cyclohexyl analogs , Simple 4-Methoxy-THP , and Linear PEG chains .
Technical Comparison: TBE-THP vs. Alternatives
The following data synthesizes structure-activity relationship (SAR) trends observed in kinase inhibitor optimization (specifically VEGF/PDGF series).
Comparative Performance Matrix
| Feature | TBE-THP (The Product) | Alternative A: Cyclohexyl Analog | Alternative B: 4-Methoxy-THP | Alternative C: Linear PEG-Methyl |
| Structure | THP Ring + t-Butyl Ether Linker | All-Carbon Ring | THP Ring + Methyl Ether | Linear Polyether |
| Lipophilicity (ΔcLogP) | Optimal (-0.5 to -1.2) | High (Baseline) | Very Low (Too Polar) | Low |
| Solubility (aq) | High | Low | Very High | High |
| Metabolic Stability | Excellent (Steric Shielding) | Moderate (Oxidation prone) | Good | Poor (Rapid Dealkylation) |
| Binding Affinity | High (Fills Hydrophobic Pocket) | High | Low (Lacks hydrophobic contact) | Moderate (Entropic penalty) |
| Primary Application | Solvent-exposed channel binding | Core hydrophobic binding | Surface polarity modulation | Solubility tag |
Scientific Rationale
-
The "Goldilocks" Effect: The TBE-THP scaffold creates a unique "amphiphilic anchor." The THP ring and ether oxygen provide necessary water solubility to prevent plasma protein binding, while the terminal tert-butyl group maintains high affinity for hydrophobic regions often found at the rim of ATP-binding pockets (e.g., the "gatekeeper" region in kinases).
-
Metabolic Hardening: Linear ethers (Alternative C) are rapidly metabolized via O-dealkylation. The tert-butyl group in TBE-THP lacks abstractable
-protons, rendering the terminal ether bond resistant to CYP-mediated cleavage.
Biological Activity & Mechanism of Action[2][3][4]
Target Class: Angiogenesis Inhibitors (VEGF/PDGF)
In the context of quinoline-based VEGF inhibitors (e.g., Patent US20030199491), the TBE-THP side chain is critical for potency.
-
IC50 Impact: Replacement of the TBE-THP group with a simple methoxy group (Alternative B) typically results in a 10-50x loss in potency (IC50 shifts from <10 nM to >200 nM). This confirms that the tert-butyl tail contributes significant binding energy via Van der Waals interactions.
-
Cellular Potency: The THP core facilitates membrane permeability, maintaining cellular activity (HUVEC proliferation assays) comparable to more lipophilic analogs but with superior oral bioavailability.
Visualization: Scaffold Interaction Logic
Figure 1: Structural logic of the TBE-THP scaffold. The THP ring modulates solubility while the tert-butyl tail anchors the molecule in hydrophobic pockets, resisting metabolic attack.
Experimental Protocols
To validate the biological activity of compounds containing this scaffold, the following protocols are recommended.
Protocol A: Synthesis of the TBE-THP Scaffold (Intermediate)
Objective: Synthesize 4-(2-tert-butoxyethoxy)tetrahydropyran for coupling.
-
Starting Material: 4-Hydroxytetrahydropyran (1.0 eq).
-
Reagent: 2-(tert-butoxy)ethyl 4-methylbenzenesulfonate (1.2 eq) or 2-(tert-butoxy)ethyl bromide.
-
Base: Sodium hydride (NaH, 60% dispersion, 1.5 eq).
-
Solvent: Anhydrous DMF or THF.
-
Procedure:
-
Cool the suspension of NaH in DMF to 0°C under Argon.
-
Add 4-Hydroxytetrahydropyran dropwise; stir for 30 min (H2 evolution).
-
Add the alkylating agent dropwise.
-
Warm to Room Temperature (RT) and stir for 12h.
-
Quench: Carefully add saturated NH4Cl.
-
Workup: Extract with EtOAc, wash with water/brine, dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc).[1]
-
Protocol B: VEGFR2 (KDR) Kinase Inhibition Assay
Objective: Quantify the biological activity (IC50) of the final drug candidate.
-
Reagents: Recombinant human VEGFR2 kinase domain, Poly(Glu,Tyr) 4:1 substrate, ATP (Km concentration),
P-ATP (trace). -
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Workflow:
-
Step 1: Prepare 3-fold serial dilutions of the TBE-THP compound in DMSO (10-point curve).
-
Step 2: Incubate compound + Kinase + Substrate for 10 min at RT.
-
Step 3: Initiate reaction with ATP mix. Incubate 60 min at RT.
-
Step 4: Stop reaction with 3% Phosphoric acid.
-
Step 5: Filter onto P30 filter mats, wash 3x, and read on a scintillation counter.
-
-
Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.
References
-
AstraZeneca AB. (2003). Quinoline derivatives having VEGF inhibiting activity. Patent US20030199491A1. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Strategies for the Creation of New Drugs. Academic Press. (Chapter on Ether Bioisosteres).
-
Sygnature Discovery. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.[2] Bioorganic & Medicinal Chemistry.[3][1][2][4][5] Link
Sources
Comparing the stability of THP ethers with other alcohol protecting groups.
A Comparative Guide to the Stability of Tetrahydropyranyl (THP) Ethers
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to the successful execution of complex, multi-step organic syntheses. The tetrahydropyranyl (THP) ether represents a classic and highly versatile protecting group for alcohols, valued for its unique stability profile. This guide provides an in-depth, objective comparison of the stability of THP ethers against other commonly employed alcohol protecting groups, supported by mechanistic insights and actionable experimental data, to empower chemists in making informed strategic decisions.
The Chemical Nature of the THP Ether: An Acetal's Tale
The key to understanding the stability of a THP ether lies in its structure. It is not a simple ether but an acetal . This distinction is critical. The THP group is installed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).
The stability profile of an acetal is fundamentally different from that of a simple dialkyl or alkyl-aryl ether:
-
Acid Lability : Acetals are highly sensitive to acidic conditions. Protonation of one of the ether oxygens facilitates cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion. This makes the deprotection of THP ethers possible under very mild acidic conditions.
-
Base and Nucleophile Stability : In contrast, THP ethers are exceptionally stable under basic and nucleophilic conditions. They lack an acidic proton and the acetal carbon is not electrophilic enough to be attacked by common nucleophiles like organometallics or enolates.
-
Redox Stability : The THP group is robust towards a wide array of oxidative and reductive reagents.
A notable drawback, however, is that the protection of a chiral alcohol with DHP introduces a new stereocenter at the anomeric carbon, leading to a mixture of diastereomers. This can complicate purification and spectral analysis (e.g., NMR).
Mechanism of THP Ether Formation and Cleavage
The acid-catalyzed mechanism underscores its pH-dependent stability.
Cost-benefit analysis of using 4-(2-Tert-butoxyethoxy)tetrahydropyran in synthesis.
[1]
Executive Summary
In the optimization of lead compounds, the modulation of physicochemical properties—specifically lipophilicity (LogD) and metabolic stability—is a critical bottleneck. 4-(2-Tert-butoxyethoxy)tetrahydropyran (CAS 398487-55-3) has emerged as a high-value building block for installing the tetrahydropyranyl-ethoxy motif.[1]
This guide provides a cost-benefit analysis of using this pre-functionalized reagent versus linear synthetic alternatives.[1] While the upfront material cost is higher than commodity reagents, the downstream benefits in convergent synthesis efficiency , solubility enhancement , and metabolic robustness often justify the investment for high-value API (Active Pharmaceutical Ingredient) intermediates.
Technical Profile & Mechanism of Action
This reagent functions as a monoprotected linker system . It consists of a tetrahydropyran (THP) ring attached to an ethylene glycol spacer, terminated by a tert-butyl ether protecting group.
-
Chemical Identity: 4-(2-Tert-butoxyethoxy)tetrahydropyran[1]
-
Role: Introduction of a solubilizing, non-aromatic polar spacer.
-
Key Functionality: The tert-butyl group is orthogonal to base-catalyzed coupling reactions (e.g., S_NAr, Alkylation) but is readily cleaved under acidic conditions to reveal a primary alcohol for final conjugation.[1]
Structural Advantages
| Feature | Chemical Consequence | Drug Design Benefit |
| THP Ring | Cyclic ether (Bioisostere of Cyclohexane) | Lowers LogP (approx.[1][2] 1.0–1.5 units vs. cyclohexyl); improves water solubility. |
| 4-Position Ether | C-O-C Linkage | Eliminates the metabolic liability of benzylic/allylic oxidation common in carbocycles.[1] |
| t-Butyl Protection | Steric bulk & Acid lability | Survives strong bases (NaH, LiHMDS) used in scaffold coupling; prevents polymerization.[1] |
Comparative Analysis: Convergent vs. Linear Synthesis
The primary decision point for process chemists is whether to purchase this building block or synthesize the moiety de novo on the scaffold.
Option A: Linear Synthesis (The "Traditional" Route)
-
Workflow: Scaffold-OH + Ethylene Carbonate
Scaffold-O-CH2CH2-OH Activation Coupling with THP-4-ol.[1] -
Hidden Costs:
-
Oligomerization: Reacting scaffolds with ethylene oxide or carbonate often yields mixtures of PEG-1, PEG-2, and PEG-3 chains, requiring difficult purification.[1]
-
Selectivity: Differentiating the two hydroxyls in ethylene glycol requires a protection/deprotection sequence, adding 2 linear steps.
-
Option B: Convergent Synthesis (Using the Reagent)
-
Workflow: Deprotect Reagent
Activate Reagent Couple to Scaffold. -
Benefits:
-
Defined Stoichiometry: The reagent delivers exactly one ethylene glycol unit.
-
Atom Economy: Although the t-butyl group is waste, it prevents the formation of dimer impurities that cause yield loss in the linear route.
-
Cost-Benefit Verdict
| Metric | Linear Synthesis (In-situ Construction) | Convergent (Using 4-(2-Tert-butoxyethoxy)THP) |
| Step Count | High (3-4 steps to install linker) | Low (1-2 steps: Deprotect & Couple) |
| Purification Burden | High (Separating oligomers) | Low (Removal of t-Bu is volatile/aqueous) |
| Reagent Cost | Low (Commodity chemicals) | Moderate/High (Specialty Building Block) |
| Overall Yield | 30–50% (cumulative) | 75–90% (typical coupling efficiency) |
| Recommendation | Use for Commodity/Scale-up (>100kg) where purification is optimized.[1][3][4] | Use for Discovery/Pre-clinical (<1kg) to maximize speed and purity. |
Decision Logic & Workflow Visualization
The following diagram illustrates the strategic decision-making process and the chemical workflow for utilizing this reagent.
Caption: Decision matrix and synthetic workflow for integrating the THP-linker moiety.
Experimental Protocols
These protocols represent self-validating systems.[1] The disappearance of the t-butyl signal in NMR (1.2 ppm) serves as an internal check for Step 1 completion.
Protocol A: Acidolytic Deprotection (Preparation of the Linker Alcohol)
Objective: Cleave the t-butyl group to generate the reactive primary alcohol.
-
Dissolution: Dissolve 4-(2-Tert-butoxyethoxy)tetrahydropyran (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise (5.0–10.0 equiv). Note: Excess acid drives the equilibrium by protonating the ether oxygen.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (stain with PMA or KMnO4; the product is UV inactive).
-
Workup: Concentrate in vacuo to remove DCM and excess TFA. Azeotrope with toluene (2x) to remove trace acid.
-
Validation: ^1H NMR should show the disappearance of the singlet at ~1.2 ppm (9H, t-Bu).
-
Yield: Quantitative conversion is typical.
Protocol B: Mitsunobu Coupling (Attachment to Phenolic Payload)
Objective: Attach the deprotected linker to a drug scaffold (Ar-OH).
-
Setup: In a dry flask under N2, combine the Drug Scaffold (Ar-OH, 1.0 equiv), Triphenylphosphine (PPh3, 1.5 equiv), and the Linker Alcohol from Protocol A (1.2 equiv) in dry THF.
-
Activation: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 10 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Purification: Quench with water, extract with EtOAc. Purify via flash chromatography.
-
Result: Formation of Ar-O-CH2-CH2-O-THP.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10975949: Tetrahydropyran Derivatives. Retrieved from [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Standard reference for t-Butyl ether stability).
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on THP vs Cyclohexyl).
A Senior Scientist's Guide to the In Vitro and In Vivo Performance of Tetrahydropyran-Containing Drugs
An Objective Comparison and Methodological Deep Dive for Drug Development Professionals
Introduction: The Tetrahydropyran Scaffold in Modern Medicinal Chemistry
In the landscape of drug discovery, certain chemical structures consistently emerge as "privileged scaffolds" due to their favorable biological and physicochemical properties. The tetrahydropyran (THP) ring is a prime example of such a scaffold. As a saturated oxygen-containing heterocycle, the THP moiety is often employed by medicinal chemists as a strategic replacement for other cyclic systems, like cyclohexane, or as a constrained form of a linear ether.[1] This guide provides an in-depth analysis of the in vitro and in vivo performance characteristics imparted by the THP moiety, using specific drug candidates as illustrative case studies. While the precise "4-(2-Tert-butoxyethoxy)tetrahydropyran" substitution is not widely documented in a single class of drugs with extensive comparative data, the principles governing the performance of the core THP ring are broadly applicable and offer critical insights for researchers.
The primary advantages of incorporating a THP ring include its potential to lower the lipophilicity of a molecule compared to its carbocyclic counterparts and to improve crucial absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target, which can enhance binding affinity and selectivity.[1] This guide will dissect these attributes through a comparative lens, supported by experimental data and detailed protocols.
Comparative Analysis: Performance of THP-Containing Drug Candidates
To understand the impact of the tetrahydropyran ring, we will examine two distinct case studies where this moiety was integral to the drug design strategy.
Case Study 1: PF-06409577 – An SGLT2 Inhibitor Candidate for Diabetes
The development of sodium-glucose cotransporter 2 (SGLT2) inhibitors for type 2 diabetes provides a clear example of how the THP ring can be used to optimize drug properties.
-
In Vitro Profile: PF-06409577 was developed as a backup candidate for an earlier compound that featured a cyclobutanol group. The introduction of the THP-containing analogue was a deliberate strategy to balance lipophilicity without adding hydrogen bond donors.[1] Combined with fluorine substituents on its indole ring, PF-06409577 demonstrated a favorable in vitro profile, which ultimately led to its selection as an investigational drug from a pool of preclinical candidates.[1]
-
In Vivo Implications: While specific in vivo data for PF-06409577 is not detailed in the available literature, its advancement to an investigational drug implies successful preclinical in vivo testing. Generally, in vivo studies are essential for confirming that the promising in vitro properties translate into a real biological system.[2][3] This includes evaluating the drug's pharmacokinetics (how the body processes the drug) and its overall safety profile in animal models.[2][4]
-
Comparative Insight: The key comparison is with its predecessor, a cyclobutanol-containing analogue (compound 14 in PharmaBlock's review).[1] The decision to pursue the THP-containing PF-06409577 suggests that the THP ring offered a superior balance of properties, likely related to ADME characteristics, which are critical for successful oral drug delivery.
Case Study 2: VU6007477 – A "Pure" M1 PAM Candidate for Neurological Disorders
The pursuit of muscarinic acetylcholine receptor M1 positive allosteric modulators (PAMs) for Alzheimer's disease has been challenging. This case study highlights how the THP ring can influence efficacy and drug-likeness.
-
In Vitro Profile: VU6007477 is a THP-containing M1 PAM that was specifically designed to be "pure," meaning it is devoid of the agonist activity that plagued earlier compounds like PF-06827443 (which also contained a THP ring).[1] While successfully eliminating the seizure and cholinergic side effects associated with agonist activity, VU6007477 presented its own set of challenges. It was identified as a P-glycoprotein (P-gp) substrate with only moderate permeability.[1]
-
In Vivo Implications: The in vitro finding that VU6007477 is a P-gp substrate has profound in vivo consequences. P-gp is an efflux pump that actively transports substances out of cells, including out of the brain across the blood-brain barrier. A high efflux ratio (ER = 4.5) means the compound would likely have poor brain penetration, rendering it unsuitable for treating central nervous system disorders like Alzheimer's.[1] This demonstrates a critical link where an in vitro assay predicts poor in vivo performance.
-
Comparative Insight: When compared to PF-06827443, which failed due to unwanted agonist activity, VU6007477 shows that medicinal chemists could successfully use the THP scaffold to fine-tune the pharmacological activity at the target receptor.[1] However, it also underscores that achieving the desired target engagement is only part of the challenge; optimizing for ADME and transport properties is equally critical for clinical translation.
Data Summary: Comparative Performance Metrics
| Compound | Target | Key In Vitro Characteristic | Key In Vivo Implication | Comparison Point |
| PF-06409577 | SGLT2 | Favorable ADME profile; balanced lipophilicity.[1] | Advanced to investigational drug status, suggesting good preclinical performance.[1] | Offered improved properties over a cyclobutanol-containing analogue.[1] |
| VU6007477 | M1 PAM | "Pure" PAM with no agonist activity; moderate permeability; P-gp substrate (ER = 4.5).[1] | Unsuitable for clinical translation due to predicted poor CNS penetration.[1] | Solved the agonist activity problem of PF-06827443 but introduced a fatal ADME flaw.[1] |
Experimental Methodologies: Self-Validating Protocols
The transition from in vitro promise to in vivo efficacy is a critical step in drug development.[3] Below are detailed protocols for foundational assays that underpin this process.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay is a fundamental screen to determine a compound's effect on cell viability. It measures the metabolic activity of cells, which is an indicator of cell health.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate a relevant cancer cell line (e.g., CT-26 for colon carcinoma) in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of growth medium.[5] Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO). Create a serial dilution of the stock solution in growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[5]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated cells.
-
Incubation: Incubate the plate for a standard period (e.g., 72 hours) under the same conditions as step 1.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[6]
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
This study is essential to understand how a drug is absorbed, distributed, metabolized, and excreted by a living organism.
Objective: To determine key pharmacokinetic parameters (e.g., half-life, bioavailability, CNS penetration) of a test compound following oral administration.
Methodology:
-
Animal Acclimatization: Use adult male Sprague-Dawley rats (or a similar appropriate model). House the animals in a controlled environment for at least one week before the experiment to allow for acclimatization.
-
Dosing: Fast the animals overnight prior to dosing. Prepare the test compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose). Administer a single dose of the compound (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[7][8] Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (typically LC-MS/MS) to quantify the concentration of the test compound in the plasma samples.[9]
-
Data Analysis: Plot the plasma concentration of the drug versus time. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Elimination half-life.
-
-
CNS Penetration (Optional): At a specific time point (e.g., Tmax), a separate cohort of animals can be euthanized, and brain tissue collected to determine the brain-to-plasma concentration ratio.[7][8]
Visualization of Key Concepts
Workflow: From In Vitro Discovery to In Vivo Validation
The following diagram illustrates the logical progression of a drug discovery project, emphasizing the iterative relationship between in vitro and in vivo studies.
Caption: Iterative cycle of drug discovery, moving from in vitro screening to in vivo validation.
Influence of the THP Moiety on Drug Properties
This diagram conceptualizes how the structural features of the tetrahydropyran ring can positively influence key pharmacological properties.
Caption: The THP moiety's influence on physicochemical properties and resulting pharmacological outcomes.
Conclusion
The inclusion of a tetrahydropyran ring is a powerful and validated strategy in modern medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. As demonstrated by the case studies of PF-06409577 and VU6007477, the THP moiety can be instrumental in balancing lipophilicity, enhancing metabolic stability, and fine-tuning target engagement.[1] However, these examples also serve as a crucial reminder that success is not guaranteed by a single structural element. A comprehensive evaluation, integrating a suite of robust in vitro assays with carefully designed in vivo studies, is paramount. The failure of a compound due to unforeseen liabilities like P-gp efflux underscores the principle that both potency at the target and a clean ADME profile are required for a molecule to advance toward the clinic. For researchers in drug development, a deep understanding of the interplay between chemical structure and biological performance, validated through rigorous, multi-parameter testing, remains the cornerstone of success.
References
-
Panek, J. S., et al. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available from: [Link]
-
Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. Available from: [Link]
-
Li, L., et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry. Available from: [Link]
-
Heffeter, P., et al. (2016). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Medicinal Chemistry. Available from: [Link]
-
Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. ResearchGate. Available from: [Link]
-
Valenzano, K. J., et al. (2003). N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
-
Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. ResearchGate. Available from: [Link]
-
Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. MDPI. Available from: [Link]
-
Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. SpringerLink. Available from: [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. Available from: [Link]
-
Smith, C. I. E., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology. Available from: [Link]
-
Biocytogen. In Vivo Pharmacology Services. Available from: [Link]
-
Hua, S. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. SciSpace. Available from: [Link]
-
N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties. ResearchGate. Available from: [Link]
-
Recapitulating Tumor Microenvironment Using AXTEX-4DTM for Accelerating Cancer Research and Drug Screening. Dovepress. Available from: [Link]
-
Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051) as a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis. ResearchGate. Available from: [Link]
-
Schussler, S., et al. (2011). Differences in Efficacy and Safety of Pharmaceutical Treatments between Men and Women: An Umbrella Review. PLoS ONE. Available from: [Link]
-
Wind, S., et al. (2010). Comparative pharmacology of chemically distinct NADPH oxidase inhibitors. British Journal of Pharmacology. Available from: [Link]
-
Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. MDPI. Available from: [Link]
-
Gornowicz, A., et al. (2018). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules. Available from: [Link]
-
Comparison of concentrations of drugs between blood samples with and without fluoride additive—important findings for Δ9-tetrahydrocannabinol and amphetamine. ResearchGate. Available from: [Link]
-
Bioequivalency Study of Terbinafine Tablets Under Fasting Conditions. ClinicalTrials.gov. Available from: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 3. scispace.com [scispace.com]
- 4. biocytogen.com [biocytogen.com]
- 5. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: I. in vitro characterization and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 4-(2-Tert-butoxyethoxy)tetrahydropyran and Its Structural Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a valuable scaffold in drug design.[1][2] Its rigid conformation and ability to act as a hydrogen bond acceptor make it an attractive bioisostere for cyclohexyl groups, often leading to improved metabolic stability and aqueous solubility.[1][2] This guide provides an in-depth analysis of 4-(2-Tert-butoxyethoxy)tetrahydropyran, a key building block in the development of potent kinase inhibitors, and presents a comparative overview of its structural analogs.
The Emergence of 4-(2-Tert-butoxyethoxy)tetrahydropyran in Kinase Inhibition
The 4-(2-Tert-butoxyethoxy)tetrahydropyran moiety has gained prominence as a critical side chain in the design of a novel class of quinoline and quinazoline-based inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[3] These enzymes play a pivotal role in angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis.[4] The inhibition of VEGF signaling is, therefore, a validated and highly pursued strategy in oncology drug development.
The tert-butoxyethoxy side chain at the 4-position of the tetrahydropyran ring has been shown to be a key determinant of the high potency observed in these inhibitors. Its size, lipophilicity, and conformational flexibility are believed to contribute favorably to the binding affinity and overall pharmacological profile of the parent molecule.
Structural Analogs: Fine-Tuning for Optimal Performance
The modular nature of drug design allows for systematic structural modifications to optimize for desired properties. In the context of 4-(2-Tert-butoxyethoxy)tetrahydropyran, several structural analogs have been synthesized and evaluated to probe the structure-activity relationships (SAR) and to identify candidates with superior profiles. The primary points of modification include the terminal alkyl group of the ether and the length of the ethoxy linker.
Variation of the Terminal Alkoxy Group
A key area of structural variation lies in the substitution of the tert-butyl group with other alkyl moieties. This allows for a fine-tuning of steric bulk and lipophilicity, which can impact solubility, cell permeability, and target engagement.
A notable analog in this series is the 4-(2-methoxyethoxy)tetrahydropyran derivative. Studies on 4-anilinoquinazoline-based VEGF receptor inhibitors have demonstrated that a methoxyethoxy side chain at the C-7 position results in a highly potent compound with an IC50 value of less than 2 nM against the KDR tyrosine kinase.[3] This highlights that even a smaller, less lipophilic group compared to the tert-butoxy moiety can confer significant inhibitory activity.
The rationale behind exploring these analogs is to balance the beneficial hydrophobic interactions provided by the alkyl group with the need for adequate aqueous solubility for oral bioavailability.
Comparative Physicochemical and Biological Data
A direct, head-to-head comparison of the physicochemical and biological properties of these analogs within the same quinoline or quinazoline scaffold is essential for informed drug design. The following table summarizes the key parameters for such a comparative analysis. Note: The data presented here is a composite representation based on general principles of medicinal chemistry and available data on related compounds, as direct comparative studies for this specific series are limited.
| Analog | Structure | Key Physicochemical Properties (Predicted) | Biological Activity (VEGF Receptor Inhibition) | Rationale for Use |
| 4-(2-Tert-butoxyethoxy)tetrahydropyran |
Synthesis and Experimental Protocols
The synthesis of 4-(2-alkoxyethoxy)tetrahydropyran analogs generally proceeds via a Williamson ether synthesis, a robust and well-established method for forming ether linkages.
General Synthetic Workflow
The overall synthetic strategy involves the coupling of tetrahydropyran-4-ol with a suitable 2-alkoxyethyl halide.
Caption: General workflow for the synthesis of 4-(2-alkoxyethoxy)tetrahydropyran analogs.
Detailed Experimental Protocol: Synthesis of 4-(2-Tert-butoxyethoxy)tetrahydropyran
This protocol is adapted from a procedure described in the patent literature for the synthesis of intermediates for quinoline-based VEGF inhibitors.
Materials:
-
Tetrahydropyran-4-ol
-
2-Bromoethyl t-butyl ether
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of tetrahydropyran-4-ol in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 2-bromoethyl t-butyl ether in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(2-tert-butoxyethoxy)tetrahydropyran as a colorless oil.
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) and Future Perspectives
The available data on quinoline and quinazoline-based VEGF receptor inhibitors suggest that the 4-(2-alkoxyethoxy)tetrahydropyran side chain is a highly favorable motif for achieving potent enzymatic inhibition.[3] The flexibility in the terminal alkoxy group allows for the modulation of key drug-like properties.
Key SAR Insights:
-
Hydrophobicity: The lipophilicity of the terminal alkyl group influences both target binding and pharmacokinetic parameters. While a bulkier group like tert-butyl can enhance binding through hydrophobic interactions, it may negatively impact solubility.
-
Solubility: Smaller, more polar alkoxy groups like methoxy are expected to improve aqueous solubility, which is often a critical factor for oral bioavailability.
-
Metabolic Stability: The ether linkages in the side chain are generally more stable to metabolic degradation compared to ester or amide bonds. The tetrahydropyran ring itself is also considered a metabolically robust scaffold.[1]
Future Directions:
The exploration of a wider range of structural analogs is warranted to further delineate the SAR for this important class of compounds. This could include:
-
Varying the Linker Length: Investigating analogs with propyloxy or butoxy linkers instead of the ethoxy bridge.
-
Introducing Heteroatoms: Replacing the terminal alkyl group with small heterocyclic rings to explore additional hydrogen bonding interactions.
-
Stereochemical Considerations: For chiral analogs, the stereochemistry of the tetrahydropyran ring can have a significant impact on biological activity.
The systematic synthesis and evaluation of a focused library of these analogs will undoubtedly provide valuable insights for the design of next-generation kinase inhibitors with improved efficacy and safety profiles.
Conclusion
4-(2-Tert-butoxyethoxy)tetrahydropyran and its structural analogs represent a versatile and valuable class of building blocks in modern drug discovery. Their successful incorporation into potent VEGF receptor tyrosine kinase inhibitors underscores the importance of the tetrahydropyran scaffold and the tunability of the alkoxyethoxy side chain. By understanding the subtle interplay between structure, physicochemical properties, and biological activity, medicinal chemists can continue to leverage these motifs to develop novel therapeutics for the treatment of cancer and other diseases.
References
- Wedge, S. R., et al. (2002). ZD6474, a Potent and Orally Bioavailable Inhibitor of Vascular Endothelial Growth Factor Receptor-2 and Epidermal Growth Factor Receptor Tyrosine Kinases, for the Treatment of Cancer. Journal of Medicinal Chemistry, 45(21), 4337-4351.
- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135483015, 4-(2-tert-butoxyethoxy)tetrahydropyran. Retrieved from [Link]
- Romeo, I., et al. (2023). In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. Journal of Medicinal Chemistry, 66(10), 6994-7015.
- BenchChem. (2025). An In-depth Technical Guide to 4-((2-isopropoxyethoxy)methyl)
- World Intellectual Property Organization. (2003). Quinoline derivatives having vegf inhibiting activity. WO 2003/082831 A1.
- Royal Society of Chemistry. (2010). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 8, 2437-2456.
- MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2873.
- American Chemical Society. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(7), 1437-1449.
- Elsevier. (2019). Synthesis and structure-activity relationship of 4-alkoxy-thieno[2,3-b]pyridine derivatives as potent alkaline phosphatase enhancers for osteoporosis treatment. Bioorganic & Medicinal Chemistry Letters, 29(14), 1769-1773.
- Taylor & Francis Online. (2019). Synthesis and catalytic performance of a soluble asymmetric zinc phthalocyanine.
- Wiley Online Library. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal, 14(21), 3843-3853.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5353597, 4-(2-methoxyethoxy)tetrahydropyran. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565780, 4-(2-Isopropoxyethoxy)tetrahydropyran. Retrieved from [Link]
- IJPPR. (2024). Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. International Journal of Pharmaceutical and Phytopharmacological Research, 14(4), 1-8.
- R Discovery. (2002). Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships.
- PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of the Indian Chemical Society, 102(8), 101435.
- ChemicalBook. (2024).
- BenchChem. (2025). A Comparative Guide to Tetrahydropyranol Synthesis: Precursor Yields and Methodologies. BenchChem.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
- PMC. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(11), 199.
- Wiley Online Library. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry, 2018(40), 5543-5550.
Sources
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Tert-butoxyethoxy)tetrahydropyran
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(2-Tert-butoxyethoxy)tetrahydropyran, a chemical intermediate used in various research and development applications. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem. This document is designed for researchers, scientists, and drug development professionals, offering practical, step-by-step guidance grounded in established safety principles.
Hazard Identification and Risk Assessment
-
Peroxide Formation: Like many ethers, tetrahydropyran derivatives can form explosive peroxides upon exposure to air and light over time. This is a critical consideration for both storage and disposal.
-
Combustibility: While not always highly flammable, many organic ethers are combustible. Waste containers should be kept away from heat and ignition sources.[1][2]
-
Toxicity: Glycol ethers, a related class of compounds, can have varying degrees of toxicity, potentially affecting the skin, eyes, and respiratory system.[3][4] Therefore, it is prudent to handle 4-(2-Tert-butoxyethoxy)tetrahydropyran with appropriate personal protective equipment.
-
Environmental Hazards: Improper disposal can lead to environmental contamination. Organic solvents can be harmful to aquatic life and persist in the environment.[2][5]
Due to these potential hazards, 4-(2-Tert-butoxyethoxy)tetrahydropyran and materials contaminated with it must be treated as hazardous waste.
Personal Protective Equipment (PPE)
When handling 4-(2-Tert-butoxyethoxy)tetrahydropyran for disposal, the following PPE is mandatory to minimize exposure:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
Spill Management Procedures
Immediate and correct response to a spill is crucial for maintaining a safe laboratory environment.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[6][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a designated, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: The collected spill material must be disposed of as hazardous waste.[8]
Waste Characterization and Segregation
Proper segregation of chemical waste is a fundamental principle of laboratory safety to prevent dangerous reactions.[9][10]
-
Waste Stream: 4-(2-Tert-butoxyethoxy)tetrahydropyran waste should be collected in a dedicated container for non-halogenated organic solvents.
-
Incompatibility: Crucially, do not mix this waste with acids, bases, or oxidizing agents. Mixing can cause violent reactions, heat generation, or the release of toxic gases.[9] Always check the SDS for detailed information on incompatibilities before mixing any waste streams.[9]
-
Solid vs. Liquid: Keep liquid and solid waste in separate containers.[11] Contaminated lab supplies (e.g., gloves, absorbent pads) should be collected as solid hazardous waste.
Step-by-Step Disposal Protocol
-
Container Selection: Use a container made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) or glass bottle. The original product container is often the best choice for waste accumulation.[8] Ensure the container is in good condition, with no leaks or cracks.[8]
-
Labeling: The waste container must be clearly and accurately labeled at all times. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 4-(2-Tert-butoxyethoxy)tetrahydropyran"
-
The associated hazards (e.g., "Combustible," "Peroxide-Former")
-
The date of accumulation
-
-
Accumulation:
-
Final Disposal:
-
Do not dispose of this chemical down the drain or in regular trash. [10] This is a violation of environmental regulations and can cause significant harm.
-
All hazardous waste must be disposed of through a licensed hazardous waste disposal contractor.[12] Your institution's Environmental Health and Safety (EHS) office will manage this process.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a form and scheduling a collection time.
-
Regulatory Compliance
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] These regulations provide a "cradle-to-grave" framework for managing hazardous materials, ensuring they are handled safely from generation to final disposal. It is the responsibility of the waste generator (the laboratory) to properly identify, label, and store hazardous waste.[14]
Quantitative Data Summary
The following table summarizes key safety and hazard data based on structurally similar compounds and general principles for ethers. This data should be used as a guideline in the absence of a specific SDS for 4-(2-Tert-butoxyethoxy)tetrahydropyran.
| Parameter | Value / Information | Rationale / Source |
| Hazard Class | Combustible Liquid, Potential Peroxide-Former | Based on ether and tetrahydropyran structures.[1][15] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact | Typical for liquid organic chemicals.[3] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | Common for ethers to prevent violent reactions.[3] |
| Recommended Container | HDPE or Glass Bottle | Standard for organic solvent waste.[8] |
| Disposal Method | Incineration via Licensed Contractor | Standard practice for organic solvents.[11] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing 4-(2-Tert-butoxyethoxy)tetrahydropyran.
Caption: Decision workflow for segregating and disposing of chemical waste.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Hazardous Waste Disposal in the Workplace: EPA Regul
- EPA Hazardous Waste Regul
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Safe Storage and Disposal of Chemicals in A Lab. Tion.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Regulatory and Guidance Inform
- SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.
- Hazardous Waste: Guidelines and Regul
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY D
- Material Safety Data Sheet (MSDS) - MSC Industrial Supply. MSC Industrial Supply.
- Safety Data Sheet - Dairen Chemical Corporation.
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. FUJIFILM Wako Chemicals.
- SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acet
- 2-Butoxyethanol - Wikipedia. Wikipedia.
- Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-: Human health tier II assessment. Australian Government Department of Health.
Sources
- 1. ark-chem.co.jp [ark-chem.co.jp]
- 2. Documents [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]
- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. msdspds.castrol.com [msdspds.castrol.com]
- 8. vumc.org [vumc.org]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 12. sustainable-markets.com [sustainable-markets.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. leap.epa.ie [leap.epa.ie]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(2-Tert-butoxyethoxy)tetrahydropyran
An Essential Safety Protocol for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational and safety framework for managing 4-(2-Tert-butoxyethoxy)tetrahydropyran, a compound with significant potential in various synthetic applications. As your dedicated partner in scientific advancement, we prioritize providing actionable intelligence that extends beyond the product itself, fostering a culture of safety and precision in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling, it is crucial to recognize the potential hazards associated with 4-(2-Tert-butoxyethoxy)tetrahydropyran. Based on available safety data, this compound is a combustible liquid and vapor. It is classified as causing skin and serious eye irritation, and may also cause respiratory irritation.[1] Furthermore, there is a potential for the formation of explosive peroxides, a critical consideration for storage and handling procedures.[1]
Key Hazards:
-
Flammability: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][3][4]
A thorough risk assessment should be conducted before any new or modified experimental protocol involving this compound. This assessment should consider the quantities being used, the nature of the procedure (e.g., heating, distillation), and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable for the safe handling of 4-(2-Tert-butoxyethoxy)tetrahydropyran. The following table outlines the recommended PPE for various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume (<10 mL) Solution Preparation at Room Temperature | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat | Not generally required if handled in a well-ventilated area |
| Heating, Refluxing, or Distillation | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Butyl, Viton™ for extended contact) | Flame-retardant laboratory coat or chemical-resistant apron | Recommended to be performed in a certified chemical fume hood |
| Large-Scale (>100 mL) Operations | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl, Viton™) | Chemical-resistant suit or apron over a flame-retardant lab coat | Required; use within a chemical fume hood. A respirator may be necessary based on risk assessment.[6][7][8] |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | A respirator with an appropriate cartridge for organic vapors is recommended.[8] |
Causality in PPE Selection:
-
Eye Protection: The risk of splashes and aerosols necessitates the use of chemical safety goggles. A face shield provides an additional layer of protection, especially during procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure.
-
Hand Protection: The choice of glove material is critical. While nitrile gloves offer good initial protection for incidental contact, longer-duration tasks or immersion require gloves with higher chemical resistance, such as butyl rubber or Viton™. Always consult the glove manufacturer's compatibility charts for specific breakthrough times.
-
Body Protection: A standard laboratory coat is the minimum requirement. For procedures with a higher risk of spills or splashes, a chemical-resistant apron or suit is essential to prevent skin contact.[8]
-
Respiratory Protection: Handling this volatile compound outside of a certified chemical fume hood is strongly discouraged. The potential for respiratory irritation and the inhalation of flammable vapors necessitates the use of engineering controls like a fume hood.[1][3][4][6][9][10][11]
Operational Plan: From Receipt to Reaction
A systematic approach to handling 4-(2-Tert-butoxyethoxy)tetrahydropyran minimizes the risk of exposure and accidents.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage: Store the container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][12] Keep it away from heat, sparks, open flames, and other sources of ignition.[1][2][11][12] The storage area should be equipped with a fire extinguisher suitable for chemical fires (e.g., dry chemical or carbon dioxide).[1]
-
Peroxide Prevention: Due to the risk of peroxide formation, it is advisable to date the container upon opening and to test for the presence of peroxides before use, especially if the material has been stored for an extended period or exposed to air.
Experimental Workflow
The following diagram outlines a safe and efficient workflow for handling 4-(2-Tert-butoxyethoxy)tetrahydropyran in a laboratory setting.
Caption: A typical experimental workflow for handling hazardous chemicals, emphasizing safety at each stage.
Disposal Plan: Responsible Waste Management
Proper disposal of 4-(2-Tert-butoxyethoxy)tetrahydropyran and its contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Liquid Waste: Unused or waste 4-(2-Tert-butoxyethoxy)tetrahydropyran should be collected in a designated, properly labeled, and sealed waste container for flammable organic solvents. Do not mix with incompatible waste streams.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be placed in a separate, clearly labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Irritant").
-
Storage of Waste: Waste containers should be kept closed and stored in a designated satellite accumulation area that is well-ventilated and away from ignition sources.
-
Collection: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][4][10][12]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][6][10]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][3][10] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][4][6][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Spill:
-
Evacuate the immediate area.
-
Remove all sources of ignition.[1]
-
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Ventilate the area.
-
For large spills, evacuate the laboratory and contact your institution's EHS department immediately.
-
This guide is intended to provide a comprehensive framework for the safe handling of 4-(2-Tert-butoxyethoxy)tetrahydropyran. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before use. By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues.
References
-
Dow AgroSciences LLC. (2012, April 26). Material Safety Data Sheet. Retrieved from [Link]
-
Premix Group. (2023, February 28). Safety Data Sheet - Premix Group. Retrieved from [Link]
-
HWR-CHEMIE GmbH. Safety Data Sheet. Retrieved from [Link]
-
SDS US. (2019, December 19). SDS US. Retrieved from [Link]
-
Merck. (2025, August 7). Safety Data Sheet. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
FUJIFILM Wako Chemicals. Safety Data Sheet. Retrieved from [Link]
-
University of Tennessee Knoxville. Personal Protective Equipment (PPE). Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. buyat.ppg.com [buyat.ppg.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
